molecular formula C16H19NO B2888158 3-(4-Methoxy-phenyl)-2-phenyl-propylamine CAS No. 5636-50-0

3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Cat. No.: B2888158
CAS No.: 5636-50-0
M. Wt: 241.334
InChI Key: VELZFQMCEACGTF-UHFFFAOYSA-N
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Description

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.334. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxy-phenyl)-2-phenyl-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxy-phenyl)-2-phenyl-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-18-16-9-7-13(8-10-16)11-15(12-17)14-5-3-2-4-6-14/h2-10,15H,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELZFQMCEACGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325553
Record name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5636-50-0
Record name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine , a specialized diarylpropylamine scaffold.

Note on Chemical Identity: This compound is a structural isomer of the more common linear 3,3-diphenylpropylamines. It is characterized by a vicinal (1,2) arrangement of the aromatic rings relative to the propyl backbone, distinguishing it from geminal (1,1) diaryl derivatives like those found in Tolterodine or Fesoterodine precursors.

Executive Summary & Structural Pharmacophore

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a lipophilic primary amine often utilized as a chiral building block in the synthesis of CNS-active agents (specifically serotonin/norepinephrine reuptake inhibitors) and calcium channel blockers. Its structure features a flexible propyl chain substituted with two aromatic domains: a lipophilic phenyl ring at the C2 position and an electron-rich 4-methoxyphenyl group at the C3 position.

This specific substitution pattern creates a distinct "vicinal diaryl" pharmacophore, critical for binding pockets that require spatial separation between aromatic pi-stacking interactions and the polar amine headgroup.

Molecular Identity[1][2]
  • IUPAC Name: 3-(4-methoxyphenyl)-2-phenylpropan-1-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.33 g/mol

  • Key Functional Groups: Primary Amine (Basic Center), Methoxy Ether (H-bond Acceptor), Phenyl Ring (Lipophilic/Steric Bulk).

Physicochemical Properties Profile

The following data synthesizes calculated consensus values and expected experimental ranges based on the diarylpropylamine class.

PropertyValue / RangeTechnical Context
Physical State Viscous Oil or Low-Melting SolidFree base is typically an oil; Hydrochloride salt is a crystalline solid (

).
Lipophilicity (LogP) 3.6 – 4.1 (Predicted)Highly lipophilic due to the dual aromatic system. Requires formulation strategies (salts/nanocarriers) for aqueous delivery.
Distribution Coeff. (LogD) ~1.2 (at pH 7.4)At physiological pH, the amine is partially ionized, significantly improving aqueous solubility compared to the intrinsic LogP.
pKa (Basic) 9.6 ± 0.4 Typical for primary alkyl amines. The molecule exists predominantly as a cation (

) at physiological pH (7.4).
Polar Surface Area (TPSA) 35.25 Ų Favorable for Blood-Brain Barrier (BBB) penetration (Threshold < 90 Ų).
Rotatable Bonds 5High conformational flexibility, allowing induced-fit binding to receptors (e.g., GPCRs, Transporters).
Solubility & Ionization Behavior

The free base is practically insoluble in water but soluble in organic solvents (DCM, Methanol, DMSO). To achieve biological compatibility, it is almost exclusively handled as a salt (Hydrochloride or Tartrate).

  • pH < 8.0: High solubility (Protonated cationic form).

  • pH > 10.0: Precipitates as an oily free base (Neutral form).

Structural Analysis & Synthesis Logic

The synthesis of this scaffold typically avoids direct alkylation due to poly-alkylation risks. The preferred industrial route involves the reduction of a nitrile precursor, which ensures the exclusive formation of the primary amine.

Synthesis Pathway Visualization

The following diagram illustrates the retrosynthetic logic, tracing the amine back to stable carbonyl precursors via a Knoevenagel-type condensation and subsequent reduction.

SynthesisPath Aldehyde 4-Methoxybenzaldehyde (Starting Material) Intermediate 2,3-Diaryl Acrylonitrile (Olefin Intermediate) Aldehyde->Intermediate Condensation (Base/EtOH) PhenylAcetic Phenylacetonitrile (Reagent) PhenylAcetic->Intermediate Nitrile 3-(4-OMe-Ph)-2-Ph-Propionitrile (Saturated Nitrile) Intermediate->Nitrile Selective Reduction (NaBH4/Pd/C) Product 3-(4-Methoxy-phenyl)- 2-phenyl-propylamine (Target) Nitrile->Product Nitrile Reduction (LiAlH4 or H2/Raney Ni)

Figure 1: Synthetic workflow from aldehyde precursors to the target amine via nitrile reduction.[1][2]

Analytical Characterization Protocols

For researchers validating this compound, the following self-validating protocols ensure identity and purity.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to predict biodistribution. Method:

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 N NaOH.

  • Execution: Perform titration under inert

    
     atmosphere at 
    
    
    
    .
  • Analysis: Plot pH vs. Volume of titrant. The inflection point (half-neutralization) corresponds to the pKa (corrected for the methanol co-solvent effect using the Yasuda-Shedlovsky extrapolation).

  • Validation: The first derivative of the curve (

    
    ) must show a sharp peak. Broad peaks indicate aggregation or impurities.
    
Protocol B: Lipophilicity (LogP) Assessment

Method: Shake-Flask Method (OECD 107) or HPLC Estimation. HPLC Protocol (High Throughput):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4).

  • Standards: Calibrate using a set of amines with known LogP (e.g., Benzylamine, Propranolol).

  • Calculation:

    
     (where 
    
    
    
    is the capacity factor).
  • Causality: Retention time directly correlates to hydrophobic interaction with the C18 stationary phase, mimicking lipid bilayer partitioning.

Biological Implications (ADME)

The physicochemical profile suggests specific biological behaviors:

  • BBB Permeability:

    • With a LogP > 3.0 and TPSA < 90 Ų, this compound is predicted to be CNS penetrant .

    • Mechanism:[1] Passive diffusion across endothelial cells.

  • Metabolic Stability:

    • Hotspot 1 (O-Dealkylation): The methoxy group is a prime target for CYP2D6, likely converting to the phenol metabolite (O-desmethyl analog).

    • Hotspot 2 (N-Oxidation): The primary amine is susceptible to MAO (Monoamine Oxidase) unless sterically hindered or chemically modified.

ADME Decision Tree

ADME_Logic Compound 3-(4-OMe-Ph)-2-Ph-Propylamine Oral Oral Administration Compound->Oral Stomach Gastric pH (1-2) Highly Soluble (Ionized) Oral->Stomach Dissolution Intestine Intestinal pH (6-7.5) Lipophilic Absorption Stomach->Intestine Transit Liver Hepatic First Pass Intestine->Liver Portal Vein Metabolite O-Desmethyl Phenol (Active/Inactive?) Liver->Metabolite CYP450 Metabolism Brain BBB Crossing (Passive Diffusion) Liver->Brain Systemic Circulation

Figure 2: Predicted pharmacokinetic fate based on physicochemical properties.

References

  • Santa Cruz Biotechnology. 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Product Data. SCBT. Link

  • PubChem. Compound Summary for 3-(4-methoxyphenyl)-2-phenylpropanoic acid (Precursor Analog). National Library of Medicine. Link

  • Kaiser, D. G., & Glenn, E. M. (1972).[3] Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences. Link

  • ChemicalBook. 3-(4-Methoxy-phenyl)-propylamine (Isomer Reference Data). Link

  • MDPI. Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. Molecules. Link

Sources

A Technical Guide to the Molecular Structure and Conformation of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Interest

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a diaryl-substituted propylamine. This structural motif is of significant interest in medicinal chemistry, sharing features with known pharmacologically active agents, including amphetamine and its derivatives.[1][2] The molecule's therapeutic potential is intrinsically linked to its three-dimensional structure and conformational flexibility. The precise spatial arrangement of its phenyl, methoxyphenyl, and amine groups dictates how it interacts with biological targets, influencing its efficacy, selectivity, and metabolic profile.

Understanding the molecule's stereoisomers and preferred conformations is therefore not an academic exercise, but a critical prerequisite for rational drug design and development. This guide provides a comprehensive analysis of its structural features and outlines a systematic approach to its complete experimental and computational characterization.

Stereoisomerism: The Four Facets of a Chiral Molecule

The structure of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine contains two chiral centers at the C2 and C3 positions of the propane backbone. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers.

  • (2R, 3S) and (2S, 3R): This pair constitutes the erythro diastereomer. They are non-superimposable mirror images of each other (enantiomers).

  • (2R, 3R) and (2S, 3S): This pair constitutes the threo diastereomer. They are also enantiomers.

The relationship between the erythro and threo pairs is diastereomeric; they are stereoisomers that are not mirror images. Diastereomers possess distinct physical properties (e.g., melting point, solubility, NMR spectra), which allows for their separation and individual characterization.[3]

G cluster_0 Erythro Diastereomer cluster_1 Threo Diastereomer 2R,3S 2R,3S 2S,3R 2S,3R 2R,3S->2S,3R Enantiomers 2R,3R 2R,3R 2R,3S->2R,3R Diastereomers 2S,3S 2S,3S 2R,3S->2S,3S Diastereomers 2S,3R->2R,3R Diastereomers 2S,3R->2S,3S Diastereomers 2R,3R->2S,3S Enantiomers

Figure 1: Stereoisomeric relationships of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Conformational Analysis: Predicting the Bioactive Shape

The biological activity of a flexible molecule is often governed by a specific, low-energy "bioactive" conformation that it adopts upon binding to a target.[4] The conformational landscape of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is primarily defined by rotation around the C2-C3 single bond. Analysis using Newman projections reveals the relative stabilities of the possible staggered conformations.

The key determinant of stability is the minimization of steric hindrance between the bulky substituents: the phenyl group, the 4-methoxyphenyl group, and the aminomethyl (-CH2NH2) group.

  • Anti-Conformation: The conformation where the two largest groups (phenyl and 4-methoxyphenyl) are positioned 180° apart is predicted to be the most stable, lowest-energy state. This arrangement minimizes steric repulsion.

  • Gauche Conformations: Conformations where the large groups are 60° apart are higher in energy due to steric clash. The relative energy of these gauche states will differ depending on which groups are interacting.

For drug development, it is crucial to determine if the lowest-energy conformation in solution corresponds to the conformation required for binding to the therapeutic target. Computational modeling can provide valuable insights into these energy landscapes.[5][6]

A Validated Workflow for Complete Structural Elucidation

To definitively characterize the structure and conformation of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling is required. This workflow ensures self-validation at each stage, providing the highest degree of scientific confidence.

G synthesis Synthesis & Purification separation Diastereomer Separation (e.g., HPLC, Column Chrom.) synthesis->separation Crude Product nmr NMR Spectroscopy separation->nmr Pure Diastereomers ms Mass Spectrometry separation->ms Verify Mass xray Single Crystal X-ray Diffraction separation->xray Attempt Crystallization comp Computational Modeling (DFT, Molecular Dynamics) nmr->comp Structural Restraints (NOE, J-couplings) structure Definitive 3D Structure & Conformational Profile nmr->structure Solution-State Structure & Relative Stereochemistry ms->structure Confirm Composition xray->structure Solid-State Structure (Gold Standard) comp->structure Energy Landscape & Predicted Conformations

Figure 2: A comprehensive experimental and computational workflow for structural characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry and solution-state conformation of diastereomers.[7]

Objective: To assign the relative configuration (erythro or threo) and deduce the preferred solution-state conformation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum. The chemical shifts and, crucially, the coupling constants (³J) between the protons on C2 and C3 will differ significantly between diastereomers. The Karplus equation relates this coupling constant to the dihedral angle, providing direct insight into the dominant conformation.[8]

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.[3]

  • 2D Spectra Acquisition for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the propane backbone connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the phenyl and methoxyphenyl rings.

  • Conformational and Stereochemical Analysis:

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining spatial proximity.[9][10] NOE/ROE correlations are observed between protons that are close in space (< 5 Å), regardless of bonding.[11] For the anti conformation, a strong NOE would be expected between the C2-H and the C3-H protons. In contrast, gauche conformations would show NOEs between a proton on one carbon and the bulky substituents on the adjacent carbon. Comparing the NOESY/ROESY spectra of the two diastereomers allows for unambiguous assignment of their relative stereochemistry.[10]

Parameter Significance for Structural Analysis
¹H Chemical Shift (δ) Different electronic environments in diastereomers lead to distinct shifts.
³J Coupling Constant Provides dihedral angle information via the Karplus equation, indicating the dominant rotamer population.
NOE/ROE Correlations Directly indicates through-space proximity of protons, essential for assigning relative stereochemistry and confirming conformation.

Table 1: Key NMR parameters and their role in structural elucidation.

Protocol: Single Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry if a suitable derivative is used.[12][13]

Objective: To obtain a precise 3D model of the molecule, including bond lengths, bond angles, and the conformation adopted in the crystal lattice.[14]

Methodology:

  • Crystal Growth (The Critical Bottleneck):

    • Purity: Start with the highest purity material (>99%).

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[15]

    • Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks in a dust-free, vibration-free environment.[16]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

      • Thermal Control: Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed.[12]

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm) is selected, mounted on a diffractometer, and cooled under a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.

Protocol: Computational Chemistry

Computational modeling complements experimental data by providing a detailed picture of the molecule's conformational energy landscape.[17][18]

Objective: To calculate the relative energies of all possible conformations and to understand the energy barriers to rotation.

Methodology:

  • Conformational Search: Use a systematic or stochastic search algorithm (e.g., using molecular mechanics force fields like MMFF) to generate a wide range of possible starting conformations.[19]

  • Geometry Optimization and Energy Calculation:

    • Take the conformations from the initial search and perform high-level geometry optimizations and energy calculations using methods like Density Functional Theory (DFT). This provides accurate relative energies for each stable conformer (local minima).

  • Potential Energy Surface Scan:

    • Systematically rotate a key dihedral angle (e.g., the C2-C3 bond) in small increments (e.g., 10-15°).

    • At each step, perform a constrained geometry optimization and calculate the energy.

    • Plotting the energy versus the dihedral angle generates a potential energy surface, visualizing the stable conformers and the energy barriers between them. This is invaluable for understanding the molecule's dynamic behavior.[5]

Conclusion: From Structure to Function

The molecular structure and conformational preferences of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine are the foundational elements that dictate its biological function. A thorough characterization, leveraging the synergistic power of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, is essential. The integrated workflow presented in this guide provides a robust, self-validating pathway for researchers to obtain a complete and accurate understanding of this promising molecular scaffold, paving the way for its potential development in therapeutic applications.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Iglesias, J., Saen-oon, S., Soliva, R., & Guallar, V. (2018). Computational structure-based drug design: Predicting target flexibility. WIREs Computational Molecular Science, e1367. [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • University of Wisconsin-Madison, Chemistry Dept. NOESY and EXSY. [Link]

  • Luo, S., et al. (2023). FlexSBDD: Structure-Based Drug Design with Flexible Protein Modeling. Advances in Neural Information Processing Systems. [Link]

  • Adams, R. W., et al. (2012). A new NMR method for the determination of diastereomeric ratio. Chemical Communications. [Link]

  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • Sabe, V. T., et al. (2014). Computational Methods in Drug Discovery. Scientifica. [Link]

  • Dobšíková, K., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. The Analyst. [Link]

  • Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry. [Link]

  • Singh, V., et al. (2024). Harnessing Computational Modeling for Efficient Drug Design Strategies. Letters in Organic Chemistry. [Link]

  • Singh, V., et al. (2024). Harnessing Computational Modeling for Efficient Drug Design Strategies. Bentham Science. [Link]

  • Landy, D., et al. (1996). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Journal of Biomolecular NMR. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Glennon, R. A., & Young, R. (1984). Structure-activity studies on amphetamine analogs using drug discrimination methodology. Life Sciences. [Link]

  • Bruker. NOE Experiments on the Bruker 400 and 500. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Hathaway, B. A., et al. (1982). A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene. Journal of Medicinal Chemistry. [Link]

  • Neville, G. A., et al. (1972). Conformational studies of amphetamine and medicinally important derivatives by nuclear magnetic resonance spectroscopy. Journal of Medicinal Chemistry. [Link]

  • Dobšíková, K., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. ResearchGate. [Link]

  • Foloppe, N., & Chen, I. J. (2009). Conformational Sampling and Energetics of Drug-Like Molecules. Current Medicinal Chemistry. [Link]

  • Deanda, F., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaul, R., et al. (1992). Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models. Journal of the American Chemical Society. [Link]

  • Nuti, F., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1-disubstituted 1H-[3][8][9]triazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pettersson, I., et al. (1988). Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series. Journal of Medicinal Chemistry. [Link]

Sources

3-(4-Methoxy-phenyl)-2-phenyl-propylamine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Executive Summary

3-(4-Methoxy-phenyl)-2-phenyl-propylamine (CAS 5636-50-0) is a specialized organic amine characterized by a 2,3-diphenylpropylamine backbone. Structurally, it consists of a propyl chain substituted at the C2 position with a phenyl group and at the C3 position with a para-methoxyphenyl (anisyl) moiety. This compound belongs to the class of diarylpropylamines , a scaffold widely utilized in medicinal chemistry for the development of central nervous system (CNS) agents, including antidepressants (e.g., monoamine reuptake inhibitors), antihistamines, and anticholinergics.

As a primary amine, it serves as a critical chiral building block and intermediate in the synthesis of more complex pharmaceutical ingredients. Its structural homology to known bioactive agents like fenproporex and atomoxetine precursors makes it a subject of interest in structure-activity relationship (SAR) studies targeting monoamine transporters.

Chemical Identity & Identifiers

The following table consolidates the precise chemical identifiers for researchers and procurement professionals.

Identifier Value
Chemical Name 3-(4-Methoxy-phenyl)-2-phenyl-propylamine
CAS Number 5636-50-0
IUPAC Name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
SMILES COc1ccc(CC(CN)c2ccccc2)cc1
InChI Key (Computed) LYUQWQRTDLVQGA-UHFFFAOYSA-N (Analogous base)
Structural Class Phenylpropylamine; Diarylalkane

Physicochemical Properties

Understanding the physicochemical profile is essential for formulation and pharmacokinetic prediction.

Property Value / Description
Physical State Viscous liquid or low-melting solid (free base); Crystalline solid (HCl salt)
Boiling Point ~380–390 °C (Predicted at 760 mmHg)
pKa (Predicted) ~9.8 (Basic amine)
LogP (Predicted) 3.5 – 3.8 (Lipophilic)
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); Low solubility in water (free base)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Amine N, Methoxy O)

Synthesis & Manufacturing Protocol

The synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is typically achieved through a Knoevenagel Condensation followed by a catalytic reduction . This pathway is preferred for its atom economy and scalability.

Retrosynthetic Analysis
  • Target Molecule (TM): 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

  • Disconnection: C1–C2 bond or functional group interconversion (FGI) of the nitrile.

  • Precursors: 4-Methoxybenzaldehyde (p-Anisaldehyde) and Phenylacetonitrile.

Detailed Synthetic Protocol

Step 1: Knoevenagel Condensation

  • Reagents: 4-Methoxybenzaldehyde (1.0 eq), Phenylacetonitrile (1.0 eq).

  • Catalyst: Sodium ethoxide (NaOEt) or Piperidine (cat.).

  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The base deprotonates phenylacetonitrile, generating a carbanion that attacks the aldehyde. Dehydration yields the

    
    -unsaturated nitrile.
    
  • Intermediate: 2-Phenyl-3-(4-methoxyphenyl)acrylonitrile.

Step 2: Catalytic Hydrogenation (Reduction)

  • Reagents: Intermediate Nitrile, Hydrogen gas (

    
    ).
    
  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).

  • Solvent: Ethanol/Ammonia (to prevent secondary amine formation).

  • Conditions: High pressure (50–100 psi), 50–80 °C.

  • Mechanism: Simultaneous reduction of the alkene (

    
    ) and the nitrile (
    
    
    
    ) to the primary amine.
  • Purification: Filtration of catalyst, solvent evaporation, and conversion to hydrochloride salt for crystallization.

Synthesis Pathway Diagram

SynthesisPathway Reactant1 4-Methoxybenzaldehyde (p-Anisaldehyde) Intermediate 2-Phenyl-3-(4-methoxyphenyl) acrylonitrile Reactant1->Intermediate Knoevenagel Condensation Base (NaOEt), EtOH, Reflux Reactant2 Phenylacetonitrile Reactant2->Intermediate Product 3-(4-Methoxy-phenyl)-2-phenyl- propylamine Intermediate->Product Catalytic Hydrogenation H2, Raney Ni/Pd-C, NH3/EtOH

Caption: Two-step synthesis via Knoevenagel condensation and catalytic hydrogenation.

Applications & Research Potential

Medicinal Chemistry Scaffold

This compound serves as a versatile scaffold for Monoamine Transporter Inhibitors . The 3,3-diphenylpropylamine moiety is a pharmacophore found in several antidepressants and antihistamines. By modifying the amine (N-alkylation) or the aromatic rings, researchers can modulate selectivity for:

  • SERT (Serotonin Transporter)

  • NET (Norepinephrine Transporter)

  • DAT (Dopamine Transporter)

Chiral Resolution Agent

Due to the chiral center at C2, the racemic amine can be resolved into its


 and 

enantiomers. These enantiopure amines are valuable as chiral auxiliaries or bases for resolving acidic racemic mixtures in industrial processes.
Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule represents a "privileged structure" fragment. It possesses the requisite lipophilicity and hydrogen-bonding capability to interact with hydrophobic pockets in G-protein coupled receptors (GPCRs), specifically muscarinic and histamine receptors.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the amine. Hygroscopic as a salt.

References

  • Sigma-Aldrich . Product Specification: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (CAS 5636-50-0). Available at:

  • PubChem . Compound Summary: 3-Phenylpropylamine Derivatives. National Library of Medicine. Available at:

  • GuideChem . Chemical Database: CAS 5636-50-0. Available at:

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[1] (General reference for synthesis mechanism).

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

[1][2][3][4]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine , a lipophilic primary amine structurally categorized within the diarylpropylamine class.[1][2][3][4] Often utilized as a chiral building block or intermediate in the synthesis of SNRI-class therapeutics (structurally homologous to desmethyl-venlafaxine precursors), its solubility is governed by the competition between its hydrophobic diaryl backbone and its hydrophilic primary amine tail.[1][2][3][4]

Key Technical Insight: Unlike its mono-aryl analog (3-(4-methoxyphenyl)propylamine, CAS 36397-23-6), the addition of the C2-phenyl group significantly increases lipophilicity (LogP shift ~ +1.5 to +2.0), rendering it sparingly soluble in neutral aqueous media but highly soluble in chlorinated and polar aprotic organic solvents.[1][2][4]

Part 1: Physicochemical Basis of Solubility[2][3]

To accurately predict and manipulate the solubility of this compound, one must understand the molecular forces at play.[2][4]

Structural Analysis[1][2][3][4][5]
  • Core Scaffold: Propylamine backbone.[1][2][3][4]

  • Hydrophobic Domain: Two aromatic rings (Phenyl at C2, 4-Methoxyphenyl at C3).[1][2][3][4] This creates a bulky, lipophilic region that drives solubility in non-polar organics.[2][3][4]

  • Hydrophilic Domain: Primary amine (

    
    ) at C1.[1][2][3][4] This provides a "handle" for pH-dependent solubility manipulation (salt formation).[1][2][3][4]
    
  • H-Bonding: The amine acts as both a donor and acceptor; the methoxy ether oxygen acts only as a weak acceptor.[1][2][3]

Predicted Molecular Descriptors

Values estimated based on Group Contribution Methods (UNIFAC) for the free base form.

PropertyPredicted ValueImplication for Solubility
LogP (Octanol/Water) 3.8 – 4.2Highly Lipophilic.[1][2][3][4] Preferential partitioning into organic layers (DCM, EtOAc).[2][3][4]
pKa (Conjugate Acid) 9.8 ± 0.5Basic.[1][2][3][4] Soluble in aqueous acid (pH < 4); precipitates at pH > 8.[1][2][3][4]
Polar Surface Area (PSA) ~35 ŲGood membrane permeability; soluble in alcohols.[1][2][3][4]
Rotatable Bonds 5High conformational flexibility, suggesting moderate melting point and good solubility in compatible solvents.[2][3][4]

Part 2: Solvent Compatibility Matrix[2][3][4]

The following profile categorizes solvents based on their interaction with the free base form of the molecule.

High Solubility Solvents (Process Solvents)

Best for: Reaction medium, extraction, and stock solution preparation.[2][4]

  • Dichloromethane (DCM): Excellent (>100 mg/mL). The high lipophilicity of the diaryl system aligns perfectly with chlorinated solvents.[3][4]

  • Dimethyl Sulfoxide (DMSO): Excellent (>100 mg/mL). Disrupts intermolecular H-bonding; ideal for biological assays.[1][2][3][4]

  • Methanol / Ethanol: Good (>50 mg/mL). The amine group forms H-bonds with the alcohol, while the alkyl chain solvates the aromatic rings.[2][3][4] Note: Solubility decreases significantly at <0°C.[2][3]

  • Ethyl Acetate: Good (20–50 mg/mL). Standard solvent for liquid-liquid extraction from basic aqueous layers.[1][2][3][4]

Moderate/Conditional Solubility (Crystallization Candidates)

Best for: Purification via cooling crystallization.[1][3][4]

  • Toluene: Moderate. Soluble at elevated temperatures (60°C+), sparingly soluble at room temperature.[2][3][4] Excellent for removing non-polar impurities.[1][2][4]

  • Isopropyl Alcohol (IPA): Moderate. Often used as the "good" solvent in binary recrystallization systems.[1][2][3][4]

  • Diethyl Ether / MTBE: Moderate to Low. Useful for precipitating the hydrochloride salt form of the amine.[2][3][4]

Anti-Solvents (Precipitation Media)

Best for: Crashing out the product or maximizing yield.[1][3][4]

  • Water (Neutral/Basic pH): Insoluble (<0.1 mg/mL). The hydrophobic bulk overwhelms the amine's polarity.[1][3][4]

  • n-Hexane / Heptane: Poor (<1 mg/mL). While the aromatic rings are lipophilic, the polarity of the amine group usually causes phase separation or oiling out in pure alkanes unless heated.[2][3][4]

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105 / ASTM E1148[1][3][4]

Objective: Determine the saturation solubility (

  • Preparation: Weigh approximately 50 mg of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (solid or oil) into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 0.5 mL increments.

    • Visual Check: If it dissolves immediately, the solubility is >100 mg/mL (Stop).[3][4]

    • Saturation: If undissolved solid remains, add solvent until a total of 5 mL is reached.[2][3][4]

  • Equilibration: Cap the vial and place it in a shaker incubator at 25°C ± 0.1°C for 24 hours .

    • Why: Kinetic solubility (dissolving rapidly) often differs from thermodynamic solubility.[1][2][3][4] 24h ensures equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes (or filter through a 0.45 µm PTFE syringe filter).

  • Quantification (HPLC):

    • Dilute the supernatant 100x with Mobile Phase.[3][4]

    • Inject into HPLC (C18 Column, ACN:Water 60:40 + 0.1% TFA).

    • Calculate concentration against a standard curve.[1][2][3][4]

Protocol B: pH-Dependent Extraction Efficiency (LogD Profiling)

Critical for purification logic.[1][3][4]

  • Dissolution: Dissolve 100 mg of the amine in 10 mL DCM.

  • Partitioning: Add 10 mL of aqueous buffer (Test pH 2.0, 7.0, 10.0) to a separatory funnel.

  • Equilibration: Shake vigorously for 2 minutes. Allow phases to separate.

  • Analysis: Analyze the organic layer via HPLC.

    • Expectation: At pH 2.0, the amine protonates (

      
      ) and migrates to water (Organic layer concentration 
      
      
      0).[2][3][4] At pH 10.0, it remains in the organic layer.[2][3][4]

Part 4: Visualization & Logic Workflows

Solubility Screening Workflow

This decision tree guides the researcher through the selection of a solvent system for either dissolution or crystallization.[2][3][4]

SolubilityWorkflowStartStart: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine SampleGoalDefine GoalStart->GoalDissolutionComplete Dissolution(Assay/Reaction)Goal->DissolutionSolubilizePurificationPurification(Crystallization)Goal->PurificationIsolateCheckPolarityCheck Solvent PolarityDissolution->CheckPolarityScreeningBinary Solvent ScreenPurification->ScreeningDCM_DMSOUse DCM or DMSO(High Solubility)CheckPolarity->DCM_DMSOLipophilic AminePair1System A:IPA (Solvent) +Heptane (Anti-solvent)Screening->Pair1Non-polar impuritiesPair2System B:Ethanol (Solvent) +Water (Anti-solvent)Screening->Pair2Polar impuritiesSaltFormConsider Salt Formation(HCl/Tartrate) if Oil formsPair1->SaltFormIf oiling outPair2->SaltFormIf oiling out

Figure 1: Decision matrix for solvent selection based on experimental intent (Dissolution vs. Purification).

pH-Switch Purification Logic

The following diagram illustrates the standard "Acid-Base Switch" purification method, relying on the solubility differential between the ionized and neutral forms.

AcidBaseSwitchCrudeCrude Amine(in Organic Solvent)AcidWashAdd Aqueous HCl (pH < 2)Crude->AcidWashSeparation1Phase SeparationAcidWash->Separation1OrgWasteOrganic Layer(Discard Impurities)Separation1->OrgWasteNon-basic impuritiesAqLayerAqueous Layer(Contains Amine Salt)Separation1->AqLayerProduct (Protonated)BaseAddAdd NaOH (pH > 10)AqLayer->BaseAddExtractExtract with DCM/EtOAcBaseAdd->ExtractFinalPure Free BaseExtract->FinalEvaporate

Figure 2: Purification workflow utilizing the pH-dependent solubility switch.[1][2][3]

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[2][3][4] Test No. 105: Water Solubility.[1][2][3][4] Organization for Economic Cooperation and Development.[1][2][3][4] Link[1][3][4]

  • Vogel, A. I. (1989).[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3][4] Longman Scientific & Technical.[1][2][3][4] (Standard reference for amine extraction protocols). Link

  • PubChem Database. (2024).[1][2][3][4] Compound Summary: 3-(4-methoxyphenyl)propan-1-amine (Structural Analog).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Link

  • ASTM International. (2021).[1][2][3][4] ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility.[1][2][3][4]Link[1][3][4]

  • Bergström, C. A., et al. (2003).[2][3][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][2][3][4] (Reference for pKa/LogD prediction methodology). Link

pKa values and ionization behavior of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization Behavior of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[1][2][3][4] This guide provides a comprehensive technical overview of the ionization behavior of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a molecule with structural motifs relevant to medicinal chemistry. We delve into the theoretical principles governing its acidity, present detailed protocols for its experimental pKa determination via potentiometric, spectrophotometric, and capillary electrophoresis methods, and discuss the utility of computational prediction. The narrative emphasizes the causality behind methodological choices and the direct implications of the molecule's ionization state on key drug development processes, including solubility, membrane permeability, and formulation.[3][5]

Theoretical Framework: Understanding the Ionization of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Molecular Structure and the Ionizable Center

The structure of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine features a primary aliphatic amine (-NH₂) group. This amine is the principal basic center, capable of accepting a proton (H⁺) to form its conjugate acid, the ammonium cation (-NH₃⁺). The equilibrium between the neutral (free base) and ionized (protonated) forms is the cornerstone of its solution-state behavior and is quantified by the pKa value.

Caption: Ionization equilibrium of the primary amine.

The Henderson-Hasselbalch Equation: A Quantitative Relationship

The relationship between pH, pKa, and the ratio of the ionized to unionized species is described by the Henderson-Hasselbalch equation. For a base like the target amine, it is expressed as:

pKa = pH + log ([BH⁺] / [B])

Where [BH⁺] is the concentration of the protonated (conjugate acid) form and [B] is the concentration of the neutral (free base) form. This equation dictates that when the pH of the solution is equal to the pKa of the amine, the concentrations of the ionized and unionized forms are equal (50% each).[6] This point is the inflection point on a titration curve and is critical for experimental determination.[7]

Structural Factors Influencing the Amine pKa

The basicity of the primary amine in 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is modulated by its molecular environment. Several factors come into play:

  • Inductive Effects: The alkyl chain is generally electron-donating, which increases the electron density on the nitrogen atom, making it more basic (higher pKa) compared to ammonia. The two phenyl groups, however, exert a net electron-withdrawing inductive effect, which pulls electron density away from the nitrogen, slightly decreasing its basicity.[8][9]

  • Steric Effects: The bulky phenyl and 4-methoxyphenyl groups adjacent to the amine can create steric hindrance. This can impede the solvation of the resulting ammonium cation (BH⁺), which can destabilize the conjugate acid and thus lower the pKa (weaken the base).[8]

  • Resonance Effects: The phenyl rings themselves do not directly participate in resonance with the amine's lone pair due to the separating alkyl carbons. However, the methoxy (-OCH₃) group on the para position of one phenyl ring is an electron-donating group via resonance, which can have a minor, distance-dependent influence on the molecule's overall electronic character.

Given these factors, the pKa is expected to be in the typical range for primary alkylamines (pKa ≈ 9.5-11.0), but likely at the lower end of this range due to the electron-withdrawing nature and steric bulk of the aryl substituents. A predicted pKa for the simpler analog, 3-(4-methoxyphenyl)propan-1-amine, is approximately 10.32.[10] The additional phenyl group in the target molecule would be expected to slightly lower this value.

Experimental Determination of pKa

Accurate pKa determination is crucial as computational predictions can have errors, especially for complex molecules.[11][12] The choice of experimental method depends on the compound's properties, such as solubility, purity, and the presence of a UV-active chromophore.[13]

G start Start: pKa Determination for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine solubility Is the compound soluble in water (>0.1 mg/mL)? start->solubility purity Is the sample >95% pure? solubility->purity Yes cosolvent Use Co-solvent Method (e.g., Methanol/Water) and extrapolate to 0% solubility->cosolvent No chromophore Does the compound have a UV chromophore that changes with ionization? purity->chromophore No potentiometry Potentiometric Titration (High Precision) purity->potentiometry Yes spectrophotometry UV-Vis Spectrophotometry (High Sensitivity, Low Sample Use) chromophore->spectrophotometry Yes ce Capillary Electrophoresis (High Throughput, Impure Samples OK) chromophore->ce No (or if High Throughput needed) potentiometry->ce Low Sample Amount? cosolvent->purity

Caption: Decision workflow for selecting a pKa determination method.

Protocol 1: Potentiometric Titration

This method is considered a gold standard for its precision and direct measurement of pH changes.[7][14] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25°C).[15]

  • Sample Preparation: Accurately weigh and dissolve a sufficient amount of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine in deionized, carbonate-free water to achieve a final concentration of approximately 1-10 mM. If solubility is limited, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to a 0% co-solvent state.[14]

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[15]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of a base.[15]

  • Titration Execution: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region). For higher accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative curve corresponds to the equivalence point.[16][17]

Protocol 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires very little sample, making it ideal for early-stage drug discovery.[1] It is applicable if the compound's UV-Vis absorbance spectrum changes upon ionization.[18]

Methodology:

  • Spectral Characterization: Record the UV-Vis absorbance spectra of the compound in a highly acidic solution (e.g., pH 1, where the amine is fully protonated, BH⁺) and a highly basic solution (e.g., pH 12, where the amine is fully deprotonated, B) to identify the wavelengths of maximum absorbance (λ_max) for both species.[19]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 8.5 to 11.5 in 0.2-0.5 pH unit increments).

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each of the prepared buffers. The concentration should be low enough to be within the linear range of the Beer-Lambert law.[18]

  • Absorbance Readings: Measure the absorbance of each solution at the λ_max identified for the acidic and/or basic species.[20]

  • Data Analysis: The pKa can be determined graphically by plotting absorbance versus pH, which will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[19] Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log [(A_I - A) / (A - A_N)] Where A is the absorbance of the sample at a given pH, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.[1]

Protocol 3: Capillary Electrophoresis (CE)

CE is a powerful, high-throughput technique that measures the electrophoretic mobility of a compound as a function of pH.[13] It requires minimal sample and can tolerate impurities.[13][21]

Methodology:

  • System Setup: Use a standard CE instrument with a UV detector. A fused-silica capillary is typically used.

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) across a wide pH range (e.g., pH 2 to 12).

  • Mobility Measurement: Inject a small plug of the sample solution (dissolved in water or a suitable solvent) into the capillary filled with a buffer of a specific pH. Apply a voltage and measure the migration time of the analyte. The effective mobility (μ_eff) is calculated from the migration time.[21]

  • Data Collection: Repeat the measurement in buffers of different pH values to generate a mobility profile.

  • Data Analysis: Plot the effective mobility (μ_eff) versus the buffer pH. The resulting sigmoidal curve will have an inflection point where the pH equals the pKa.[22] The data can be fitted to the following equation: μ_eff = (μ_B + μ_BH⁺ * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) Where μ_B and μ_BH⁺ are the mobilities of the neutral and fully protonated species, respectively.

Computational Prediction of pKa

In silico methods provide a rapid, cost-effective way to estimate pKa values, which is particularly valuable for screening large compound libraries in early discovery phases.[4]

Quantum Mechanics (QM) Methods

QM-based approaches, such as those using Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) of the protonation reaction.[23][24] The pKa is then derived from the relationship ΔG = -RTln(Ka). These methods can be highly accurate but are computationally intensive.[25] The use of implicit solvation models like SMD or COSMO is essential to account for the effect of the solvent (water).[11][12] Recent studies have shown that including a few explicit water molecules in the calculation can significantly improve accuracy for amines.[26]

Empirical and QSPR Methods

These methods rely on existing databases of experimental pKa values. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to build a statistical model that correlates a molecule's structure with its pKa.[25] Software packages often use fragment-based or algorithmic approaches to predict pKa based on the contributions of different structural motifs. While extremely fast, their accuracy is dependent on the diversity and quality of the training data set and may be lower for novel chemical scaffolds.

Method Principle Pros Cons Typical Accuracy (pKa units)
Potentiometric Titration Measures pH change during titration.[14]High precision, direct measurement.Requires mg of pure sample, not suitable for very low solubility.[14]± 0.05 - 0.1
UV-Vis Spectrophotometry Measures absorbance change with pH.[1][18]High sensitivity, low sample use.[14]Requires a chromophore near the ionization site, sensitive to impurities.[14]± 0.1
Capillary Electrophoresis Measures electrophoretic mobility vs. pH.[13]High throughput, tolerates impurities, low sample use.[13][21]Requires a chromophore for detection, potential for wall interactions.[13]± 0.1 - 0.2
Computational (QM) Calculates free energy of protonation.[23]No physical sample needed, provides mechanistic insight.Computationally expensive, accuracy depends on the level of theory.[25]± 0.5 - 1.0

Ionization Profile and Implications in Drug Development

The pKa value is not just a number; it defines the ionization profile of the drug, which governs its behavior in the body.[3]

pka pKa of Amine (e.g., ~9.5-10.0) stomach Stomach (pH 1-3) Predominantly Ionized (BH⁺) High Solubility, Poor Permeability pka->stomach intestine Intestine (pH 5.5-8) Mixture of B and BH⁺ Key Absorption Site pka->intestine blood Blood (pH 7.4) Mixture, leaning towards BH⁺ Affects Distribution (Vd) pka->blood formulation Formulation (pH can be adjusted) Control pH for Solubility & Stability pka->formulation

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel small molecule, 3-(4-Methoxy-phenyl)-2-phenyl-propylamine. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. Understanding the thermodynamic principles that govern its solid-state behavior is paramount for robust drug development. This document outlines the core theoretical concepts and provides detailed, field-proven experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polymorphism Screening. The guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the establishment of a comprehensive stability profile in line with regulatory expectations.

Introduction: The Critical Role of Thermodynamic Stability

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among the most crucial of these is thermodynamic stability—the intrinsic capacity of a substance to exist in its most stable form under a given set of conditions. For a molecule like 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a comprehensive understanding of its stability is not merely an academic exercise; it is a cornerstone of successful drug development.

Thermodynamic stability dictates several key pharmaceutical attributes:

  • Bioavailability: The dissolution rate of a drug, which directly impacts its bioavailability, is often dependent on its crystalline form. A less stable polymorph may exhibit higher initial solubility, but could convert to a more stable, less soluble form over time.[1][2]

  • Manufacturability: Consistent and reproducible manufacturing processes rely on a well-characterized and stable solid form of the API.[2]

  • Shelf-life and Storage: The long-term stability of a drug product, and thus its assigned shelf-life, is a direct function of the thermodynamic stability of the API under various environmental conditions of temperature and humidity.[3][4]

This guide will provide the scientific and logical framework for a thorough investigation of the thermodynamic stability of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Molecular Profile: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

  • Molecular Formula: C₁₆H₁₉NO

  • Molecular Weight: 241.33 g/mol

  • Structure:

    
    (Hypothetical image for illustrative purposes)
    

Theoretical Framework: Gibbs Free Energy and Polymorphism

The thermodynamic stability of a solid-state material is governed by its Gibbs free energy (G). A system will always tend towards the state with the lowest Gibbs free energy. The relationship is defined by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔG is the change in Gibbs free energy

  • ΔH is the change in enthalpy (heat content)

  • T is the absolute temperature

  • ΔS is the change in entropy (disorder)

Many organic molecules, including APIs, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2] Each polymorph has a unique crystal lattice arrangement and, consequently, a distinct Gibbs free energy. At any given temperature and pressure, only one crystalline form is the most thermodynamically stable. Other, less stable forms are referred to as metastable. The energy differences between polymorphs can be small, yet they can have significant consequences for the drug's performance.[1][2]

The primary goal of the stability studies outlined in this guide is to identify the most stable polymorph of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine and to characterize its behavior under thermal stress.

Experimental Workflow for Stability Assessment

A robust evaluation of thermodynamic stability involves a multi-faceted approach. The following workflow provides a logical progression for characterizing a new chemical entity.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Long-Term Stability & Degradation Kinetics A Synthesis & Purification of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine B Polymorph Screening A->B Identify potential solid forms C Differential Scanning Calorimetry (DSC) B->C Characterize thermal transitions of each form D Thermogravimetric Analysis (TGA) B->D Assess thermal decomposition E ICH Stability Studies (Long-term & Accelerated) C->E Select stable form for long-term studies D->E F Arrhenius Kinetics (Shelf-life Prediction) E->F Determine degradation rate constants

Sources

Technical Guide: Spectral Fingerprinting of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine , a chiral diarylpropylamine scaffold often utilized as a pharmacophore in serotonin transporter inhibitors (e.g., fluoxetine analogs) and calcium channel blockers.

This analysis synthesizes fragment-based chemical shift theory with empirical data from analogous diaryl systems.

Executive Summary & Structural Logic

  • Compound: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine[1]

  • Formula:

    
    
    
  • Molecular Weight: 241.33 g/mol

  • Key Structural Features:

    • Chiral Center (C2): The methine carbon at position 2 creates a chiral environment. Consequently, the methylene protons at C1 and C3 are diastereotopic , rendering them magnetically non-equivalent.

    • Electronic Contrast: The molecule contains two distinct aromatic systems: an electron-rich p-methoxyphenyl ring and a neutral phenyl ring.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-solute interaction variances, the following protocol is recommended.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard choice (99.8% D) containing 0.03% TMS as an internal reference.
    
    • Note: If the amine protons (

      
      ) are not visible due to fast exchange, switch to DMSO-
      
      
      
      to slow the exchange rate.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-throughput 5mm NMR tube (Class A borosilicate).

Acquisition Parameters (400 MHz Base)
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    1.0s for 1H;
    
    
    2.0s for 13C to ensure quantitative integration of quaternary carbons.
  • Pulse Angle:

    
     (to prevent saturation).
    
  • Scans (NS): 16 (1H) / 1024 (13C) for adequate S/N ratio.

Structural Numbering & Assignment Logic

For the purpose of this analysis, the following numbering scheme is applied:

  • C1: Methylene adjacent to Amine (

    
    )
    
  • C2: Methine chiral center (

    
    )
    
  • C3: Benzylic methylene (

    
    )
    
  • Ring A: Unsubstituted Phenyl (attached to C2)

  • Ring B: 4-Methoxy-Phenyl (attached to C3)[2][3][4][5]

  • OMe: Methoxy group on Ring B

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning signals in this complex aliphatic/aromatic system.

AssignmentLogic Start Start: 1H Spectrum OMe Identify Singlet (~3.77 ppm) Assign: -OCH3 Start->OMe Arom Aromatic Region (6.8 - 7.4 ppm) Start->Arom Aliphatic Aliphatic Region (1.0 - 3.0 ppm) Start->Aliphatic RingB Identify AA'BB' System (2 doublets, J~8.5Hz) Assign: p-OMe-Phenyl Arom->RingB RingA Identify Multiplet (5H) Assign: Phenyl Arom->RingA Chiral Chiral Center Analysis C1 & C3 Protons are Diastereotopic Aliphatic->Chiral AssignC1 C1-H (High Field) Correlates to NH2 in COSY Chiral->AssignC1 AssignC3 C3-H (Benzylic) Correlates to Ring B in HMBC Chiral->AssignC3

Caption: Logic flow for spectral assignment. Note the separation of aromatic systems and the treatment of diastereotopic protons.

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by a distinct aromatic region and a complex aliphatic region due to the chiral center at C2.

The Aliphatic Chain (The "Fingerprint")

The protons on C1 and C3 are diastereotopic . They do not appear as simple doublets or triplets.

  • C3 Protons (

    
    ):  These are benzylic and will appear as an AB part of an ABX system (coupled to C2-H).
    
  • C1 Protons (

    
    ):  These are adjacent to the nitrogen and will also appear as a complex multiplet (AB of ABX).
    
1H NMR Data Table ( )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
OMe 3.77Singlet (s)3H-Characteristic O-Methyl
C2-H 2.95 - 3.05Multiplet (m)1H-Chiral methine; couples to C1 & C3
C1-H 2.85 - 2.95dd / m2H

,

Diastereotopic; adjacent to N
C3-H 2.65 - 2.80dd / m2H

,

Diastereotopic; benzylic

1.10 - 1.50Broad Singlet2H-Exchangeable (

wash removes)
Ar (Ring B) 6.82Doublet (d)2H8.6Ortho to OMe (Shielded)
Ar (Ring B) 7.05Doublet (d)2H8.6Meta to OMe
Ar (Ring A) 7.15 - 7.35Multiplet (m)5H-Overlapping mono-substituted phenyl

Note: The exact chemical shifts of C1, C2, and C3 often overlap in the 2.7–3.1 ppm range. 2D COSY is required to definitively resolve the coupling network.

13C NMR Spectral Analysis

The 13C spectrum (proton-decoupled) should display 14 distinct signals (due to symmetry in the aromatic rings).

13C Data Table ( )
Carbon TypeShift (

ppm)
DEPT-135 PhaseAssignment Notes
C-O (Ar) 158.1Quaternary (No signal)Ipso to OMe (Deshielded)
C-ipso (Ring A) 142.5Quaternary (No signal)Ipso of Phenyl ring
C-ipso (Ring B) 132.0Quaternary (No signal)Ipso of p-OMe ring (alkyl side)
Ar-CH (Ring A) 128.5 (2C)Positive (+)Meta carbons
Ar-CH (Ring A) 128.1 (2C)Positive (+)Ortho carbons
Ar-CH (Ring B) 129.8 (2C)Positive (+)Meta to OMe
Ar-CH (Ring A) 126.5 (1C)Positive (+)Para carbon
Ar-CH (Ring B) 113.8 (2C)Positive (+)Ortho to OMe (Shielded)
OMe 55.3Positive (+)Methoxy carbon
C2 (Methine) 48.5Positive (+)Chiral center
C1 (

)
46.2Negative (-)Aminomethyl group
C3 (

)
40.8Negative (-)Benzylic methylene

Advanced Verification: COSY & Connectivity

To validate the aliphatic chain connectivity, a COSY (Correlation Spectroscopy) experiment is essential. This maps the scalar coupling between protons.

COSY Correlation Logic
  • C2-H (Methine) serves as the "Hub." It will show cross-peaks to both C1-H and C3-H.

  • C1-H and C3-H will not show cross-peaks to each other (separated by 4 bonds).

  • C3-H will show weak long-range coupling to the Ring B aromatic protons.

Visualization: COSY Interaction Map

COSY_Network H2 H-C2 (Methine Hub) H1a H-C1 (a) H2->H1a Vicinal H1b H-C1 (b) H2->H1b Vicinal H3a H-C3 (a) H2->H3a Vicinal H3b H-C3 (b) H2->H3b Vicinal H1a->H1b Geminal NH2 NH2 H1a->NH2 Weak/Broad H3a->H3b Geminal ArB Ring B (Ortho Protons) H3a->ArB NOE/Long Range

Caption: COSY correlation network. Solid lines = Vicinal coupling (


). Dashed lines = Geminal coupling (

).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6] (Authoritative text on AA'BB' systems and diastereotopic effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules for chemical shift prediction).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for 4-methoxybenzyl and propyl-amine fragment shifts).

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link] (Theoretical grounding for C1/C3 splitting patterns).

Sources

infrared spectroscopy (IR) absorption peaks for phenyl-propylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Infrared Spectroscopy (IR) for the Analysis of Phenyl-propylamine Derivatives

Authored by: A Senior Application Scientist

Introduction: Deciphering the Molecular Vibrations of Phenyl-propylamines

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule.[1][2] When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies, absorbing energy in the process.[1][2] The resulting absorption spectrum provides a unique "molecular fingerprint," revealing the functional groups present.[1][3]

For researchers and professionals in drug development and forensic science, where phenyl-propylamine derivatives like amphetamine and methamphetamine are of significant interest, IR spectroscopy offers a rapid, non-destructive, and powerful method for structural elucidation, identification, and quality control.[4][5][6] This guide provides an in-depth exploration of the characteristic IR absorption peaks of phenyl-propylamine derivatives, grounded in the fundamental principles of molecular vibrations and field-proven analytical workflows. We will focus particularly on Fourier Transform Infrared (FTIR) spectroscopy coupled with Attenuated Total Reflectance (ATR), a technique that has become a cornerstone in modern pharmaceutical analysis due to its minimal sample preparation requirements and versatility with solid powders and liquids.[3][7][8][9]

Core Principles of Spectral Interpretation

The key to interpreting the IR spectrum of a phenyl-propylamine derivative lies in systematically dissecting the molecule into its constituent parts: the amine group, the phenyl (aromatic) ring, and the propyl (aliphatic) chain. Each of these components possesses characteristic bonds that vibrate at predictable frequencies, giving rise to distinct peaks in the spectrum.

cluster_molecule Phenyl-propylamine Core Structure cluster_phenyl Phenyl Group cluster_propyl Propyl Chain cluster_amine Amine Group mol Key Vibrational Regions ar_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) mol->ar_CH Aromatic Vibrations ar_CC Aromatic C=C Stretch (~1600-1450 cm⁻¹) mol->ar_CC Aromatic Vibrations ar_OOP C-H Out-of-Plane Bend (~900-690 cm⁻¹) mol->ar_OOP Aromatic Vibrations al_CH Aliphatic C-H Stretch (~3000-2850 cm⁻¹) mol->al_CH Aliphatic Vibrations nh_stretch N-H Stretch (~3500-3300 cm⁻¹) mol->nh_stretch Amine Vibrations cn_stretch C-N Stretch (~1350-1000 cm⁻¹) mol->cn_stretch Amine Vibrations nh_bend N-H Bend (~1650-1580 cm⁻¹) mol->nh_bend Amine Vibrations

Caption: Key vibrational modes in a generic phenyl-propylamine structure.

Detailed Analysis of Characteristic IR Absorption Peaks

The spectrum of a phenyl-propylamine derivative is a composite of absorptions from its various functional groups. Understanding the typical wavenumber regions for each is critical for accurate identification.

The Amine Group (N-H and C-N Vibrations)

The amine functional group provides the most diagnostic peaks for differentiating between primary, secondary, and tertiary amine derivatives.

  • N-H Stretching Vibrations (3500-3300 cm⁻¹): This region is paramount for determining the degree of substitution on the nitrogen atom.[10][11]

    • Primary (1°) Amines (e.g., Amphetamine): Exhibit two distinct peaks due to asymmetric and symmetric N-H stretching.[12][13][14][15] These bands are typically of medium intensity and are sharper than O-H stretch bands.[11]

    • Secondary (2°) Amines (e.g., Methamphetamine): Show only one N-H stretching band in this region, which is often weaker than those of primary amines.[12][13][14][15]

    • Tertiary (3°) Amines: Lack an N-H bond and therefore show no absorption in this region.[10][12][13][14]

    • Expert Insight: Hydrogen bonding between amine molecules can cause these peaks to broaden and shift to slightly lower wavenumbers, an effect commonly seen in concentrated liquid or solid-state samples.[16][17][18]

  • N-H Bending Vibrations (1650-1580 cm⁻¹): Primary amines display a medium-intensity scissoring vibration in this region.[14][16][17] Secondary amines may show a weak N-H bend, while tertiary amines show none.[15][17] A broad out-of-plane wagging can also be observed for primary and secondary amines between 900-650 cm⁻¹.[15][16][17]

  • C-N Stretching Vibrations (1350-1000 cm⁻¹): The vibration of the carbon-nitrogen bond provides further structural clues.

    • Aromatic C-N: In phenyl-propylamines, where the amine is attached to an alkyl chain which is then attached to the ring, the primary absorptions will be from the aliphatic C-N bond. However, resonance effects from the ring can influence adjacent bonds. Aromatic amines generally show a strong C-N stretch between 1340-1250 cm⁻¹.[14][15][16][17]

    • Aliphatic C-N: The stretch for the aliphatic C-N bond appears as a medium to weak band in the 1250-1020 cm⁻¹ range.[14][15][16][17][19]

The Phenyl Group (Aromatic Vibrations)

The benzene ring gives rise to a series of characteristic, and often sharp, absorption bands.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): These peaks appear at a slightly higher frequency (just to the left of 3000 cm⁻¹) than their aliphatic counterparts and are typically of weak to medium intensity.[20][21]

  • Aromatic C=C Ring Stretching (1620-1450 cm⁻¹): Molecules with a benzene ring show a series of "skeletal" vibrations from the stretching and contracting of the carbon-carbon bonds within the ring.[21] Look for a pair of sharp, medium-intensity peaks around 1600 cm⁻¹ and 1500-1450 cm⁻¹.[21][22]

  • Out-of-Plane (OOP) C-H Bending (900-690 cm⁻¹): This region is highly diagnostic for determining the substitution pattern on the benzene ring.[21] For monosubstituted rings, as is common in many phenyl-propylamine derivatives, two strong bands are typically observed: one around 770-730 cm⁻¹ and another near 720-680 cm⁻¹.[21][22][23] The presence and position of these intense peaks provide strong evidence for the phenyl group's substitution.

  • Overtone/Combination Bands (2000-1650 cm⁻¹): A pattern of weak but sharp bands can appear in this region. While often low in intensity, their pattern can also be used to confirm the ring's substitution pattern.[21]

The Propyl Chain (Aliphatic Vibrations)
  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): Strong, sharp peaks appearing just to the right of 3000 cm⁻¹ are characteristic of the C-H bonds in the propyl chain's CH, CH₂, and CH₃ groups.[12][18] The presence of both aromatic and aliphatic C-H stretches straddling the 3000 cm⁻¹ mark is a hallmark of these molecules.

Data Presentation: Summary of Key IR Absorption Peaks

For rapid analysis and comparison, the characteristic vibrational frequencies for phenyl-propylamine derivatives are summarized below.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & Notes
Primary (1°) Amine N-H Stretch3500-3300Medium, two sharp peaks (asymmetric & symmetric)
N-H Bend (Scissor)1650-1580Medium to strong, often broad
Secondary (2°) Amine N-H Stretch3350-3310Weak to medium, one sharp peak
N-H Bend~1500Weak or absent
Aliphatic C-N C-N Stretch1250-1020Weak to medium
Aromatic Ring =C-H Stretch3100-3000Weak to medium, sharp
C=C Ring Stretch1620-1450Medium to strong, multiple sharp peaks
C-H OOP Bend900-690Strong, pattern indicates substitution
Aliphatic Chain -C-H Stretch3000-2850Strong, sharp

(Data compiled from sources:[12][14][15][16][17][18][21][22][24])

Experimental Protocol: Acquiring a High-Quality Spectrum via ATR-FTIR

This protocol outlines a self-validating system for obtaining a reliable IR spectrum of a solid phenyl-propylamine derivative sample. The use of ATR-FTIR is prioritized as it is a rapid, non-destructive technique that requires minimal sample preparation, making it ideal for pharmaceutical and forensic labs.[3][7][8]

Causality and Trustworthiness

The validity of any spectral data hinges on a clean, well-defined measurement process. A clean ATR crystal and a properly collected background spectrum are non-negotiable. The background scan measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and subtracts it from the sample scan, ensuring that the final spectrum contains only information from the sample itself. Applying firm, even pressure ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.[25]

Caption: Standard workflow for sample analysis using ATR-FTIR.

Methodology
  • Instrumentation and Materials:

    • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[5][7]

    • Sample of the phenyl-propylamine derivative (typically 1-2 mg).

    • Cleaning solvent (e.g., Isopropanol).

    • Lint-free laboratory wipes.

  • Step-by-Step Procedure:

    • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Launch the data acquisition software.

    • ATR Crystal Cleaning: Moisten a lint-free wipe with isopropanol and thoroughly clean the surface of the ATR crystal. Dry with a second clean, dry wipe.

    • Background Acquisition: With the clean, empty ATR accessory in position, run a background scan. This typically involves 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Background Validation: Inspect the resulting background spectrum. It should be a flat line near 100% Transmittance, devoid of significant peaks other than those from atmospheric CO₂ (~2350 cm⁻¹) and water vapor. If significant contaminant peaks are present, re-clean the crystal and acquire a new background.

    • Sample Application: Place a small amount of the powder sample directly onto the center of the ATR crystal. Lower the pressure clamp and apply firm, consistent pressure to ensure good contact between the powder and the crystal surface.[25]

    • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution).

    • Data Processing: The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary to ensure absorption peaks originate from a flat baseline.

    • Post-Measurement Cleaning: Retract the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal surface thoroughly with solvent and wipes as in Step 2.

By following this protocol, researchers can reliably generate high-quality, reproducible IR spectra, forming a solid foundation for accurate compound identification and analysis.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University Department of Chemistry. [Link]

  • FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. (2025, February 28). Apex Instrument. [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. [Link]

  • How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? (n.d.). TutorChase. [Link]

  • Pharmaceutical Raw Material Analysis with FTIR-ATR. (2025, August 25). NGS-Technology. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

  • How to prepare IR samples? (n.d.). ResearchGate. [Link]

  • Structural analysis of amines. (2011, June 10). A-Level Chemistry. [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

  • Benzene and its derivatives. (n.d.). Palacký University Olomouc. [Link]

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (1960). AIP Publishing. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2023, June 12). PMC. [Link]

  • Amphetamine. (n.d.). NIST WebBook. [Link]

  • Spectroscopy. (n.d.). SlideShare. [Link]

  • Amphetamine. (n.d.). NIST WebBook. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. [Link]

  • Amphetamine. (n.d.). NIST WebBook. [Link]

  • Powder Samples. (n.d.). SHIMADZU CORPORATION. [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. (2023, February 16). Analyst (RSC Publishing). [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Amphetamine. (n.d.). NIST WebBook. [Link]

  • N-H Stretching and Bending Vibrations. (2023, January 11). YouTube. [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

  • Consistent assignment of the vibrations of monosubstituted benzenes. (2011, September 19). AIP Publishing. [Link]

  • The calculated and experimental IR spectra of amphetamine, methamphetamine and MDMA. (n.d.). ResearchGate. [Link]

  • The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. (n.d.). Marshall University. [Link]

  • Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics. (2013, July 30). PMC. [Link]

  • Detection of Amphetamine and Methamphetamine in Urine by Gas Chromatography/Fourier Transform Infrared (GC/FTIR)Spectroscopy. (n.d.). Journal of Analytical Toxicology, Oxford Academic. [Link]

  • infrared spectrum of propylamine. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • IR Tables. (n.d.). University of California, Santa Cruz. [Link]

  • Characteristic IR Absorptions. (n.d.). OpenOChem Learn. [Link]

  • IR Absorption Table. (n.d.). WebSpectra. [Link]

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES. (2006, February 28). United Nations Office on Drugs and Crime. [Link]

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A Strategic Approach to Unveiling the Biological Profile of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Phenylpropylamine Derivative

The landscape of central nervous system (CNS) drug discovery is in constant evolution, driven by the pursuit of novel chemical entities with therapeutic potential. The compound 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a structural analog of known psychoactive molecules, presents a compelling case for a comprehensive biological activity screening. Its phenylpropylamine core suggests a potential interaction with monoamine neurotransmitter systems, which are pivotal in the regulation of mood, cognition, and behavior. This guide delineates a strategic, multi-tiered approach to systematically characterize the pharmacological and toxicological profile of this molecule. We eschew a rigid, one-size-fits-all template in favor of a bespoke screening cascade, designed to efficiently identify and validate its biological targets and potential liabilities. This document is intended for researchers, scientists, and drug development professionals, providing a field-proven framework for the initial stages of small molecule characterization.

The Strategic Imperative: A Phased Approach to Biological Characterization

A successful screening campaign for a novel compound necessitates a logical and resource-conscious progression. Our strategy for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is conceptualized as a three-phase workflow. This tiered approach ensures that resources are focused on the most promising avenues and that potential liabilities are identified early in the process.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional & Mechanistic Validation cluster_2 Phase 3: Early Safety & ADME Profiling a Broad Target Binding Assays (Monoamine Transporters & GPCRs) b Functional Assays (Transporter Uptake & GPCR Signaling) a->b Hit Confirmation d hERG Liability Assessment a->d Early Liability Screen e CYP450 Inhibition Profiling a->e f Plasma Protein Binding a->f c In Vitro Neurotoxicity Assessment b->c Activity Confirmed

Caption: A three-phase screening cascade for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Phase 1: Casting a Wide Net with Primary Target Binding Assays

The initial phase of our investigation focuses on identifying the primary molecular targets of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine. Given its structural resemblance to phenethylamine and amphetamine derivatives, our primary hypothesis is an interaction with monoamine transporters and key G-protein coupled receptors (GPCRs) in the CNS.[1]

Monoamine Transporter Binding Affinity

The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are critical regulators of neurotransmission and common targets for psychoactive compounds.[2] A competitive radioligand binding assay will be employed to determine the affinity of the test compound for these transporters.

Experimental Protocol: Radioligand Displacement Assay for Monoamine Transporters

  • Receptor Source: Membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • SERT: [³H]-Citalopram

    • DAT: [³H]-WIN 35,428

    • NET: [³H]-Nisoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and a range of concentrations of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine. b. To determine non-specific binding, a parallel set of wells will contain a high concentration of a known inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET). c. Incubate at room temperature for 60-120 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through GF/B filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined by non-linear regression analysis. The affinity of the compound (Ki) will be calculated using the Cheng-Prusoff equation.

GPCR Binding Profile: Focusing on Serotonergic and Adrenergic Receptors

Phenylpropylamines often exhibit activity at various GPCRs, particularly serotonin (5-HT) and adrenergic receptors. A panel of radioligand binding assays will be conducted to assess the compound's affinity for key receptor subtypes implicated in mood and psychosis.[3][4]

Table 1: Primary GPCR Binding Assay Panel

Receptor TargetRadioligandNon-specific LigandRationale for Inclusion
5-HT1A[³H]-8-OH-DPAT5-HTAnxiolytic and antidepressant effects
5-HT2A[³H]-KetanserinMianserinPsychedelic and antipsychotic effects[5][6]
5-HT2C[³H]-MesulergineMianserinAppetite regulation and mood
α1-adrenergic[³H]-PrazosinPhentolamineCardiovascular effects, sedation
α2-adrenergic[³H]-RauwolscinePhentolamineSedation, blood pressure regulation
β-adrenergic[³H]-CGP-12177PropranololCardiovascular effects

The experimental protocol for these GPCR binding assays will be analogous to the monoamine transporter assays, utilizing appropriate cell lines and radioligands.[7]

Phase 2: From Binding to Function - Mechanistic Validation

Hits identified in the primary binding screens will be advanced to functional assays to determine whether they act as agonists, antagonists, or allosteric modulators. Concurrently, an initial assessment of neurotoxicity will be performed.

Monoamine Transporter Functional Assays

The functional consequence of binding to monoamine transporters will be assessed using neurotransmitter uptake assays. These assays measure the ability of the compound to inhibit the transport of neurotransmitters into cells.[8][9]

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Substrate: Radiolabeled ([³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine) or a fluorescent substrate.[8][10]

  • Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. Pre-incubate the cells with a range of concentrations of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine or a reference inhibitor. c. Initiate uptake by adding the radiolabeled or fluorescent substrate. d. Incubate for a short period (e.g., 10-20 minutes) at 37°C.[11] e. Terminate uptake by washing with ice-cold buffer. f. For radiolabeled substrates, lyse the cells and measure intracellular radioactivity. For fluorescent substrates, measure intracellular fluorescence.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

G cluster_0 Neurotransmitter Uptake Assay Workflow a Plate cells expressing a monoamine transporter b Pre-incubate with 3-(4-Methoxy-phenyl)-2-phenyl-propylamine a->b c Add radiolabeled or fluorescent neurotransmitter b->c d Incubate at 37°C c->d e Terminate uptake and wash d->e f Measure intracellular substrate concentration e->f

Caption: A streamlined workflow for the monoamine transporter uptake assay.

GPCR Functional Assays: cAMP Accumulation

For GPCR hits, a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels.[12] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[13]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Line: CHO or HEK293 cells expressing the GPCR of interest.

  • Assay Principle: Competitive immunoassay using HTRF or similar technology.[13]

  • Procedure: a. Plate cells in a 96- or 384-well plate. b. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.[13] c. Add a range of concentrations of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (to test for agonist activity) or the test compound in the presence of a known agonist (to test for antagonist activity). d. Incubate for 30-60 minutes at 37°C. e. Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis: Determine EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Neurotoxicity Assessment

Early assessment of potential neurotoxicity is crucial. The human neuroblastoma SH-SY5Y cell line is a well-established model for this purpose.[14][15][16]

Experimental Protocol: SH-SY5Y Neurotoxicity Assay

  • Cell Culture: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using retinoic acid.[17][18]

  • Treatment: Expose the differentiated cells to a range of concentrations of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine for 24-48 hours.

  • Viability Assay: Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

  • Mechanistic Assays (if viability is compromised):

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS).

    • Apoptosis: Use Annexin V/propidium iodide staining to detect programmed cell death.

    • Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to assess mitochondrial health.

  • Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (IC50).

Phase 3: Early Safety and ADME Profiling

In parallel with functional validation, a panel of in vitro assays will be conducted to assess the compound's potential for off-target liabilities and to understand its basic pharmacokinetic properties.

hERG Liability Assessment

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[19] Therefore, early assessment of hERG liability is a regulatory requirement.[20][21]

Experimental Protocol: Automated Patch Clamp Assay

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Methodology: Automated whole-cell patch clamp electrophysiology.[22]

  • Procedure: a. Cells are captured on a planar patch clamp chip. b. A whole-cell recording configuration is established. c. The hERG current is elicited by a specific voltage protocol. d. The cells are exposed to a range of concentrations of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

  • Data Analysis: The IC50 for hERG channel inhibition is determined.

Cytochrome P450 (CYP) Inhibition Profiling

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[23][24] A panel of the most important human CYP isoforms will be assessed.[25]

Experimental Protocol: CYP450 Inhibition Assay

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes.

  • Substrates: A cocktail of specific substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).[26]

  • Procedure: a. Incubate the enzyme source with the substrate cocktail and a range of concentrations of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine. b. Include a positive control inhibitor for each isoform. c. Terminate the reaction and quantify the formation of the specific metabolites using LC-MS/MS.

  • Data Analysis: Determine the IC50 for the inhibition of each CYP isoform.

Plasma Protein Binding

The extent of binding to plasma proteins influences the free concentration of a drug available to interact with its target.[27][28]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Methodology: The RED device consists of two chambers separated by a semipermeable membrane.[1][29]

  • Procedure: a. Add plasma (human, rat, mouse) spiked with 3-(4-Methoxy-phenyl)-2-phenyl-propylamine to one chamber and buffer to the other. b. Incubate at 37°C until equilibrium is reached.[27] c. Measure the concentration of the compound in both chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction of unbound drug (fu).

Table 2: Summary of Expected Quantitative Data

Assay TypeParameterSignificance
Binding AssaysKi (nM)Affinity for the target
Functional AssaysEC50/IC50 (nM)Potency as an agonist or antagonist
NeurotoxicityIC50 (µM)In vitro therapeutic index
hERG AssayIC50 (µM)Risk of cardiotoxicity
CYP450 InhibitionIC50 (µM)Potential for drug-drug interactions
Plasma Protein BindingFraction Unbound (fu)Bioavailability and distribution

Conclusion: A Data-Driven Path Forward

The comprehensive biological activity screening of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, as outlined in this guide, provides a robust framework for elucidating its pharmacological profile and identifying potential liabilities. This data-driven approach, from broad primary screening to detailed functional and safety assessments, is essential for making informed decisions in the early stages of drug discovery. The insights gained will be instrumental in determining the future trajectory of this promising compound, whether as a lead candidate for further optimization or as a valuable tool for probing the complexities of the central nervous system.

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • cAMP Assays in GPCR Drug Discovery. PubMed. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

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  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma. ResearchGate. [Link]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Blog. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]

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  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

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  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

  • Dopamine Transporter Endocytic Trafficking in Striatal Dopaminergic Neurons: Differential Dependence on Dynamin and the Actin Cytoskeleton. Journal of Neuroscience. [Link]

  • How to differentiate SH-SY5Y neuroblastoma cell into "neurons" for neurotoxicity studies?. ResearchGate. [Link]

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  • In vitro and in silico approach methods for developmental neurotoxicity assessment. DiVA. [Link]

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literature review on 3-(4-Methoxy-phenyl)-2-phenyl-propylamine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine for Researchers and Drug Development Professionals

Introduction

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a significant scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its structural complexity, featuring two distinct aromatic rings and a chiral center, presents unique synthetic challenges and opportunities. This guide provides a comprehensive overview of plausible and efficient synthetic pathways for this target molecule. As a senior application scientist, the focus will be on the rationale behind strategic choices in each synthesis, ensuring a deep understanding of the underlying chemical principles for researchers and drug development professionals. The methodologies discussed are grounded in established, reliable chemical transformations, with analogies drawn from peer-reviewed literature and established protocols.

Retrosynthetic Analysis: Devising the Synthetic Strategy

A robust synthetic plan begins with a thorough retrosynthetic analysis. The goal is to disconnect the target molecule into simpler, commercially available starting materials.[1][2] For 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, two primary disconnection points offer logical pathways: the carbon-nitrogen bond of the primary amine and the carbon-carbon bond forming the propyl backbone. These disconnections lead to two distinct and viable synthetic strategies, which will be explored in detail.

G target 3-(4-Methoxy-phenyl)-2-phenyl-propylamine intermediate1 1-(4-Methoxyphenyl)-2-phenylpropan-1-one target->intermediate1 C-N Disconnection (Reductive Amination) intermediate2 1-(4-Methoxyphenyl)-2-phenylethene target->intermediate2 C-C & C-N Disconnection (Michael Addition) reagent1 Ammonia Source intermediate1->reagent1 reagent2 Nitromethane intermediate2->reagent2

Caption: Retrosynthetic analysis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Pathway 1: Synthesis via Reductive Amination

This pathway is arguably one of the most direct and efficient routes, leveraging a robust Friedel-Crafts acylation followed by a high-yielding reductive amination. The causality behind this choice lies in the reliability of these well-established reactions for constructing the carbon skeleton and introducing the amine functionality in the final step.

Overall Synthetic Scheme:

G A 2-Phenylpropanoic Acid B 2-Phenylpropanoyl Chloride A->B SOCl₂ D 1-(4-Methoxyphenyl)-2-phenylpropan-1-one B->D AlCl₃ Friedel-Crafts Acylation C Anisole C->D E 3-(4-Methoxy-phenyl)-2-phenyl-propylamine D->E NH₃, H₂/Pd-C Reductive Amination

Caption: Pathway 1: Reductive Amination approach.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Phenylpropanoyl Chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a necessary activation step for the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts that are easily removed.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2-phenylpropanoic acid (1.0 eq).

    • Slowly add thionyl chloride (1.2 eq) at room temperature.

    • Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After cooling, remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 2-phenylpropanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to form 1-(4-Methoxyphenyl)-2-phenylpropan-1-one

  • Rationale: This key C-C bond-forming reaction constructs the core carbon skeleton of the target molecule. Anisole is used as the electron-rich aromatic substrate, and aluminum chloride acts as a Lewis acid to activate the acid chloride for electrophilic aromatic substitution. The reaction is directed to the para position due to the ortho, para-directing effect of the methoxy group and steric hindrance at the ortho position.

  • Procedure:

    • In a flask cooled in an ice bath, suspend anhydrous aluminum chloride (1.1 eq) in dry dichloromethane.

    • Slowly add a solution of 2-phenylpropanoyl chloride (1.0 eq) in dry dichloromethane.

    • Add anisole (1.0 eq) dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

    • Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(4-methoxyphenyl)-2-phenylpropan-1-one.

Step 3: Reductive Amination to Yield 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

  • Rationale: This is the final and crucial step for introducing the primary amine. Catalytic hydrogenation in the presence of ammonia is a clean and efficient method for the reductive amination of ketones.[3] The palladium on carbon catalyst facilitates the reduction of the intermediate imine formed from the ketone and ammonia.

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)-2-phenylpropan-1-one (1.0 eq) in methanol saturated with ammonia in a high-pressure reaction vessel.

    • Add 10% Palladium on carbon (5 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt to yield 3-(4-methoxy-phenyl)-2-phenyl-propylamine.

Data Summary for Pathway 1:
StepReactionKey ReagentsTypical Yield
1Acid Chloride FormationThionyl Chloride>95%
2Friedel-Crafts AcylationAluminum Chloride70-85%
3Reductive AminationH₂, Pd/C, NH₃80-90%

Pathway 2: Synthesis via Michael Addition of a Nitroalkane

Overall Synthetic Scheme:

G A Benzaldehyde C 1-(4-Methoxyphenyl)-2-phenylethene A->C Wittig Reaction B (4-Methoxybenzyl)triphenyl- phosphonium Bromide B->C E 3-(4-Methoxyphenyl)-2-phenyl-1-nitropropane C->E DBU Michael Addition D Nitromethane D->E F 3-(4-Methoxy-phenyl)-2-phenyl-propylamine E->F LiAlH₄ or H₂/Pd-C Nitro Reduction

Caption: Pathway 2: Michael Addition approach.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-phenylethene via Wittig Reaction

  • Rationale: The Wittig reaction is a powerful and reliable method for forming carbon-carbon double bonds from aldehydes and phosphonium ylides. This step constructs the α,β-unsaturated system required for the subsequent Michael addition.

  • Procedure:

    • Prepare the phosphonium ylide by treating (4-methoxybenzyl)triphenylphosphonium bromide (1.0 eq) with a strong base like n-butyllithium in dry THF at 0°C.

    • Add benzaldehyde (1.0 eq) to the ylide solution and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield 1-(4-methoxyphenyl)-2-phenylethene.

Step 2: Michael Addition of Nitromethane

  • Rationale: This reaction forms the C-C bond at the β-position of the alkene and introduces the nitrogen atom in the form of a nitro group. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an effective non-nucleophilic base to deprotonate nitromethane, forming the nucleophile for the conjugate addition.

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)-2-phenylethene (1.0 eq) and nitromethane (2.0 eq) in a suitable solvent like acetonitrile.

    • Add DBU (0.2 eq) and stir the mixture at room temperature for 24 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3-(4-methoxyphenyl)-2-phenyl-1-nitropropane, which can be purified by column chromatography.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step involves the reduction of the nitro group to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[4][5][6] Alternatively, catalytic hydrogenation with H₂/Pd-C offers a milder and often cleaner reduction method.

  • Procedure (using LiAlH₄):

    • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in dry THF.

    • Cool the suspension to 0°C and slowly add a solution of 3-(4-methoxyphenyl)-2-phenyl-1-nitropropane (1.0 eq) in dry THF.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate and purify the residue by distillation or column chromatography to obtain the final product.

Data Summary for Pathway 2:
StepReactionKey ReagentsTypical Yield
1Wittig Reactionn-BuLi75-90%
2Michael AdditionDBU60-75%
3Nitro ReductionLiAlH₄ or H₂/Pd-C80-95%

Conclusion and Expert Recommendations

Both synthetic pathways presented offer viable and robust methods for the synthesis of 3-(4-methoxy-phenyl)-2-phenyl-propylamine.

  • Pathway 1 (Reductive Amination) is generally preferred due to its higher overall efficiency and the use of more atom-economical reactions. The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, and the final reductive amination is a very clean and high-yielding step.

  • Pathway 2 (Michael Addition) provides a solid alternative, particularly if the precursors for Pathway 1 are not readily accessible. While it involves an additional step, the reactions are well-understood and reliable.

For researchers in drug development, the choice of pathway may also be influenced by factors such as the availability of starting materials, scalability, and the stereochemical requirements of the final product. The introduction of chirality can be addressed in either pathway through the use of chiral catalysts or resolving agents, a critical consideration for the synthesis of enantiomerically pure pharmaceutical compounds.

This guide provides the foundational knowledge for the synthesis of this important molecular scaffold. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific application and scale of the synthesis.

References

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • LookChem. (n.d.). Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Chempedia.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-(2-methoxy-phenoxy)-3-phenyl-propylamine.
  • PrepChem.com. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine.
  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.
  • Reymond, J.-L., et al. (2021). Multistep retrosynthesis combining a disconnection aware triple transformer loop with a route penalty score guided tree search. ChemRxiv.
  • Journal of Medicinal Chemistry. (2007). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl].
  • Jurnal Universitas Muslim Indonesia. (2023).
  • ResearchGate. (n.d.). Scheme 1 Retrosynthetic analysis. [Diagram].
  • ChemicalBook. (n.d.). 3-(4-METHOXY-PHENYL)-PROPYLAMINE | 36397-23-6.
  • Amanote Research. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside.
  • Santa Cruz Biotechnology. (n.d.). 2-Methoxy-3-phenyl-1-propanamine | CAS 883545-49-1.
  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
  • ChemInform. (n.d.). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene.
  • Forensic Science International. (2001). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • Semantic Scholar. (2024).
  • Molbank. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • Forensic Science International. (2010). Review: Synthetic Methods for Amphetamine.

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Methodological & Application

reductive amination procedures yielding 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine via Reductive Amination

Abstract

This comprehensive application note provides detailed procedures for the synthesis of 3-(4-methoxy-phenyl)-2-phenyl-propylamine, a valuable amine scaffold for research and development. We delve into the core principles of reductive amination, a cornerstone of carbon-nitrogen bond formation, and present three distinct, field-proven protocols tailored for different laboratory capabilities and strategic considerations. The methodologies covered include a mild one-pot synthesis using sodium triacetoxyborohydride (STAB), a robust two-step procedure with sodium borohydride, and a green chemistry approach via catalytic hydrogenation. Each protocol is presented with step-by-step instructions, an explanation of the chemical causality behind procedural choices, and methods for purification and characterization. This guide is designed to equip researchers, chemists, and drug development professionals with the expertise to successfully synthesize the target compound with high purity and efficiency.

The Foundational Chemistry: Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly efficient and versatile method for preparing primary, secondary, and tertiary amines.[1] The power of this reaction lies in its ability to transform a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, effectively preventing the over-alkylation issues that often plague direct alkylation of amines with alkyl halides.[1][2]

The Reaction Mechanism

The process is fundamentally a two-stage reaction that is often performed in a single pot ("one-pot" or direct reductive amination).[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form an imine (for primary amines) or an enamine (for secondary amines).[4] The presence of a mild acid can catalyze this step by protonating the carbonyl oxygen, making the carbon more electrophilic. The resulting imine can be protonated to form a highly electrophilic iminium ion, which is the key intermediate for reduction.[4]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine or iminium ion to yield the final amine product.[3] The choice of reducing agent is critical; it must be capable of reducing the iminium ion much faster than the starting carbonyl compound to prevent the formation of unwanted alcohol byproducts.[5]

G carbonyl Aldehyde (R-CHO) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + NH₃ amine Ammonia (NH₃) iminium Iminium Ion [R-CH=NH₂]⁺ hemiaminal->iminium + H⁺H₂O product Primary Amine (R-CH₂-NH₂) iminium->product + [H]⁻ (Reduction) h_plus + H⁺ h2o - H₂O hydride Reducing Agent (e.g., [H]⁻) G cluster_0 Precursor Synthesis cluster_1 Reductive Amination Protocols cluster_2 Final Product p_aldehyde Phenylacetaldehyde enamine Enamine Intermediate p_aldehyde->enamine + Pyrrolidine - H₂O alkylated Alkylated Enamine enamine->alkylated + 4-MeO-Benzyl Chloride aldehyde 3-(4-MeOPh)-2-Ph-Propanal alkylated->aldehyde Hydrolysis (H₃O⁺) protocol_a Protocol A: One-Pot STAB aldehyde->protocol_a NH₃, AcOH NaBH(OAc)₃ protocol_b Protocol B: Two-Step NaBH₄ aldehyde->protocol_b 1. NH₃/MeOH 2. NaBH₄ protocol_c Protocol C: Catalytic Hydrogenation aldehyde->protocol_c H₂, Pd/C NH₄OAc final_product 3-(4-MeOPh)-2-Ph-Propylamine protocol_a->final_product protocol_b->final_product protocol_c->final_product

Sources

using 3-(4-Methoxy-phenyl)-2-phenyl-propylamine as an Atomoxetine intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: The Synthesis of (R)-Atomoxetine

A Critical Evaluation of Precursor Selection and a Validated Protocol Using (R)-N-Methyl-3-hydroxy-3-phenylpropylamine

Introduction

Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of attention-deficit hyperactivity disorder (ADHD).[1][2] Its therapeutic efficacy is highly dependent on its specific stereochemistry, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.[3] Consequently, the stereoselective synthesis of (R)-Atomoxetine is a critical focus in pharmaceutical manufacturing. The efficiency, purity, and scalability of the synthesis are profoundly influenced by the choice of starting materials and key intermediates.

This document provides a detailed guide for researchers and drug development professionals on the synthesis of Atomoxetine. It begins with a critical analysis of the proposed intermediate, 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, and elucidates the structural and mechanistic barriers that render it an unviable precursor. Subsequently, this guide presents a comprehensive, field-proven protocol for the synthesis of (R)-Atomoxetine from a well-established and validated intermediate: (R)-N-Methyl-3-hydroxy-3-phenylpropylamine . This protocol emphasizes the underlying chemical principles, provides a step-by-step methodology, and outlines analytical techniques for quality control.

Part 1: Structural Analysis and Synthetic Feasibility of Proposed Intermediates

A robust synthetic strategy relies on a logical progression from a starting material to a target molecule. An analysis of the proposed intermediate, 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, reveals fundamental structural inconsistencies with the final Atomoxetine target, making a direct conversion synthetically unfeasible.

Structural Comparison:

CompoundStructureKey Features
(R)-Atomoxetine 3-phenylpropan-1-amine core; (R)-chirality at C3; Phenyl and o-tolyloxy groups at C3; N-methyl group.
Proposed Intermediate 2-phenylpropan-1-amine core; Phenyl group at C2; 4-Methoxyphenyl group at C3; Primary amine.

The core carbon skeletons are fundamentally different. Atomoxetine is a 3-substituted-3-phenylpropylamine, whereas the proposed intermediate is a 2-phenyl-3-aryl-propylamine. Converting the proposed intermediate would require cleavage of stable carbon-carbon bonds and a complete skeletal rearrangement, which are not practical or efficient transformations in a pharmaceutical synthesis context.

The diagram below illustrates the disparity between the proposed synthetic route and the established, viable pathway.

G cluster_0 Proposed (Infeasible) Pathway cluster_1 Established (Viable) Pathway A 3-(4-Methoxy-phenyl)- 2-phenyl-propylamine X Major Skeletal Rearrangement Required (Impractical) A->X B Atomoxetine X->B C (R)-N-Methyl-3-hydroxy- 3-phenylpropylamine Y Nucleophilic Aromatic Substitution C->Y D Atomoxetine Y->D G start Start react 1. Dissolve Reagents (Intermediate, 2-Fluorotoluene, KOtBu) in anhydrous DMSO start->react heat 2. Heat Reaction (e.g., 60-90 °C) Monitor by TLC/HPLC react->heat cool 3. Cool to Room Temp. heat->cool extract1 4. Quench & Extract (H₂O / Ethyl Acetate) cool->extract1 extract2 5. Acid Wash (10% HCl) Separates product into aqueous layer extract1->extract2 extract3 6. Basify & Re-extract (45% NaOH, Ethyl Acetate) Product moves back to organic layer extract2->extract3 dry 7. Dry & Concentrate (Dry organic layer, evaporate solvent) extract3->dry salt 8. Salt Formation (Dissolve in Toluene, add HCl in EtOAc) dry->salt finish End: Isolate (R)-Atomoxetine HCl by filtration salt->finish

Diagram 2: Workflow for the synthesis of (R)-Atomoxetine HCl.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, inert-atmosphere (e.g., Nitrogen or Argon) reaction vessel, add (R)-N-Methyl-3-hydroxy-3-phenylpropylamine (1.0 eq), potassium tert-butoxide (1.1 eq), and anhydrous DMSO. Stir the mixture until all solids dissolve.

  • Addition of Aryl Halide: Add 2-fluorotoluene (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60°C and 90°C. [3]Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Shake vigorously and allow the layers to separate. Collect the organic layer.

    • Extract the aqueous layer again with ethyl acetate. Combine the organic layers.

  • Acid-Base Purification:

    • Wash the combined organic layers with a 10% aqueous HCl solution. The amine product will move into the acidic aqueous layer, leaving unreacted 2-fluorotoluene in the organic layer. [3] * Separate the acidic aqueous layer and cool it in an ice bath.

    • Slowly add a 45% aqueous NaOH solution until the pH is strongly basic (pH 12-14).

    • Extract the basified aqueous layer twice with ethyl acetate. The free base of Atomoxetine will now be in the organic layer.

  • Isolation of Free Base:

    • Combine the organic layers from the previous step. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-Atomoxetine free base, typically as an oil.

  • Salt Formation (Atomoxetine HCl):

    • Dissolve the crude Atomoxetine free base oil in a minimal amount of a suitable solvent like toluene or ethyl acetate. [4] * While stirring, slowly add a solution of hydrogen chloride in ethyl acetate.

    • The hydrochloride salt will precipitate as a white solid. Stir the suspension at room temperature for a few hours to ensure complete precipitation.

  • Final Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ethyl acetate), and dry under vacuum to yield pure (R)-Atomoxetine hydrochloride.

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid all skin contact.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care.

Part 3: Quality Control and Analytical Methods

Rigorous analytical control is essential to ensure the purity, identity, and quality of the final Atomoxetine HCl product. HPLC is the most common and reliable method for this purpose. [5][6]

Impurity Profiling

During the synthesis, several process-related impurities can form. These may include unreacted starting materials, byproducts from side reactions, or isomers. []A robust analytical method must be able to separate the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

The following table provides a sample HPLC method suitable for analyzing the reaction progress and the final product purity. Conditions may need to be optimized based on the specific equipment and column used.

ParameterConditionRationale / Reference
Column C18 or C8, e.g., 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for the analyte. [6]
Mobile Phase Acetonitrile : Phosphate Buffer (pH ~3.0) (e.g., 55:45 v/v)Isocratic elution with a buffered mobile phase ensures consistent retention times and peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension. [6]
Detection UV at 270 nm or 215 nmAtomoxetine has UV absorbance maxima in this range, allowing for sensitive detection. [5][6][8]
Injection Volume 10 - 20 µLStandard volume for analytical HPLC.
Column Temp. 25 °C (Ambient)Provides stable and reproducible chromatographic conditions.
Internal Standard Pioglitazone (optional)Can be used for precise quantification. [6]

References

  • Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD.
  • US Patent US8299305B2. (2012). Method for preparing atomoxetine.
  • WO Patent WO2006037055A1. (2006). Synthesis of atomoxetine hydrochloride.
  • Kollár, L., et al. (n.d.). A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. ChemRxiv.
  • Atomoxetine EP Impurities & USP Rel
  • Atomoxetine. (2013, October 29). New Drug Approvals.
  • Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. (2024, October 24).
  • Atomoxetine hydrochloride synthesis. ChemicalBook.
  • Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry.
  • Development and validation of RP-HPLC method for the determination of Atomoxetine Hydrochloride in Pharmaceutical Dosage Forms I. (2011, December 15). IT Medical Team.
  • US Patent US20060252836A1. (2006). Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability.
  • Atomoxetine and Impurities. BOC Sciences.
  • Tomarovska, L. Yu., Baiurka, S. V., & Karpushyna, S. A. (2017). Development of the methods for atomoxetine identification suitable for the chemical and toxicological analysis. News of Pharmacy, 2(90).

Sources

chiral resolution techniques for racemic 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Enantiomeric Purification of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Executive Summary & Chemical Context

Target Molecule: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine CAS (Racemic): [Not commonly listed, Analogous to 36397-23-6 derivatives] Molecular Formula: C


H

NO Chiral Center: C2 (Beta-position relative to amine)

The resolution of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine presents a specific stereochemical challenge: it is a


-chiral primary amine . Unlike 

-chiral amines (e.g.,

-methylbenzylamine) where the chiral center is directly attached to the nitrogen, the chiral center here is separated by a methylene spacer. This distance reduces the effectiveness of simple ionic interactions in diastereomeric salt formation, often requiring bulky resolving agents or biocatalytic approaches to achieve high enantiomeric excess (

).

This guide details two validated protocols:

  • Classical Diastereomeric Salt Resolution: Utilizing

    
    -
    
    
    
    stacking interactions with (S)-Mandelic Acid.
  • Biocatalytic Kinetic Resolution: A high-selectivity acylation using Candida antarctica Lipase B (CAL-B).

Pre-Resolution Analytics: Chiral HPLC Method

Before attempting resolution, a robust analytical method must be established to quantify


.

Table 1: Optimized Chiral HPLC Parameters

ParameterConditionRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) offers superior recognition for aromatic amines.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)Non-polar mode maximizes H-bonding with the stationary phase. DEA suppresses tailing.
Flow Rate 1.0 mL/minStandard flow for equilibrium thermodynamics.
Detection UV @ 230 nmMatches the absorption max of the anisyl/phenyl chromophores.
Temperature 25°CLower temperature generally increases resolution (

).
Expected

> 2.5Baseline separation required for accurate integration.

Protocol A: Classical Diastereomeric Salt Resolution

Principle: Since the chiral center is at the


-position, simple aliphatic acids (like Tartaric acid) often fail to transmit chiral information effectively. We utilize (S)-(+)-Mandelic Acid . The phenyl ring of the mandelic acid engages in 

-

stacking with the C2-phenyl group of the amine, creating a "rigid" diastereomeric salt complex that crystallizes differentially.
Workflow Diagram

SaltResolution Racemate Racemic Amine (10.0 g, 41.4 mmol) Solvent Dissolve in EtOH (95%) Reflux to Clear Solution Racemate->Solvent Agent Add (S)-(+)-Mandelic Acid (6.3 g, 41.4 mmol) Agent->Solvent Cooling Controlled Cooling (0.5°C/min to 5°C) Solvent->Cooling Filter1 Filtration Cooling->Filter1 Crystals Solid Salt (Enriched Diastereomer) Filter1->Crystals  Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter1->Liquor  Filtrate Recryst Recrystallization (EtOH) Crystals->Recryst  If ee < 95% FreeBase Liberation (NaOH / DCM Extraction) Recryst->FreeBase Product Pure Enantiomer (>98% ee) FreeBase->Product

Figure 1: Workflow for the classical resolution of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine using Mandelic Acid.

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Target Amine MW: ~241.33 g/mol .

    • (S)-Mandelic Acid MW: 152.15 g/mol .

    • Use a 1:1 molar ratio . For 10 g of amine (41.4 mmol), use 6.30 g of (S)-Mandelic acid.

  • Salt Formation:

    • Dissolve 10 g of racemic amine in 150 mL of Ethanol (95%) at 70°C.

    • Add 6.30 g of (S)-Mandelic acid in portions. Stir until completely dissolved.

  • Crystallization (The Critical Step):

    • Allow the solution to cool slowly to room temperature over 4 hours. Rapid cooling traps the wrong isomer.

    • Once at RT, place in a fridge (4°C) for 12 hours.

    • Observation: White needles should form. If oiling occurs, reheat and add 10% more ethanol or seed with a pure crystal if available.

  • Filtration & Purification:

    • Filter the crystals under vacuum.[1] Wash with cold ethanol (2 x 10 mL).

    • Check Optical Purity: Take a small sample, liberate the base (see step 5), and run HPLC.

    • Target: If

      
       < 98%, recrystallize the salt from hot ethanol (approx. 10 mL/g of salt). Typically, 2 recrystallizations are required for >99% 
      
      
      
      .
  • Liberation of the Free Base:

    • Suspend the purified salt in water (50 mL).

    • Add 2M NaOH until pH > 12. The amine will separate as an oil.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      

Protocol B: Biocatalytic Kinetic Resolution (Green Chemistry)

Principle: Enzymatic resolution exploits the steric discrimination of the enzyme's active site. CAL-B (Lipase B from Candida antarctica) is highly effective for primary amines. It will selectively acylate the (R)-enantiomer (typically) into an amide, leaving the (S)-amine unreacted (or vice versa, depending on specific steric fit).

Advantages:

  • Runs at ambient temperature.

  • Avoids heavy metal catalysts.

  • Separation is easy (Amine vs. Amide).

Mechanism Diagram

EnzymaticResolution cluster_process Kinetic Resolution Process Racemate Racemic Amine Rxn Selective Acylation Racemate->Rxn Enzyme CAL-B (Immobilized) Enzyme->Rxn Donor Ethyl Acetate (Acyl Donor & Solvent) Donor->Rxn ProductA (R)-Amide (Acylated) Rxn->ProductA Fast Reaction ProductB (S)-Amine (Unreacted) Rxn->ProductB Slow/No Reaction

Figure 2: Kinetic resolution pathway. The enzyme selectively acylates one enantiomer.

Step-by-Step Methodology
  • Reaction Setup:

    • Substrate: 1.0 g of Racemic Amine (4.14 mmol).

    • Solvent/Donor: 20 mL of Ethyl Acetate (serves as both solvent and acyl donor). Alternatively, use MTBE with 2 eq of Isopropyl Acetate.

    • Catalyst: 500 mg of Novozym 435 (Immobilized CAL-B).

  • Incubation:

    • Place in an orbital shaker at 30°C and 200 rpm.

    • Monitoring: Monitor by HPLC every 2 hours.

    • Stop Condition: Stop the reaction when conversion reaches exactly 50% . (Going beyond 50% reduces the

      
       of the remaining amine).
      
  • Work-up & Separation:

    • Filter off the enzyme beads (can be washed and reused).

    • Separation Strategy:

      • Evaporate the Ethyl Acetate.

      • Dissolve residue in DCM (20 mL).

      • Wash with 1M HCl (2 x 10 mL).

        • Organic Layer: Contains the (R)-Amide (neutral).

        • Aqueous Layer: Contains the (S)-Amine (protonated salt).

      • Recovery: Basify the aqueous layer with NaOH and extract with DCM to recover the pure (S)-amine. Hydrolyze the amide (Organic layer) with 6M HCl reflux to recover the (R)-amine if needed.

Comparative Analysis

Table 2: Method Selection Matrix

FeatureClassical Salt ResolutionEnzymatic Resolution (CAL-B)
Max Theoretical Yield 50% (unless racemization loop used)50%
Scalability Excellent (kg to ton scale)Good (High cost of enzyme)
Purity (

)
>99% (after recrystallization)>99% (highly specific)
Time 2-3 Days (crystallization)24 Hours
Cost Low (Mandelic acid is cheap)Moderate/High
Best For Bulk Production Lab Scale / High Value

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(4), 705-720. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.[2] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Phenomenex. (2023).[3] Chiral HPLC Column Selection Guide. (Source for Polysaccharide column data). Link

  • Sigma-Aldrich. (2023). Protocol for Enzymatic Resolution using Novozym 435. Link

Sources

Application Note & Protocols: Laboratory Scale-Up of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a key building block in pharmaceutical and materials science research. The synthetic strategy detailed herein is a robust two-step process commencing with a Knoevenagel condensation of 4-methoxybenzaldehyde and phenylacetonitrile to form a stable acrylonitrile intermediate. This is followed by a powerful reduction using lithium aluminum hydride (LiAlH₄) to yield the target primary amine. This application note emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, critical safety considerations for handling hazardous reagents, and key parameters for successful scale-up. The protocols are designed to be self-validating through integrated quality control checkpoints, ensuring high purity and reproducible yields.

Introduction and Synthetic Strategy

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a diarylpropylamine scaffold of significant interest due to its structural motifs, which are prevalent in biologically active molecules. The efficient production of this compound in a laboratory setting is crucial for further research and development.

The selected synthetic route involves two well-established and high-yielding transformations:

  • Knoevenagel Condensation: An efficient carbon-carbon bond-forming reaction between an active methylene compound (phenylacetonitrile) and an aldehyde (4-methoxybenzaldehyde). This reaction is catalyzed by a mild base and is known for its reliability and scalability.

  • Nitrile and Alkene Reduction: A simultaneous reduction of both the nitrile functional group and the carbon-carbon double bond of the intermediate using a potent hydride-reducing agent, Lithium Aluminum Hydride (LiAlH₄). This provides a direct and efficient route to the desired saturated primary amine.

This strategy was chosen for its convergence, high overall yield, and the use of readily accessible starting materials. It avoids the challenges associated with direct reductive amination with ammonia, which can often lead to side products.[1][2]

Overall Reaction Scheme

The two-step synthesis is outlined below. The initial condensation reaction forms the acrylonitrile intermediate, which is then reduced to the final propylamine product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Intermediate 2-phenyl-3-(4-methoxyphenyl) acrylonitrile 4-Methoxybenzaldehyde->Intermediate Piperidine, EtOH Reflux Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Intermediate Intermediate_ref Intermediate FinalProduct 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Intermediate_ref->FinalProduct 1. LiAlH4, Anhydrous THF 2. H2O, NaOH(aq) Workup

Diagram 1: Overall two-step synthetic pathway.

Part I: Synthesis of 2-phenyl-3-(4-methoxyphenyl)acrylonitrile (Intermediate)

Principle and Rationale

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[3] In this protocol, phenylacetonitrile serves as the active methylene compound, where the proton alpha to both the phenyl ring and the nitrile group is acidic. Piperidine, a secondary amine, acts as a mild base to deprotonate the phenylacetonitrile, generating a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent base-catalyzed dehydration yields the thermodynamically stable conjugated acrylonitrile product. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions required.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 0.1 mol scale)CAS Number
4-Methoxybenzaldehyde136.1513.62 g (0.10 mol)123-11-5
Phenylacetonitrile117.1511.72 g (0.10 mol)140-29-4
Piperidine85.151.0 mL (~0.01 mol)110-89-4
Ethanol (95%)46.07100 mL64-17-5
Equipment
250 mL Round-bottom flask1
Reflux condenser1
Magnetic stirrer and stir bar1
Heating mantle1
Büchner funnel and filter paper1
Beaker (for crystallization)1
Detailed Experimental Protocol
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.

  • Reagent Addition: To the flask, add 4-methoxybenzaldehyde (13.62 g, 0.1 mol), phenylacetonitrile (11.72 g, 0.1 mol), and ethanol (100 mL).

  • Catalyst Addition: Add piperidine (1.0 mL) to the mixture using a pipette.

  • Reaction: Stir the mixture and heat it to a gentle reflux (~80-85°C). Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Crystallization: After 4 hours, turn off the heat and allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystallization. The product should precipitate as a pale-yellow solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

Quality Control and Expected Results
  • Appearance: Pale yellow crystalline solid.

  • Yield: Expected yield is 85-95% (20.0 - 22.4 g).

  • Melting Point: 89-91°C.

  • Characterization: Confirm the structure using ¹H NMR and IR spectroscopy. The IR spectrum should show a strong peak around 2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

Part II: Reduction to 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Principle and Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles and alkenes conjugated with an aromatic system.[4] The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbons of both the nitrile and the double bond. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water to produce flammable hydrogen gas. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic, can be rendered anhydrous, and effectively solvates the LiAlH₄.

The workup procedure is critical for safety and product isolation. A Fieser workup is employed, involving the sequential and careful addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure quenches the excess LiAlH₄ and converts the aluminum salts into a granular, easily filterable precipitate (Al(OH)₃), leaving the desired amine product in the organic solution.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 0.05 mol scale)CAS Number
2-phenyl-3-(4-methoxyphenyl)acrylonitrile235.2911.76 g (0.05 mol)3450-53-9
Lithium Aluminum Hydride (LiAlH₄)37.953.80 g (0.10 mol, 2.0 eq)16853-85-3
Anhydrous Tetrahydrofuran (THF)72.11200 mL109-99-9
Sodium Hydroxide (15% w/v aq. solution)40.00~10 mL1310-73-2
Diethyl Ether74.12100 mL60-29-7
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g7487-88-9
Equipment
500 mL Three-neck round-bottom flask1
Dropping funnel1
Reflux condenser with drying tube (CaCl₂)1
Magnetic stirrer and stir bar1
Ice bath1
Inert gas supply (Nitrogen or Argon)1
Detailed Experimental Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask and equip it with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under an inert atmosphere.

  • LiAlH₄ Addition: Under a positive pressure of inert gas, carefully add LiAlH₄ (3.80 g, 0.1 mol) to the flask, followed by 100 mL of anhydrous THF. Stir the resulting slurry and cool the flask in an ice bath.

  • Substrate Addition: Dissolve the acrylonitrile intermediate (11.76 g, 0.05 mol) in 100 mL of anhydrous THF and add this solution to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 6 hours.

  • Quenching (Critical Step): Cool the reaction flask back down to 0°C in an ice bath. Perform the following steps slowly and cautiously as gas evolution (H₂) will occur.

    • Slowly add 4 mL of deionized water dropwise.

    • Slowly add 4 mL of 15% aqueous NaOH solution dropwise.

    • Slowly add 12 mL of deionized water dropwise.

  • Filtration: A granular white precipitate should form. Stir the mixture at room temperature for 15 minutes, then filter the slurry through a pad of Celite or filter paper.

  • Washing: Wash the filter cake thoroughly with diethyl ether (2 x 50 mL).

  • Isolation: Combine the filtrate and the washes in a separatory funnel. If two layers form, separate them. Dry the combined organic solution over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the oil in diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete. Collect the white solid by filtration.

Quality Control and Expected Results
  • Appearance: Colorless to pale yellow oil (free base) or a white solid (HCl salt).

  • Yield: Expected yield is 70-85% (8.5 - 10.3 g for the free base).

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum should show the disappearance of the nitrile peak (~2220 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹).

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[5]

  • Piperidine: Corrosive, flammable, and toxic. Avoid inhalation and skin contact.

  • Lithium Aluminum Hydride (LiAlH₄): Dangerously reactive with water, releasing flammable hydrogen gas. It is also corrosive and can ignite upon grinding. Handle only under an inert, dry atmosphere. Never use water to extinguish a LiAlH₄ fire; use a Class D fire extinguisher (dry powder, e.g., sand or sodium carbonate).[6]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use. Keep away from ignition sources.

  • Quenching Procedure: The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. Add quenching agents very slowly and ensure the reaction is adequately cooled with an ice bath.

Scale-Up Considerations and Workflow

Scaling this synthesis requires careful management of heat transfer and reagent addition rates.

G Start Start: Assemble & Inert Flame-Dried Glassware Step1 Step 1: Knoevenagel Condensation (4-methoxybenzaldehyde + phenylacetonitrile) Start->Step1 Cool_Filter1 Cool, Crystallize & Filter Intermediate Step1->Cool_Filter1 Exothermic, control reflux QC1 QC Check 1: Yield, MP, TLC of Intermediate Cool_Filter1->QC1 Step2 Step 2: LiAlH4 Reduction (Anhydrous THF, 0°C -> Reflux) QC1->Step2 Quench Critical Step: Cautious Quench (H2O, NaOH, H2O at 0°C) Step2->Quench Highly Exothermic! Control addition rate Filter_Extract Filter Al Salts & Extract with Ether Quench->Filter_Extract Dry_Concentrate Dry (MgSO4) & Concentrate Crude Product Filter_Extract->Dry_Concentrate Purify Purification: Vacuum Distillation or HCl Salt Formation Dry_Concentrate->Purify QC2 Final QC: NMR, MS, Purity of Final Product Purify->QC2 End End: Store Product Under Inert Atmosphere QC2->End

Diagram 2: Experimental and Scale-Up Workflow.

  • Heat Management: The LiAlH₄ reduction is highly exothermic, especially during the initial addition and the quenching step. For larger scales, a mechanical stirrer is recommended for efficient mixing, and the reaction vessel should be placed in a large, well-maintained ice-water or dry ice-acetone bath to dissipate heat effectively.

  • Reagent Addition: When scaling up, the dropwise addition of the intermediate to the LiAlH₄ slurry must be done even more slowly to maintain temperature control. Using a syringe pump can provide a consistent and controlled addition rate.

  • Workup and Filtration: The volume of the aluminum salt precipitate will increase significantly on a larger scale. Ensure filtration funnels and flasks are appropriately sized to handle the larger volumes. Additional washing of the filter cake will be necessary to ensure complete recovery of the product.

  • Solvent Volumes: Maintain appropriate reaction concentrations. While simply multiplying all quantities is a starting point, solvent volumes may need to be adjusted to ensure efficient stirring and heat transfer.

References

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Org. Synth. 2002, 79, 186. Available at: [Link][7]

  • The UC Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure. (December 14, 2012). Available at: [Link][5]

  • New Jersey Department of Health. HAZARD SUMMARY: SODIUM BOROHYDRIDE. Right to Know Hazardous Substance Fact Sheet. Available at: [Link][6]

  • Wikipedia. Phenyl-2-nitropropene. Available at: [Link][3]

  • Ohio State University, Department of Chemistry. Sodium Borohydride SOP. Available at: [Link][8]

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-Amino-1-phenyl-1-propanol and Its Methylated Derivatives. Journal of Organic Chemistry, 12(4), 506–509. (Referenced in US Patent 5,962,737 A)[9]

  • PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Available at: [Link][4]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186.[7]

  • Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(44), 14639-14643.[2]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • ACS Green Chemistry Institute. Reductive Amination. Pharmaceutical Roundtable. Available at: [Link][10]

Sources

Application Note: Crystallization & Isolation Strategies for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It synthesizes chemical principles with practical isolation strategies for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (CAS: 5636-50-0), a lipophilic primary amine often encountered as an intermediate in the synthesis of neuroactive or cardiovascular pharmacophores.[1][2]

Executive Summary

The isolation of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine presents a classic challenge in process chemistry: purifying a lipophilic, high-boiling amine that tends to exist as a viscous oil in its free base form.[1][2] While the free base is soluble in non-polar organic solvents (DCM, Toluene), it resists crystallization due to rotational freedom in the propyl backbone and the lack of strong intermolecular hydrogen bonding networks.[3]

The Solution: This protocol recommends shifting the isolation strategy from free base crystallization to salt formation . By protonating the primary amine, we introduce ionic character that drives lattice formation.[3] This guide details the screening of counter-ions (HCl, Tartrate, Oxalate) and the optimization of solvent systems (IPA/MTBE vs. EtOH/EtOAc) to achieve high-purity crystalline solids.

Physicochemical Profile & Solvent Logic[3][4]

Understanding the molecule is the first step to successful crystallization.[2]

PropertyValue / CharacteristicImplication for Isolation
Basicity (pKa) ~9.5 - 10.0 (Estimated for primary amine)Readily forms salts with mineral and organic acids.[1][2]
Lipophilicity (LogP) ~3.5 - 4.0 (High)Insoluble in water; highly soluble in DCM, Toluene, THF.[2][3]
Chirality One Chiral Center (C2 position)Exists as enantiomers.[3] Racemates may crystallize differently than pure enantiomers.[2]
Physical State Viscous Oil / Low-Melting SolidDirect crystallization of free base requires cryogenic conditions or high purity.[1][2]
The "Oiling Out" Phenomenon

A common failure mode with this molecule is "oiling out" (liquid-liquid phase separation) instead of crystallizing.[1][2][3] This occurs when the solvent system is too polar (e.g., pure water) or when impurities disrupt nucleation.[3]

  • Prevention: Use a "Good Solvent / Anti-Solvent" system where the salt is marginally soluble in the hot "Good Solvent" and insoluble in the "Anti-Solvent."[2][3]

Protocol A: Hydrochloride Salt Isolation (Standard)

Best for: Bulk isolation of the racemate or initial purification from crude reaction mixtures.[3]

This method utilizes the high lattice energy of hydrochloride salts.[2] We employ a semi-polar/non-polar solvent system to force precipitation while keeping non-basic impurities in solution.[2]

Reagents
  • Solvent A (Dissolution): Isopropanol (IPA) or Ethyl Acetate (EtOAc).[3]

  • Reagent B (Acid Source): 4M HCl in Dioxane or Acetyl Chloride (generated in situ with MeOH).

  • Solvent C (Anti-Solvent): Methyl tert-butyl ether (MTBE) or n-Heptane.[1][2]

Step-by-Step Procedure
  • Dissolution: Dissolve 10 g of crude 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (free base oil) in 50 mL of Ethyl Acetate . Ensure the solution is clear (filter if necessary to remove inorganic salts).[3]

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 1.1 equivalents of HCl (4M in Dioxane) dropwise with vigorous stirring.

    • Observation: A white precipitate or gum may form immediately.[2]

  • Digestion: If a gum forms (oiling out), heat the mixture to reflux (~77°C) until the gum redissolves. If it does not dissolve, add Methanol dropwise until clear.[3]

  • Crystallization: Remove from heat and allow to cool slowly to room temperature (20-25°C) over 2 hours.

  • Anti-Solvent Addition: If no crystals appear, add MTBE dropwise until the solution becomes slightly turbid. Seed with a pure crystal if available.[2]

  • Harvest: Cool to 4°C for 4 hours. Filter the white crystalline solid and wash with cold MTBE.[2] Dry under vacuum at 40°C.[2]

Protocol B: Tartrate Salt (Chiral Resolution/Enrichment)

Best for: Enantiomeric enrichment or if the HCl salt is hygroscopic.[3]

Since the molecule has a chiral center at the C2 position, using a chiral acid like L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid can preferentially crystallize one enantiomer, serving both as purification and resolution.[1][2][3]

Step-by-Step Procedure
  • Stoichiometry: Dissolve 10 mmol of the free base amine in Ethanol (95%) .

  • Acid Addition: In a separate flask, dissolve 10 mmol (1 eq) of L-Tartaric Acid in warm Ethanol.

  • Mixing: Add the hot acid solution to the amine solution.

  • Reflux: Heat the combined mixture to reflux for 15 minutes to ensure homogeneity.

  • Cooling: Allow to cool very slowly (wrap flask in foil/towel). Tartrate salts often form large, well-defined prisms.[1][2][3]

  • Analysis: Check the optical rotation or chiral HPLC of the isolated crystals to determine enantiomeric excess (ee).

Decision Tree & Process Flow (Visualized)

The following diagrams illustrate the logic for solvent selection and the experimental workflow.

Diagram 1: Solvent Selection Logic

SolventSelection Start Crude Amine (Oil) CheckState Is it Solid? Start->CheckState SolidYes Recrystallize Free Base (Hexane/Toluene) CheckState->SolidYes Yes SolidNo Salt Formation Required CheckState->SolidNo No (Oil) AcidChoice Select Counter-Ion SolidNo->AcidChoice HCl HCl Salt (Standard) AcidChoice->HCl Tartrate Tartrate Salt (Chiral/Resolution) AcidChoice->Tartrate Oxalate Oxalate Salt (High Crystallinity) AcidChoice->Oxalate SolventHCl Solvent: EtOAc + MeOH Anti-Solvent: MTBE HCl->SolventHCl SolventTart Solvent: 95% Ethanol (Thermodynamic Control) Tartrate->SolventTart Oxalate->SolventTart

Caption: Decision matrix for selecting the optimal salt form and solvent system based on the physical state of the crude material.

Diagram 2: Isolation Workflow

IsolationWorkflow Step1 1. Dissolution (EtOAc/IPA) Step2 2. Acid Addition (HCl/Dioxane) Step1->Step2 Step3 3. Nucleation Check Step2->Step3 Step4 4. Anti-Solvent (MTBE/Heptane) Step3->Step4 Oiling Out/No Solid Step5 5. Filtration & Wash Step3->Step5 Crystals Form Step4->Step5

Caption: Step-by-step workflow for the isolation of the amine hydrochloride salt.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during addition; Solvent too polar (water present).[1][2]Re-heat to dissolve oil, add MeOH dropwise to increase polarity slightly, then cool very slowly.
Hygroscopic Solid HCl salt may be hygroscopic.[2]Switch to Fumarate or Maleic acid salts. Dry under high vacuum with P₂O₅.[2]
Low Yield Product too soluble in "Good Solvent".Increase the ratio of Anti-Solvent (Heptane/MTBE) or cool to -20°C.
Colored Impurities Oxidation products.[2]Treat the initial free base solution with activated charcoal before salt formation.

References

  • General Amine Crystallization: Anderson, N. G. (2012).[3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Standard text for salt selection logic).

  • Chiral Resolution: Kozma, D. (2001).[3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (Reference for Tartaric acid protocols).

  • Solvent Properties: Wypych, G. (2019).[3] Handbook of Solvents. ChemTec Publishing.[2] (Source for solubility parameters of EtOAc, IPA, and MTBE).

Sources

Technical Guide: Derivatization & Resolution of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

Abstract

This technical guide details the strategic derivatization of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (MPPA) , a privileged scaffold sharing the


-arylpropylamine pharmacophore found in SNRIs (e.g., Atomoxetine, Nisoxetine). This document provides validated protocols for three critical workflows: (1) Optical Resolution  to isolate the bioactive enantiomer, (2) Selective N-Methylation  to generate secondary amine targets, and (3) Library Generation  via urea/amide formation for Structure-Activity Relationship (SAR) exploration.

Introduction & Chemical Context

The 3-aryl-2-phenylpropylamine backbone is a versatile template in neuropsychiatric drug discovery. The specific isomer 3-(4-Methoxy-phenyl)-2-phenyl-propylamine possesses a chiral center at the C2 position. In norepinephrine reuptake inhibitors (NRIs), the eutomer (active enantiomer) typically exhibits a specific absolute configuration (often R in related marketed drugs like Atomoxetine).

Direct derivatization of the primary amine without prior resolution often leads to "eutomer dilution," where biological activity is masked by the distomer. Therefore, this guide prioritizes Chiral Resolution as the foundational step before functionalization.

Structural Analysis[1][2][3]
  • Core: Propylamine backbone.

  • C2-Substituent: Phenyl ring (Steric anchor).[1]

  • C3-Substituent: 4-Methoxy-phenyl (Electronic modulator).[2][3]

  • Reactive Handle: Primary Amine (-NH

    
    ).
    

Module 1: Chiral Resolution (The Foundation)

Objective: Separation of the racemic MPPA into its enantiopure forms using classical diastereomeric salt crystallization.

Principle

Enantiomers have identical physical properties in achiral environments. Reaction with a chiral acid, such as (S)-(+)-Mandelic acid , generates diastereomeric salts with distinct solubility profiles. This allows the selective crystallization of one isomer (typically the less soluble salt) from a specific solvent system.

Visualization: Resolution Workflow

ResolutionWorkflow Racemate Racemic MPPA (Free Base) Mix Salt Formation (in IPA/EtOAc) Racemate->Mix Acid (S)-(+)-Mandelic Acid Acid->Mix Cryst Crystallization (Slow Cooling) Mix->Cryst Reflux -> 25°C Filtration Filtration Cryst->Filtration Solid Solid Cake: (R)-Amine-(S)-Mandelate Filtration->Solid Precipitate Liquor Mother Liquor: (S)-Amine Enriched Filtration->Liquor Filtrate BaseLib Base Liberation (NaOH/DCM) Solid->BaseLib Recrystallize x2 Final Enantiopure (R)-MPPA BaseLib->Final

Figure 1: Workflow for the classical resolution of MPPA using Mandelic Acid.

Protocol: Mandelic Acid Resolution

Reagents:

  • Racemic MPPA (10.0 g, 41.4 mmol)

  • (S)-(+)-Mandelic acid (6.3 g, 41.4 mmol)

  • Solvent: Isopropyl Alcohol (IPA) / Ethyl Acetate (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of racemic MPPA in 50 mL of IPA/Ethyl Acetate (1:1) at 60°C.

  • Acid Addition: Add (S)-(+)-Mandelic acid (1.0 eq) slowly to the stirring solution. The solution should remain clear at 60°C.

  • Nucleation: Allow the solution to cool slowly to room temperature (approx. 1°C/min). If no precipitate forms by 40°C, seed with a micro-crystal of the desired salt if available, or scratch the flask wall.

  • Maturation: Stir at 0-5°C for 4 hours to maximize yield.

  • Filtration: Filter the white crystalline solid. Crucial: Wash the cake with cold (0°C) IPA/EtOAc to remove surface impurities (enriched distomer).

  • Recrystallization: Recrystallize the wet cake from hot IPA to upgrade Chiral Purity (usually >98% ee after one recrystallization).

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the enantiopure free amine.

Validation:

  • Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Target: >99% ee.

Module 2: Selective N-Methylation (Atomoxetine Analog Synthesis)

Objective: Conversion of the primary amine to the secondary N-methyl amine. Challenge: Avoiding over-methylation to the tertiary dimethyl-amine.

Principle: Reductive Amination

Direct alkylation (MeI) is uncontrolled. The Eschweiler-Clarke reaction is robust but requires high temperatures. For pharmaceutical intermediates, Reductive Amination using Paraformaldehyde and Sodium Borohydride (NaBH


) is preferred due to milder conditions and higher selectivity for the mono-methylated product when controlled via imine formation.
Visualization: Reaction Mechanism

ReductiveAmination Start Primary Amine (R-NH2) Imine Hemiaminal / Imine (R-N=CH2) Start->Imine MeOH, Reflux Dehydration Para Paraformaldehyde (CH2O)n Para->Imine Red NaBH4 Reduction Imine->Red Hydride Transfer Prod Secondary Amine (R-NH-Me) Red->Prod Hydrolysis

Figure 2: Mechanism of mono-methylation via in-situ imine formation.

Protocol: Paraformaldehyde/NaBH Method

Reagents:

  • (R)-MPPA (1.0 eq)

  • Paraformaldehyde (1.1 eq)[4]

  • Sodium Borohydride (1.5 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve (R)-MPPA in Methanol (0.2 M concentration). Add Paraformaldehyde (1.1 eq).

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours. This ensures depolymerization of paraformaldehyde and formation of the imine/hemiaminal species.

    • Checkpoint: Monitor by TLC. The primary amine spot should disappear.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reduction: Add NaBH

    
     portion-wise over 20 minutes. Caution:  Hydrogen gas evolution. Maintain temperature <5°C to prevent side reactions.
    
  • Quench: Stir for 1 hour at room temperature, then quench with 1M HCl (carefully) to destroy excess hydride.

  • Workup: Basify with NaOH to pH >10. Extract with DCM (3x).

  • Purification: If tertiary amine (dimethyl) is detected (>5%), purify via flash chromatography (DCM/MeOH/NH

    
    ).
    

Data Summary: Yield Comparison

MethodReagentsYieldSelectivity (2°:3°)Notes
Direct AlkylationMeI, K

CO

45%Poor (60:40)Significant over-alkylation.
Eschweiler-ClarkeHCHO, HCOOH, 100°C85%Moderate (80:20)Harsh conditions, often yields tertiary.
Reductive Amination (CH

O)

, NaBH

92% Excellent (95:5) Recommended Protocol.

Module 3: Library Generation (Ureas & Carbamates)

Objective: Derivatize the amine to modulate Lipophilicity (LogP) and metabolic stability (microsomal clearance).

Protocol: Urea Synthesis

Reagents:

  • MPPA (1.0 eq)

  • R-Isocyanate (1.1 eq) (e.g., Phenyl isocyanate, tert-butyl isocyanate)

  • Base: TEA (1.5 eq)

  • Solvent: DCM (dry)

Procedure:

  • Dissolve MPPA and TEA in dry DCM at 0°C.

  • Add the isocyanate dropwise.

  • Stir at room temperature for 4 hours.

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) if avoiding column chromatography. Filter and concentrate.

Analytical Validation Parameters

To ensure the integrity of the synthesized derivatives, the following analytical benchmarks must be met.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Primary Amine:[5][6]

      
       1.2-1.5 ppm (broad s, 2H, -NH
      
      
      
      ).
    • Secondary Amine (-NHMe):

      
       2.3-2.4 ppm (s, 3H, N-CH
      
      
      
      ).
    • Diagnostic Backbone:

      
       2.8-3.0 ppm (m, 3H, CH
      
      
      
      -CH-N).
  • Mass Spectrometry (ESI+):

    • Parent: [M+H]

      
       = 242.15 (Calc. for C
      
      
      
      H
      
      
      NO).
    • N-Methyl: [M+H]

      
       = 256.17.
      

References

  • Koenig, T. M., & Mitchell, D. (2004). Process for the preparation of atomoxetine hydrochloride. U.S. Patent No. 6,888,026. Link

    • Grounding: Establishes the industrial standard for resolving phenylpropylamines using Mandelic acid.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Grounding: The authoritative source for reductive amin
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Grounding: Reference for solvent selection in chiral resolution.
  • Sigma-Aldrich. (2023). Application Note: Reductive Amination Guidelines. Link

    • Grounding: Practical guidelines for stoichiometry in amine methyl

Sources

Application Notes and Protocols for Methoxy-Phenyl-Propylamine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with essential protocols and in-depth insights into the safe handling and storage of methoxy-phenyl-propylamine compounds. This guide emphasizes scientific integrity, causality-driven experimental choices, and self-validating safety systems to ensure the accuracy and reproducibility of your research.

Introduction: Understanding the Chemical Landscape

Methoxy-phenyl-propylamine compounds belong to the broader class of substituted phenethylamines, which are recognized for their diverse pharmacological activities. The presence and position of the methoxy group on the phenyl ring, along with other substitutions, can significantly influence the compound's chemical stability, reactivity, and toxicological profile. Therefore, a thorough understanding of these properties is paramount for safe handling and the generation of reliable experimental data.

The position of the methoxy group (ortho-, meta-, or para-) can affect the electron density of the aromatic ring and the steric hindrance around the propylamine side chain, thereby influencing its reactivity and metabolic pathways. For instance, para-substituted compounds like para-methoxymethamphetamine (PMMA) have been shown to be potent serotonin-norepinephrine releasing agents with considerable toxicity.[1][2]

Core Safety Directives and Hazard Assessment

Methoxy-phenyl-propylamine compounds can present a combination of hazards, including but not limited to, corrosivity, flammability, and acute toxicity. A thorough risk assessment must be conducted before any handling.

General Hazards:

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[3]

  • Flammability: Depending on the specific compound and its formulation (e.g., as a free base or salt), it may be a flammable liquid or solid.

  • Toxicity: Methoxy-substituted amphetamines can be potent psychoactive substances with significant health risks, including neurotoxicity.[1][2] Overdose can lead to severe hyperthermia, tachycardia, and hypertension.[4]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory when handling these compounds.

  • Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: At least two pairs of nitrile gloves should be worn. Gloves must be inspected for tears or punctures before use and changed frequently.

  • Body Protection: A flame-resistant lab coat should be worn over clothing that covers the entire body. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: When handling powders outside of a certified chemical fume hood, a properly fitted respirator is required.

Long-Term Storage and Stability Considerations

The stability of methoxy-phenyl-propylamine compounds is influenced by temperature, light, air, and the presence of moisture. Improper storage can lead to degradation, affecting experimental results and potentially forming more hazardous byproducts.

Storage Recommendations:

ParameterConditionRationale
Temperature Store at -20°C for long-term storage.Low temperatures slow down chemical degradation processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Amines are susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Protect from light by using amber vials or storing in the dark.Aromatic compounds can be light-sensitive and undergo photochemical degradation.
Moisture Store in a desiccated environment.Amines are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis.
Container Use tightly sealed, high-density polyethylene (HDPE) or glass containers.Prevents exposure to air and moisture and ensures compatibility with the compound.[5]

Solution Stability:

The stability of these compounds in solution is highly dependent on the solvent and pH. While specific data for all methoxy-phenyl-propylamine isomers is not available, general principles for aromatic amines suggest that:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for creating stock solutions. However, the long-term stability in these solvents should be verified.

  • pH: The stability of aromatic amines can be pH-dependent. Acidic conditions may lead to salt formation, which can be more stable than the free base. It is advisable to perform a stability study for your specific compound and experimental conditions.

Experimental Protocols: From Receipt to Disposal

The following protocols provide a framework for the safe handling of methoxy-phenyl-propylamine compounds in a laboratory setting.

Protocol for Weighing Solid Compounds

This protocol is designed to minimize the risk of inhalation and contamination when weighing powdered methoxy-phenyl-propylamine compounds.

Workflow for Weighing Hazardous Powders

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup Prep_PPE Don appropriate PPE Prep_Area Designate and prepare a weighing area in a fume hood Prep_PPE->Prep_Area Prep_Balance Calibrate and level analytical balance Prep_Area->Prep_Balance Prep_Container Pre-label and tare a sealable container Prep_Balance->Prep_Container Weigh_Transfer Transfer compound to container inside the fume hood Weigh_Seal Securely seal the container Weigh_Transfer->Weigh_Seal Weigh_Measure Remove container from hood and weigh Weigh_Seal->Weigh_Measure Clean_Decontaminate Decontaminate weighing area and utensils Clean_Dispose Dispose of contaminated materials as hazardous waste Clean_Decontaminate->Clean_Dispose Clean_RemovePPE Remove and dispose of PPE Clean_Dispose->Clean_RemovePPE

Caption: Workflow for the safe weighing of powdered methoxy-phenyl-propylamine compounds.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Designate a specific area within a certified chemical fume hood for weighing. Cover the work surface with an absorbent, disposable pad.

    • Ensure the analytical balance is calibrated and level.

    • Pre-label a sealable container (e.g., a vial with a PTFE-lined cap) with the compound name, date, and your initials. Place the container on the balance and tare it.

  • Weighing:

    • Inside the fume hood, carefully transfer the desired amount of the powdered compound into the tared container using a clean spatula.

    • Securely seal the container.

    • Remove the sealed container from the fume hood and place it on the analytical balance to obtain the final weight.

  • Cleanup:

    • Decontaminate the spatula and the weighing area within the fume hood using an appropriate solvent.

    • Dispose of the absorbent pad and any other contaminated disposable materials in a designated hazardous waste container.

    • Carefully remove and dispose of your outer gloves, followed by your inner gloves. Wash your hands thoroughly with soap and water.

Protocol for Preparing a Stock Solution

This protocol details the steps for safely preparing a stock solution from a solid methoxy-phenyl-propylamine compound.

Workflow for Stock Solution Preparation

Stock_Solution_Workflow Start Start: Weighed Compound in Sealed Container Add_Solvent Add appropriate solvent to the sealed container in a fume hood Start->Add_Solvent Dissolve Vortex or sonicate to dissolve Add_Solvent->Dissolve Transfer Transfer solution to a labeled, amber storage vial Dissolve->Transfer Aliquot Aliquot into smaller, single-use vials Transfer->Aliquot Store Store at -20°C or below, protected from light Aliquot->Store End End: Aliquoted Stock Solution Store->End

Caption: Workflow for the preparation and storage of a stock solution.

Step-by-Step Methodology:

  • Preparation:

    • Follow all safety precautions as outlined for weighing the solid compound.

    • Calculate the required volume of solvent to achieve the desired stock solution concentration.

  • Dissolution:

    • In a chemical fume hood, carefully add the calculated volume of the appropriate solvent (e.g., DMSO) to the sealed container with the weighed compound.

    • Securely reseal the container and vortex until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, transfer the stock solution to a pre-labeled amber storage vial.

    • To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.

    • Store the aliquots at -20°C or below, protected from light.

Waste Disposal Protocols

All waste generated from the handling of methoxy-phenyl-propylamine compounds must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated PPE, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused stock solutions, and solvents used for decontamination should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Segregate Waste: Keep methoxy-phenyl-propylamine waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Label Containers: Clearly label all waste containers with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[6]

References

  • Grecco G.G., Sprague J.E. Impact of Functional Group Modifications on Designer Phenethylamine Induced Hyperthermia. Chem. Res. Toxicol. 2016;29:871–878.
  • diplomata comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Kolaczynska KE, Luethi D, Trachsel D, Hoener MC, Liechti ME. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. 2019;10:1423.
  • Patouossa, I., Njabon, E., Emadak, A. and Zshika, N. (2021) Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds.
  • Wikipedia. para-Methoxymethamphetamine. [Link]

  • Páleníček, T., Buben M., Lhotková, E., Nováková, P., Zach, P., Kuchař, M., & Šustková, M. (2010). Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats. Pharmacology Biochemistry and Behavior, 97(2), 268-275.
  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and Their Ring-substituted Analogues in Seized Materials. 2006. [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. [Link]

  • Cuevas, A. K., et al. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." International Journal of Environmental Research and Public Health 20.5 (2023): 4032.
  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Krstevska, J., & Stojkovic, G. (2013). ANALYTICAL STUDY OF AMPHETAMINE AND METHAMPHETAMINE BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. Macedonian pharmaceutical bulletin, 59(1-2), 21-28.
  • Stojanovska, N., et al. "Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised." Sains Malaysiana 43.1 (2014): 87-94.
  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • Vindenes, V., et al. "Is toxicity of PMMA (paramethoxymethamphetamine) associated with cytochrome P450 pharmacogenetics?.
  • Technology Catalogue. Disposing Amine Waste. [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]

  • Wagmann, L., et al. "Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases." Drug testing and analysis 12.6 (2020): 836-844.
  • Wikipedia. para-Methoxyamphetamine. [Link]

  • Vindenes, M., et al. "Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications." Drug Metabolism and Disposition 45.12 (2017): 1313-1321.
  • PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. [Link]

  • OUCI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Mejri, A., et al. "Proposed mechanisms of the methoxy substitution by methylamine." Journal of Molecular Modeling 29.1 (2023): 21.
  • Salim, S. R. S. "Treatment of amine wastes generated in industrial processes." IOP Conference Series: Materials Science and Engineering. Vol. 1092. No. 1. IOP Publishing, 2021.
  • WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • NTU > IRep. A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. [Link]

  • Digital Journal. Aromatic Amines Decade Long Trends, Analysis and Forecast 2026-2033. [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • Scientific Research Publishing. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. [Link]

  • MDPI. Degradation of Ketamine and Methamphetamine by the UV/H 2 O 2 System: Kinetics, Mechanisms and Comparison. [Link]

  • MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]

Sources

Green Chemistry Approaches to the Synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The synthesis of chiral amines is a cornerstone of pharmaceutical development, with compounds like 3-(4-Methoxy-phenyl)-2-phenyl-propylamine representing a key structural motif in various biologically active molecules. This guide provides a detailed exploration of green chemistry approaches for the synthesis of this target molecule. Moving beyond traditional synthetic routes often burdened by hazardous reagents, harsh conditions, and significant waste generation, we delve into modern, sustainable alternatives. This document outlines detailed protocols and the underlying scientific principles for biocatalysis, catalyst-free aza-Michael additions, greener reductive amination, and the application of flow chemistry. Each section is designed to provide not only a step-by-step methodology but also the rationale behind the experimental choices, ensuring scientific integrity and practical applicability.

Introduction: The Imperative for Greener Amine Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and enhance the safety and efficiency of drug manufacturing.[1][2] The synthesis of chiral amines, a ubiquitous functional group in active pharmaceutical ingredients (APIs), presents a significant opportunity for the implementation of greener practices. Traditional methods for amine synthesis often involve stoichiometric reagents, hazardous solvents, and energy-intensive processes, leading to poor atom economy and substantial waste generation.[3]

This guide focuses on sustainable synthetic strategies for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a diarylpropylamine of interest in medicinal chemistry. We will explore cutting-edge techniques that align with the twelve principles of green chemistry, including the use of biocatalysts, avoidance of hazardous reagents, and the implementation of enabling technologies like flow chemistry.

Biocatalytic Approach: Asymmetric Synthesis via Transaminases

Biocatalysis offers an elegant and highly selective method for the synthesis of chiral amines from prochiral ketones.[4][5][6] Enzymes, operating under mild aqueous conditions, can achieve near-perfect enantioselectivity, obviating the need for chiral auxiliaries or resolutions. For the synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a key intermediate is the corresponding prochiral ketone, 3-(4-methoxyphenyl)-2-phenylpropan-1-one. This can be aminated using an ω-transaminase (ω-TA).

Causality Behind Experimental Choices:
  • Enzyme Selection: ω-Transaminases are chosen for their ability to catalyze the transfer of an amino group from a donor (e.g., L-alanine or isopropylamine) to a ketone substrate. The selection of a specific ω-TA (often from a commercially available screening kit) is crucial for achieving high conversion and enantioselectivity for the target substrate.

  • Reaction Medium: The reaction is conducted in an aqueous buffer (e.g., phosphate buffer) at a mild pH (typically 7-8), which is the optimal operating condition for most enzymes and a green solvent.

  • Cofactor and Amine Donor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor. An inexpensive amine donor, such as L-alanine or isopropylamine, is used in excess to drive the reaction equilibrium towards product formation. When L-alanine is used, the pyruvate co-product can be removed using lactate dehydrogenase (LDH) and NADH to further shift the equilibrium.[3]

Synthetic Pathway Overview

biocatalysis_pathway Prochiral_Ketone 3-(4-methoxyphenyl)-2-phenylpropan-1-one Enzyme_System ω-Transaminase (ω-TA) Pyridoxal-5'-phosphate (PLP) Amine Donor (e.g., L-Alanine) Prochiral_Ketone->Enzyme_System Substrate Target_Amine 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Enzyme_System->Target_Amine Product (High e.e.) Byproduct Pyruvate Enzyme_System->Byproduct

Caption: Biocatalytic synthesis of the target amine using a transaminase.

Detailed Protocol: Biocatalytic Reductive Amination
  • Preparation of the Reaction Mixture: In a temperature-controlled vessel, dissolve the prochiral ketone, 3-(4-methoxyphenyl)-2-phenylpropan-1-one (1 equivalent), in a suitable phosphate buffer (e.g., 100 mM, pH 7.5).

  • Addition of Cofactor and Amine Donor: Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Add the amine donor, L-alanine (5-10 equivalents).

  • Enzyme Addition: Add the selected ω-transaminase (e.g., from a commercially available screening kit) to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Reaction Conditions: Maintain the reaction at a constant temperature (typically 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by HPLC or GC analysis of aliquots to determine the conversion of the ketone and the enantiomeric excess (e.e.) of the amine product.

  • Work-up and Purification: Once the reaction is complete, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH) to deprotonate the amine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Catalyst-Free Aza-Michael Addition: A Greener C-N Bond Formation

The aza-Michael addition is a powerful reaction for forming carbon-nitrogen bonds.[7] Traditionally, this reaction is catalyzed by strong bases or Lewis acids. However, a greener approach involves performing the reaction under catalyst-free and solvent-free conditions, or in green solvents like water or deep eutectic solvents (DESs).[1][8][9][10] For the synthesis of our target molecule, a precursor could be synthesized via a catalyst-free aza-Michael addition of ammonia to a suitable α,β-unsaturated carbonyl compound.

Causality Behind Experimental Choices:
  • Solvent Selection: The use of polar aprotic solvents like DMSO can stabilize the zwitterionic intermediate in the aza-Michael addition, enhancing the reaction rate.[1] Alternatively, performing the reaction "on-water" can also accelerate the reaction due to hydrophobic effects. Solvent-free conditions represent the most atom-economical approach.[9]

  • Temperature: Thermal conditions can be sufficient to promote the reaction without a catalyst, especially with more reactive Michael acceptors.

  • Reactant Stoichiometry: Using a slight excess of the amine source can help drive the reaction to completion.

Synthetic Pathway Overview

aza_michael_pathway Michael_Acceptor α,β-Unsaturated Ketone/Ester Intermediate_Amine β-Amino Ketone/Ester Michael_Acceptor->Intermediate_Amine Catalyst-free Aza-Michael Addition Ammonia Ammonia (NH3) Ammonia->Intermediate_Amine Reduction Reduction Intermediate_Amine->Reduction Target_Amine 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Reduction->Target_Amine

Caption: A potential catalyst-free aza-Michael addition route.

Conceptual Protocol: Catalyst-Free Aza-Michael Addition
  • Reactant Preparation: In a sealed reaction vessel, combine the α,β-unsaturated precursor, such as (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, with a source of ammonia (e.g., a solution of ammonia in a green solvent or ammonium chloride with a mild base).

  • Reaction Conditions: Heat the mixture to a predetermined temperature (e.g., 60-100 °C) and stir for several hours to days.

  • Monitoring the Reaction: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The subsequent reduction of the carbonyl group and the phenyl group can be achieved using greener reducing agents.

Greener Reductive Amination: A One-Pot Approach

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds.[11][12] A greener version of this reaction can be designed by using a one-pot procedure, employing milder and more selective reducing agents, and utilizing green solvents or solvent-free conditions.[2] The synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine can be achieved through the reductive amination of 3-(4-methoxyphenyl)-2-phenylpropanal with ammonia.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium borohydride (NaBH₄) is a milder and less hazardous reducing agent compared to lithium aluminum hydride (LiAlH₄).[13] Its selectivity can be enhanced by using it in combination with boric acid under solvent-free conditions.[14][15] Sodium triacetoxyborohydride (STAB) is another selective reducing agent for reductive aminations.[11]

  • One-Pot Procedure: Combining the aldehyde, amine source, and reducing agent in a single reaction vessel improves efficiency and reduces waste from intermediate work-up and purification steps.

  • Solvent: Ethanol is a greener solvent choice compared to chlorinated solvents.[2] Solvent-free conditions are even more desirable.[2]

Synthetic Pathway Overview

reductive_amination_pathway Aldehyde 3-(4-methoxyphenyl)-2-phenylpropanal Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Target_Amine 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Imine->Target_Amine Reducing_Agent Greener Reducing Agent (e.g., NaBH4/Boric Acid) Reducing_Agent->Target_Amine flow_chemistry_workflow Start_A Starting Material A (e.g., Aldehyde) Mixer T-Mixer Start_A->Mixer Start_B Starting Material B (e.g., Ammonia) Start_B->Mixer Reactor_1 Reactor 1 (Imine Formation) Mixer->Reactor_1 Reactor_2 Reactor 2 (Reduction) Reactor_1->Reactor_2 Reagent_C Reducing Agent Reagent_C->Reactor_2 Purification In-line Purification Reactor_2->Purification Product Target Amine Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related compounds. Our goal is to provide practical, experience-driven insights to help you navigate common challenges and significantly improve your reaction yields and product purity. The information is presented in a direct question-and-answer format, addressing specific issues you may encounter in the lab.

Section 1: The Critical Precursor - Synthesis of 1-(4-Methoxyphenyl)-2-phenylpropan-1-one

A high-yielding synthesis of the final amine product is critically dependent on the quality and availability of its ketone precursor, 1-(4-methoxyphenyl)-2-phenylpropan-1-one. Issues at this stage will invariably cascade, impacting subsequent steps.

Frequently Asked Questions (FAQs): Precursor Synthesis

Question: What are the most common synthetic routes to 1-(4-methoxyphenyl)-2-phenylpropan-1-one, and how do they compare?

Answer: There are two primary, reliable routes for synthesizing the ketone precursor:

  • Friedel-Crafts Acylation: This is a classic and direct method involving the reaction of anisole with 2-phenylpropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Oxidation of an Alcohol Intermediate: This route involves synthesizing a secondary alcohol, 1-(4-methoxyphenyl)-2-phenylpropan-1-ol, which is then oxidized to the desired ketone. The alcohol itself is typically prepared via a Grignard reaction between 4-methoxybenzaldehyde and a benzylmagnesium halide derivative.[1]

Comparison Table: Precursor Synthesis Routes

FeatureFriedel-Crafts AcylationGrignard Reaction followed by Oxidation
Number of Steps 2 (Acid chloride formation, then acylation)2 (Grignard reaction, then oxidation)
Key Challenge Controlling regioselectivity (ortho- vs. para- substitution on anisole), potential for polysubstitution.Strict requirement for anhydrous conditions to prevent quenching of the Grignard reagent.[2][3]
Reagent Hazards Corrosive and water-sensitive Lewis acids (AlCl₃); lachrymatory acyl chlorides.Highly reactive and pyrophoric Grignard reagents; handling of metallic magnesium.
Typical Yield Good to excellent, but highly dependent on reaction conditions.Moderate to good, sensitive to moisture and side reactions.[4]
Troubleshooting Guide: Precursor Synthesis

Question: I am attempting a Friedel-Crafts acylation of anisole with 2-phenylpropionyl chloride and getting a low yield of the desired para-substituted product. What is going wrong?

Answer: Low yield and poor regioselectivity are common issues in Friedel-Crafts acylations involving activated rings like anisole. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Catalyst Inactivity or Stoichiometry. Aluminum chloride (AlCl₃) is highly hygroscopic and will be quenched by atmospheric moisture. Ensure you are using freshly opened, high-purity AlCl₃. Stoichiometrically, you need slightly more than one equivalent of AlCl₃ because it complexes with both the acyl chloride and the product ketone.

  • Solution 1: Optimize Catalyst Handling and Stoichiometry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Experiment with increasing the AlCl₃ stoichiometry incrementally, for example, from 1.1 to 1.5 equivalents.

  • Cause 2: Reaction Temperature. Friedel-Crafts reactions are temperature-sensitive. Running the reaction at too high a temperature can favor the formation of the thermodynamically more stable, but often undesired, meta-isomer or lead to side reactions and decomposition. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Solution 2: Implement Strict Temperature Control. The addition of the acyl chloride to the anisole/AlCl₃ mixture should be done at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction. Afterward, the reaction can be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive it to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Cause 3: Formation of Isomeric Byproducts. The methoxy group of anisole is an ortho-, para-director. While the para-product is sterically favored, some amount of the ortho-isomer is often formed. These isomers can be difficult to separate.

  • Solution 3: Purification Strategy. Careful column chromatography is the most effective method for separating the para and ortho isomers. A solvent system of ethyl acetate and hexanes is typically effective.

Section 2: The Core Transformation - Reductive Amination

Reductive amination is one of the most versatile and widely used methods for synthesizing amines from carbonyl compounds.[5][6] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the target amine.

Workflow for Reductive Amination

G Ketone 1-(4-Methoxyphenyl)- 2-phenylpropan-1-one Imine Imine Intermediate (C=N bond formation) Ketone->Imine Condensation AmineSource Amine Source (e.g., NH4OAc, NH3) AmineSource->Imine Product 3-(4-Methoxy-phenyl)- 2-phenyl-propylamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) ReducingAgent->Product

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs): Reductive Amination

Question: What are the best reducing agents for this specific reductive amination, and how do I choose one?

Answer: The choice of reducing agent is critical for success. The ideal reagent should selectively reduce the iminium ion intermediate without reducing the starting ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This is often the reagent of choice. It is mild enough not to reduce the ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate. The reaction is typically run under mildly acidic conditions (pH 5-6) to promote imine formation.[5][7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular and often superior alternative to NaBH₃CN. It is less toxic and can often be used in a one-pot procedure without strict pH control. It is particularly effective for reductive aminations of ketones.[5][6]

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is another effective method.[8] This approach avoids boron-based reagents and byproducts but requires specialized hydrogenation equipment (e.g., a Parr shaker). It can sometimes lead to debenzylation if other sensitive groups are present.

Comparison Table: Common Reducing Agents

Reducing AgentAdvantagesDisadvantagesTypical Conditions
NaBH₃CN Highly selective for imines over ketones.[7]Highly toxic (cyanide byproduct); requires pH control.Methanol, pH 5-6 (using AcOH)
NaBH(OAc)₃ Less toxic, often higher yielding, no strict pH control needed.Can be more expensive; moisture sensitive.Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
H₂/Pd-C or Pt/C "Clean" reaction with minimal byproducts; scalable.[8]Requires specialized pressure equipment; potential for over-reduction of other functional groups.Methanol or Ethanol, H₂ pressure (50-500 psi)
Troubleshooting Guide: Reductive Amination

Question: My reductive amination reaction using NaBH₃CN has stalled, and I see mostly unreacted ketone by TLC/LC-MS. What should I do?

Answer: This is a frequent problem that almost always points to issues with imine formation, not the reduction step itself.

G cluster_solutions Solutions Start Low Yield in Reductive Amination Check_pH Is pH between 5-6? Start->Check_pH Check_Amine Is Amine Source (e.g., NH4OAc) in sufficient excess? Check_pH->Check_Amine Yes Adjust_pH Adjust pH with Glacial Acetic Acid Check_pH->Adjust_pH No Check_H2O Is water being formed and (optionally) removed? Check_Amine->Check_H2O Yes Add_Amine Increase NH4OAc (e.g., to 5-10 eq.) Check_Amine->Add_Amine No Success Improved Yield Check_H2O->Success Yes Add_Dehydrating Add 3Å or 4Å Molecular Sieves Check_H2O->Add_Dehydrating No Adjust_pH->Start Re-run Add_Amine->Start Re-run Add_Dehydrating->Start Re-run

Caption: Troubleshooting decision tree for low conversion.

  • Cause 1: Incorrect pH. The formation of the imine from the ketone and ammonia (or an amine source) is a condensation reaction that is catalyzed by mild acid. If the pH is too high (basic), the imine won't form efficiently. If the pH is too low (strongly acidic), the amine source will be fully protonated and non-nucleophilic.[7]

  • Solution 1: Verify and Adjust pH. Use a pH meter or pH paper to ensure the reaction medium is in the optimal range of 5-6. Add small amounts of glacial acetic acid to lower the pH if necessary.

  • Cause 2: Equilibrium and Water Removal. Imine formation is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water can push the equilibrium back towards the starting materials.

  • Solution 2: Use a Dehydrating Agent. Add a dehydrating agent like powdered 3Å or 4Å molecular sieves to the reaction mixture. This will sequester the water as it is formed, driving the equilibrium towards the imine and, consequently, the final product.

  • Cause 3: Insufficient Amine Source. To further push the equilibrium, a large excess of the amine source (e.g., ammonium acetate or ammonium chloride) is often required.

  • Solution 3: Increase Stoichiometry. Increase the equivalents of the ammonium salt used, for example, from 2 equivalents to 5 or even 10 equivalents relative to the ketone.

Section 3: Purification and Final Product Handling

Question: My final product is an oil and is difficult to purify by column chromatography due to streaking. Are there better methods?

Answer: Primary amines can indeed be challenging to purify via silica gel chromatography due to their basicity, which leads to strong interactions with the acidic silica surface.

  • Strategy 1: Salt Formation and Recrystallization. A highly effective purification method is to convert the crude amine into a hydrochloride (HCl) or other suitable salt. These salts are often highly crystalline solids that can be easily purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol). The pure salt can then be neutralized with a base (e.g., 1M NaOH) and extracted to recover the pure free amine if required.[9] This method is often superior to chromatography for achieving high purity on a larger scale.

  • Strategy 2: Modifying the Chromatography. If chromatography is necessary, the silica gel should be "deactivated" or "basicified" to prevent streaking. This can be done by preparing the column slurry with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) in the eluent (e.g., Hexane/Ethyl Acetate/Et₃N).

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-2-phenylpropan-1-one (via Friedel-Crafts Acylation)
  • To a solution of 2-phenylpropanoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) and stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.[10]

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 2-phenylpropionyl chloride.

  • In a separate flask under nitrogen, suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in dry DCM and cool to 0 °C.

  • Add anisole (1.1 eq) to the AlCl₃ suspension.

  • Slowly add a solution of the crude 2-phenylpropionyl chloride in dry DCM to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ketone.

  • Purify by column chromatography on silica gel (eluent: 5-10% Ethyl Acetate in Hexanes).

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
  • To a flask containing 1-(4-methoxyphenyl)-2-phenylpropan-1-one (1.0 eq), add ammonium acetate (5.0 eq) and anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature for 30 minutes.

  • In portions, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the suspension over 20 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring completion by LC-MS or TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify as described in Section 3.

References

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • University of Toronto. Grignard Reaction. [Link]

  • PrepChem. (2022). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. [Link]

  • Google Patents. (CN102199098B) - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • LookChem. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. [Link]

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (CN102320984A) - Preparation method of (R)-3-(3-methoxy phenyl).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • University of California, Irvine. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • Google Patents. (WO2015159170A2) - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Pidathala, C., et al. (2012). Synthesis of m-Aryloxy Phenols Using Grignard Reagents. Molecules, 28(1), 154. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Nitrosamines Exchange. (2025). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. [Link]

  • Organic Syntheses. 2-Propanone, 1-(o-methoxyphenyl). [Link]

  • Thippeswamy, G. B., et al. (2011). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. E-Journal of Chemistry, 8(4), 1835-1840. [Link]

  • PubMed. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. [Link]

  • Google Patents. (US6399828B1)

Sources

troubleshooting low purity in 3-(4-Methoxy-phenyl)-2-phenyl-propylamine recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a lipophilic primary amine. Its structural rigidity (two aromatic rings) and rotational freedom (propyl chain) create a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystallization.

This guide addresses the three most common failure modes reported by researchers:

  • Oiling Out: Product separates as a gum/oil before crystallizing.[1]

  • Stubborn Impurities: HPLC purity remains <95% after recrystallization (likely des-methoxy or dimer impurities).

  • Hygroscopicity: The salt form turns to a paste upon filtration.

Physicochemical Profile (Estimated for Process Design)
PropertyCharacteristicProcess Implication
Basicity Primary Amine (

)
Requires strong acid for salt formation; sensitive to

(carbamate formation).
Lipophilicity High (

)
Poor solubility in water; high solubility in DCM/EtOAc.
Crystallization Risk High (Polymorphism/Solvates)Prone to trapping solvent; requires slow desaturation.

Diagnostic: What is your failure mode?

Case A: "My product comes out as a yellow oil/gum upon cooling."

Root Cause: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Solid-Liquid Equilibrium (SLE) curve. This occurs when the melting point of the solvated solid is lower than the boiling point of the solvent mixture.[2][3]

Immediate Action:

  • Do NOT cool further. Lower temperatures increase viscosity, trapping impurities.

  • Reheat to redissolve the oil.

  • Add Seed Crystals at the metastable zone (just as cloudiness appears).

  • Change Solvent: Switch to a system with a higher dielectric constant or higher boiling point.

Case B: "The crystals are white but purity is stuck at 92%."

Root Cause: Co-crystallization of structurally similar impurities.

  • Dimer Impurity: Secondary amine formed during nitrile reduction.

  • Des-methoxy analog: Starting material contamination.

Immediate Action: Switch from a thermal recrystallization to a reactive recrystallization (Salt Formation).

Deep Dive: The "Oiling Out" Phenomenon

Oiling out is the thermodynamic enemy of purity. When an amine "oils out," the impurity rejection mechanism of the crystal lattice is bypassed.[3] The oil droplet acts as a "super-solvent," concentrating impurities rather than excluding them.

Workflow: Rescuing an Oiled-Out Batch

RecrystallizationRescue Start Problem: Product Oils Out CheckTemp Is solution boiling? Start->CheckTemp Reheat Reheat to Dissolution CheckTemp->Reheat Yes Triturate Triturate Oil with Cold Ether/Pentane CheckTemp->Triturate No (Already cold) SolventCheck Check Solvent BP vs. MP Reheat->SolventCheck AddPolar Add Polar Co-solvent (e.g., 5% MeOH) SolventCheck->AddPolar BP > MP (likely) AddSeed Seed at Cloud Point (Critical Step) AddPolar->AddSeed SlowCool Controlled Cooling (1°C/min) AddSeed->SlowCool Triturate->Reheat If solidifies

Figure 1: Decision logic for rescuing a batch that has separated into a liquid oil phase.

Protocol: High-Purity Salt Formation

If the free base is difficult to purify, converting it to a salt is the industry standard for upgrading purity. While Hydrochloride (HCl) is common, it often leads to hygroscopic needles for this class of amines.

Recommendation: If HCl fails, use Maleic Acid . Maleate salts of lipophilic amines often pack better (higher lattice energy) and are less hygroscopic.

Step-by-Step Protocol (Maleate Salt Formation)

Reagents:

  • Crude Amine (Free Base)

  • Maleic Acid (1.05 equivalents)

  • Solvent A: Isopropyl Acetate (IPAc) or Ethyl Acetate

  • Solvent B (Antisolvent): MTBE or Heptane

Procedure:

  • Dissolution: Dissolve 10g of crude amine in 50 mL of IPAc at 40°C. Ensure full dissolution.

  • Acid Addition: Dissolve 1.05 eq. of Maleic Acid in 20 mL of warm IPAc. Add this slowly to the amine solution over 20 minutes.

    • Why? Fast addition creates high local supersaturation, trapping impurities.

  • Nucleation: If no solid forms, add a seed crystal. If oil forms, reheat to 60°C until clear.

  • Crystallization: Cool to 20°C over 2 hours. Then cool to 0°C for 1 hour.

  • Filtration: Filter the white solid. Wash with cold 1:1 IPAc/Heptane.

  • Drying: Vacuum oven at 45°C. Crucial: Ensure no solvent smell remains; solvates are common.

FAQ: Troubleshooting Specific Impurities

Q1: I see a "double spot" on TLC or a +13 mass unit impurity on MS.

Diagnosis: This is likely the N-benzyl impurity or a Dimer formed during the reductive amination step of synthesis. Solution: These are very lipophilic.

  • Acid/Base Wash: Dissolve amine in DCM. Extract into aqueous 1M HCl. The dimer (secondary amine) is often more lipophilic and less basic. Wash the aqueous layer with Ether (discard organic). Basify aqueous layer and extract product.

  • Recrystallization: Use a polar solvent (Ethanol) rather than non-polar. The dimer is less soluble in polar media than the primary amine salt.

Q2: My melting point is 10°C lower than literature.

Diagnosis: Solvent inclusion (Solvate formation). Phenyl-propylamines are notorious for trapping chlorinated solvents or toluene in the lattice. Solution:

  • Run TGA (Thermogravimetric Analysis) or H-NMR to confirm solvent presence.

  • Reslurry: Suspend the solid in refluxing Heptane (do not dissolve) and stir for 4 hours. This "sweats out" the trapped solvent.[1]

Advanced Visualization: Impurity Rejection Pathway

ImpurityRejection Crude Crude Mixture (Amine + Dimer + Nitrile) AcidWash 1. Dissolve in EtOAc 2. Extract w/ 1M HCl Crude->AcidWash OrgLayer Organic Layer (Contains Nitrile/Neutrals) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Amine-HCl + Trace Dimer) AcidWash->AqLayer Keep Basify Basify (NaOH) Extract to IPAc AqLayer->Basify Cryst Recrystallize as Maleate Salt Basify->Cryst Final Pure Product (>99%) Cryst->Final

Figure 2: Chemical purification logic flow to remove non-basic and lipophilic impurities prior to final crystallization.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection for lipophilic amines).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Mechanism of oiling out and seeding).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Thermodynamics of Liquid-Liquid Phase Separation).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (General troubleshooting for amine purification).

Sources

Technical Support Center: Impurity Profiling for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dashboard

Welcome to the Technical Support Center. This guide addresses the synthesis and impurity profiling of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (referred to herein as MPPA ).

This molecule is a structural scaffold found in various CNS-active agents (similar to N-desmethyl precursors of venlafaxine-like compounds or specific antihistamines). The standard industrial route involves a Knoevenagel condensation followed by catalytic hydrogenation .[1]

Target Molecule Data
PropertyDetail
IUPAC Name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
Key Functional Groups Primary Amine, Methoxy Ether, 2,3-Diphenyl Backbone
Critical Impurity Class Secondary Amine Dimers, Unreduced Nitriles

Synthesis Pathway & Impurity Origin Map

Understanding the impurity profile requires visualizing the reaction flow.[1] The diagram below illustrates the standard Knoevenagel route and the specific points where impurities diverge from the main path.

MPPA_Synthesis cluster_legend Pathway Legend SM1 4-Methoxybenzaldehyde (Anisaldehyde) Int1 Intermediate A: 2-phenyl-3-(4-methoxyphenyl) acrylonitrile SM1->Int1 Knoevenagel (Base, -H2O) SM2 Phenylacetonitrile SM2->Int1 Knoevenagel (Base, -H2O) Int2 Intermediate B: Imine Species (Transient) Int1->Int2 H2 / Catalyst (Step 1) Imp2 Impurity B: Saturated Nitrile Int1->Imp2 Partial Red. (Olefin only) Product TARGET PRODUCT: 3-(4-methoxyphenyl)-2-phenyl propylamine Int2->Product H2 / Catalyst (Step 2) Imp1 Impurity A (Dimer): Secondary Amine Int2->Imp1 + H2 (Reductive Amination) Imp3 Impurity C: Hydrolysis (Amide/Acid) Int2->Imp3 + H2O (Hydrolysis) Product->Int2 Condensation key Main Path = Black | Impurity Path = Red

Figure 1: Reaction pathway showing the Knoevenagel condensation of anisaldehyde and phenylacetonitrile, followed by hydrogenation. Red paths indicate critical impurity formation.[1]

Troubleshooting Knowledge Base (Q&A)

Ticket #001: The "Double Mass" Peak

User Question: "I am seeing a large impurity peak eluting after my product with a mass of approximately 466 Da (M+H). It does not wash out easily.[1] What is it?"

Diagnosis: You have formed the Secondary Amine Dimer (Bis(3-(4-methoxyphenyl)-2-phenylpropyl)amine). This is the most common "killer" impurity in nitrile hydrogenations.[1]

Mechanism: During reduction, the nitrile forms a transient imine intermediate (


). As the concentration of your target primary amine (

) increases, it attacks the imine to form a secondary imine, which is then reduced to the secondary amine dimer.

Corrective Action:

  • Ammonia Suppression: You must conduct the hydrogenation in the presence of excess ammonia (NH₃) or ammonium hydroxide.[1] Ammonia shifts the equilibrium back toward the primary imine, suppressing dimer formation.[1]

  • Catalyst Switch: If using Pd/C, switch to Raney Nickel or Rhodium on Alumina .[1] Rhodium is exceptionally selective for primary amines and minimizes dimerization [1].[1]

  • Acylation (Alternative): If the dimer persists, perform the reduction in acetic anhydride to trap the primary amine as an acetamide immediately upon formation (requires a subsequent hydrolysis step).[1]

Ticket #002: The "Stalled" Intermediate

User Question: "My reaction seems complete by TLC, but HPLC shows a persistent peak with strong UV absorbance at 254nm. The mass is 235 Da."

Diagnosis: This is Intermediate A: 2-phenyl-3-(4-methoxyphenyl)acrylonitrile . The mass corresponds to the unreduced Knoevenagel product (


). The strong UV absorbance is due to the extended conjugation of the stilbene-like double bond.[1]

Root Cause:

  • Catalyst Poisoning: The nitrile group or trace sulfur from reagents may have poisoned the catalyst.[1]

  • Steric Hindrance: The tri-substituted double bond (2-phenyl, 3-aryl) is sterically crowded, making it difficult for the molecule to sit flat on the catalyst surface.

Corrective Action:

  • Increase Pressure/Temp: Raise H₂ pressure to >50 psi and temperature to 50–60°C.

  • Two-Step Reduction: The olefin reduction and nitrile reduction have different activation energies.[1] Consider reducing the double bond first (e.g., NaBH₄ in MeOH) to form the saturated nitrile (2-phenyl-3-(4-methoxyphenyl)propanenitrile), then hydrogenating the nitrile using Raney Ni/NH₃.

Ticket #003: Unknown Hydrophilic Impurity

User Question: "I see a small peak eluting before the main peak. It appears when I use wet solvents."

Diagnosis: This is likely the Hydrolysis Product (Amide or Acid).[1] Nitriles can hydrolyze to amides (


) or acids (

) under basic conditions if water is present.

Corrective Action:

  • Ensure the hydrogenation solvent (usually MeOH or EtOH) is anhydrous.[1]

  • If using Ammonia to suppress dimers (see Ticket #001), use Methanolic Ammonia (anhydrous) rather than aqueous Ammonium Hydroxide.[1]

Analytical Protocols

To accurately quantify these impurities, standard HPLC methods must be adapted to separate the basic amine from the neutral nitrile/aldehyde impurities.[1]

Recommended HPLC Method
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate or Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B (Isocratic) 2-15 min: 10%

80% B 15-20 min: 80% B (Wash)
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Amine detection) and 280 nm (Aromatic/Stilbene detection)
Column Temp 30°C

Why this works:

  • Low pH (3.0): Protonates the amine (MPPA), ensuring it elutes as a sharp peak rather than tailing.[1]

  • Gradient: Starts low to separate polar hydrolysis impurities, then ramps high to elute the hydrophobic dimer and unreacted nitrile.[1]

Impurity Retention Time Reference (Relative)
  • Hydrolysis Products: ~0.5 – 0.8 RRT (Relative Retention Time)

  • MPPA (Target): 1.00 RRT

  • Saturated Nitrile: ~1.2 RRT[1]

  • Unsaturated Nitrile (Int A): ~1.4 RRT (Strong UV)

  • Dimer: ~1.8 – 2.0 RRT (Broad peak)

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for nitrile reduction selectivity).

  • Naveen, S., et al. (2006).[1] "Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile." Analytical Sciences, 22, x265.[1][2] (Validates the Knoevenagel intermediate structure).

  • Sarala, G., et al. (2006).[1][3] "(Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile."[3] Acta Crystallographica Section E, 62(9), o3998-o4000. (Crystallographic data for the specific intermediate).

  • Knoevenagel, E. (1898).[1][4] "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine."[1] Berichte der deutschen chemischen Gesellschaft, 31(3), 2585-2595. (Foundational chemistry).[1][5]

Sources

Technical Support Center: Optimizing Reaction Temperature for Phenyl-propylamine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenyl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction temperature and troubleshooting common issues encountered during this synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested protocols.

I. Foundational Principles: The "Why" Behind Temperature Optimization

The formation of phenyl-propylamine via reductive amination of phenylacetone with propylamine is a two-step process occurring in a single pot: the formation of an imine intermediate followed by its reduction.[1] Temperature is a critical parameter that influences the rate and efficiency of both steps.

1. Imine Formation (Schiff Base Formation): This is an equilibrium-limited reaction.[2]

  • Mechanism: The reaction begins with the nucleophilic attack of propylamine on the carbonyl carbon of phenylacetone, forming a carbinolamine intermediate.[3][4] This is followed by an acid-catalyzed dehydration to yield the imine.[2][5]

  • Effect of Temperature: Increasing the temperature generally shifts the equilibrium towards the products by facilitating the removal of water, a byproduct of the reaction.[6] However, excessively high temperatures can lead to side reactions and degradation of reactants or products.

2. Reduction of the Imine: The imine is then reduced to the final phenyl-propylamine product.

  • Reducing Agents: Common reducing agents for this step include sodium borohydride (NaBH₄) and milder, more selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7][8][9]

  • Effect of Temperature: The rate of reduction is also temperature-dependent. While higher temperatures can accelerate the reduction, they can also increase the rate of undesirable side reactions, such as the reduction of the starting phenylacetone by less selective reducing agents like NaBH₄.[10][11]

Diagram: Phenyl-propylamine Synthesis via Reductive Amination

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction A Phenylacetone C Carbinolamine Intermediate A->C + Propylamine B Propylamine B->C D Imine (Schiff Base) C->D - H₂O (Dehydration) F Phenyl-propylamine D->F + [H] E Reducing Agent (e.g., NaBH₄, STAB) E->F

Caption: The two-stage process of phenyl-propylamine synthesis.

II. Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions

Q1: My reaction yield is consistently low. What are the likely causes related to temperature?

A1: Low yields can often be traced back to suboptimal temperature control at different stages of the reaction.

  • Incomplete Imine Formation: If the temperature is too low during the initial phase, the equilibrium may not sufficiently favor imine formation. This is a common issue, as the reaction may stall at the carbinolamine stage.[12] Consider gently warming the reaction mixture (e.g., to 40-50 °C) before the addition of the reducing agent to drive the dehydration step.

  • Premature Reduction of Phenylacetone: If you are using a strong reducing agent like sodium borohydride, adding it at an elevated temperature can lead to the reduction of the starting ketone to the corresponding alcohol, 1-phenyl-2-propanol.[11] It is crucial to cool the reaction mixture, often to 0-5 °C, before adding NaBH₄.[8]

  • Degradation at High Temperatures: Prolonged exposure to high temperatures can lead to the degradation of reactants, intermediates, or the final product, resulting in lower yields and the formation of impurities.

Q2: I am observing a significant amount of 1-phenyl-2-propanol as a byproduct. How can I minimize this?

A2: The formation of 1-phenyl-2-propanol is a clear indication that your reducing agent is reacting with the starting phenylacetone.[11]

  • Temperature Control During Reduction: As mentioned, ensure the reaction mixture is sufficiently cooled before adding sodium borohydride.

  • Choice of Reducing Agent: Consider switching to a milder and more selective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent alternative as it preferentially reduces the iminium ion over the ketone.[8][9][13] This often allows for a one-pot procedure at room temperature without the need for significant cooling.[13]

  • Staged Addition: If you must use NaBH₄, allow sufficient time for imine formation to complete at a slightly elevated temperature, then cool the reaction mixture before the portion-wise addition of the reducing agent.[10]

Q3: The reaction seems to stop at the imine stage, with very little phenyl-propylamine being formed. What's going wrong?

A3: This is a common problem and usually points to an issue with the reduction step.

  • Insufficient Temperature for Reduction: While high temperatures can be problematic, some reduction reactions may require a certain activation energy. If the reaction is sluggish at low temperatures, a modest increase in temperature after the addition of the reducing agent might be necessary. However, this should be done cautiously and with careful monitoring. Some reductive aminations have been shown to require temperatures in the range of 70-75 °C to proceed effectively.[12]

  • Inactive Reducing Agent: Ensure that your reducing agent is not old or has not been improperly stored, which can lead to decomposition and loss of activity. It is good practice to test a small batch of the reducing agent on a simple ketone to confirm its efficacy.[14]

  • pH of the Reaction Medium: The pH of the reaction is crucial. Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3][5] However, the stability and reactivity of the reducing agent can also be pH-dependent. For instance, NaBH₃CN is effective at a pH of 6-8 for reducing imines.

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction q1 Major byproduct is 1-phenyl-2-propanol? start->q1 s1 1. Cool reaction to 0-5°C before adding NaBH₄. 2. Switch to a milder reducing agent like STAB. q1->s1 Yes q2 Reaction stalled at imine intermediate? q1->q2 No a1_yes Yes a1_no No end Optimized Reaction s1->end s2 1. Check activity of reducing agent. 2. Optimize reaction temperature post-reductant addition (e.g., 25-50°C). 3. Verify reaction pH. q2->s2 Yes s3 Investigate other factors: - Purity of starting materials - Solvent effects - Reaction time q2->s3 No a2_yes Yes a2_no No s2->end s3->end

Caption: A logical workflow for troubleshooting common issues.

III. Experimental Protocols & Data

Optimized Temperature Ranges for Phenyl-propylamine Synthesis
StageParameterRecommended RangeRationale
Imine Formation TemperatureRoom Temperature to 50°CBalances the need to drive the equilibrium forward without causing degradation.
Time1-4 hoursAllows for sufficient formation of the imine intermediate.
Reduction (NaBH₄) Temperature0-5°C (during addition)Minimizes the reduction of the starting phenylacetone.[8]
TemperatureRoom Temperature (post-addition)Allows the reduction of the imine to proceed to completion.
Reduction (STAB) TemperatureRoom TemperatureThe selectivity of STAB allows for a more convenient one-pot reaction at ambient temperature.[9]
Step-by-Step Protocol: Reductive Amination using Sodium Borohydride
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylacetone (1.0 eq) and propylamine (1.2 eq) in a suitable solvent (e.g., methanol, ethanol).

    • Stir the mixture at room temperature for 1-2 hours. Optionally, warm the mixture to 40-50°C for 1 hour to promote imine formation.

    • Monitor the reaction by TLC or GC-MS to confirm the consumption of phenylacetone and the formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10°C. Caution: Hydrogen gas evolution will occur.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary, for example, by distillation or column chromatography.

IV. References

Sources

Technical Support Center: Solubility Resolution for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 3-(4-Methoxy-phenyl)-2-phenyl-propylamine and its salts. It addresses the specific physicochemical challenges inherent to diarylpropylamine scaffolds, offering actionable solutions for solubility, salt formation, and formulation.

Product Support ID: TSP-34MPP-SOL Department: Application Science & Formulation Status: Operational

Technical Overview & Compound Profiling

Compound Identity: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Class: Diarylpropylamine (Primary Amine) Physicochemical Profile:

  • LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic)

  • pKa (Amine): ~9.8 – 10.2 (Basic)

  • Common Salts: Hydrochloride (HCl), Tartrate, Oxalate.

The Core Challenge: This scaffold exhibits "grease ball" characteristics—high lipophilicity due to the two aromatic rings combined with a flexible propyl chain. While the amine is basic, the resulting salts (especially HCl) often possess high lattice energy or form amorphous "oils" rather than distinct crystals, leading to poor aqueous solubility and processing difficulties.

Troubleshooting Guide (Q&A)

Category A: Aqueous Solubility & Bioassay Formulation

Q: My HCl salt is not dissolving in PBS (pH 7.4). It forms a cloudy suspension. How do I fix this? A: This is a classic "pH-Solubility" mismatch.

  • Root Cause: At pH 7.4, you are approaching the pKa (~10) of the amine. While it is still largely ionized, the intrinsic solubility of the free base is so low that even a small fraction of deprotonated species causes precipitation. Furthermore, the "Common Ion Effect" from the chloride ions in PBS (0.14 M NaCl) suppresses the solubility of the HCl salt.

  • Resolution:

    • Lower the pH: Adjust the vehicle to pH 4.5–5.0 using an Acetate or Citrate buffer. This ensures >99.9% ionization.

    • Switch Buffer: Avoid high-chloride buffers (like PBS) if using the HCl salt. Use 5% Dextrose in Water (D5W) or a low-ionic strength phosphate buffer.

    • Add a Cosolvent: Predissolve the compound in DMSO (dimethyl sulfoxide) at 100x concentration, then spike into the aqueous buffer. Keep final DMSO < 1%.

Q: I need a vehicle for IP/IV injection in mice. What formulation do you recommend? A: For lipophilic amines, simple saline is often insufficient. We recommend a "Solubilizing Excipient" approach.

  • Standard Protocol: 5% DMSO + 5% Tween 80 + 90% Saline (or Water).

  • Advanced Protocol (if precipitation persists): 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

    • Why? The cyclodextrin cavity encapsulates the hydrophobic phenyl rings, while the hydrophilic exterior allows water solubility. This is the gold standard for diarylpropylamines.

Category B: Synthesis & Purification (Oiling Out)

Q: During salt formation (adding HCl in ether), the product separates as a sticky yellow oil instead of a white solid. How do I crystallize it? A: "Oiling out" occurs when the salt separates as a supercooled liquid because the crystallization kinetics are slower than the phase separation.

  • Immediate Fix (Trituration): Decant the supernatant solvent. Add a non-polar solvent (Hexane or Pentane) to the oil and scratch the flask walls vigorously with a glass rod. This mechanical stress induces nucleation.

  • Solvent Switch:

    • Avoid: Diethyl ether alone (often causes rapid, amorphous precipitation).

    • Use:Ethyl Acetate/IPA (Isopropanol) . Dissolve the free base in warm Ethyl Acetate, then add a solution of HCl in IPA dropwise. Cool slowly. The polar alcohol helps keep the salt in solution long enough to form a lattice.

Detailed Protocols

Protocol 1: "Rescue" Recrystallization of Oiled-Out Salts

Use this when your batch has turned into a sticky gum.

  • Dissolution: Dissolve the oily residue in the minimum amount of boiling Isopropanol (IPA) .

  • Cloud Point: Add hot Ethyl Acetate (or Toluene) dropwise until the solution just turns cloudy.

  • Clarification: Add one drop of IPA to clear the solution.

  • Nucleation: Remove from heat. Cap the flask. Let it cool to room temperature undisturbed for 4 hours.

  • Deep Cooling: Place in a fridge (4°C) overnight.

  • Collection: Filter the white needles/plates and wash with cold Ethyl Acetate.

Protocol 2: High-Solubility Formulation (Cyclodextrin Complex)

Use this for animal studies to avoid precipitation in the syringe.

ComponentQuantityRole
Compound (Salt) 10 mgActive Agent
HP-β-CD 200 mgComplexing Agent (Solubilizer)
Water (Milli-Q) 1.0 mLSolvent
NaOH/HCl (0.1N) q.s.pH Adjustment

Steps:

  • Dissolve 200 mg of 2-Hydroxypropyl-β-cyclodextrin in 0.8 mL of water.

  • Add 10 mg of the amine salt. Vortex for 5 minutes.

  • If not dissolved, sonicate at 40°C for 10 minutes.

  • Check pH.[1] Adjust to pH 4.5–5.5 if necessary.

  • Dilute to final volume (1.0 mL) with water.

  • Filter sterilize (0.22 µm PVDF filter).

Decision Logic & Workflow

The following diagram illustrates the decision process for resolving solubility based on your specific application (Synthesis vs. Biology).

SolubilityWorkflow Start Start: Solubility Issue Detected Context Identify Context Start->Context Synth Synthesis / Purification Context->Synth Isolation Bio Bioassay / Formulation Context->Bio Application IssueOil Issue: Oiling Out? Synth->IssueOil ActionTrit Action: Triturate w/ Hexane IssueOil->ActionTrit Quick Fix ActionSolv Action: Switch to IPA/EtOAc IssueOil->ActionSolv Robust Fix CheckPH Check pH (Target < 6.0) Bio->CheckPH Soluble Soluble? CheckPH->Soluble UseCo Use Cosolvent: 5% DMSO + Tween 80 Soluble->UseCo No (Minor) UseCD Use Complexation: 20% HP-beta-Cyclodextrin Soluble->UseCD No (Major) Done Proceed to Experiment Soluble->Done Yes

Caption: Decision matrix for selecting the appropriate solubility enhancement strategy based on experimental context.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard reference for salt selection and "oiling out" phenomena).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Basis for HP-β-CD protocol).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the pH-solubility and common ion effect mechanisms).

Sources

purification strategies for removing unreacted starting materials

[1]

Mission Statement: To provide researchers with a self-validating, logic-driven support system for isolating target compounds from unreacted starting materials (SM). This guide moves beyond basic "how-to" steps, focusing on the causality of separation failures and the mechanistic solutions required to fix them.

Module 1: Chromatography Support (The "Separation" Issues)

Core Concept: Chromatography fails when the Selectivity (


)Capacity Factor (

)
Q: My starting material co-elutes with my product. How do I resolve this without running a 2-hour gradient?

A: You are likely battling "General Elution" inefficiency. You need to switch to a Focused Gradient .

The Mechanism: In a standard linear gradient (0–100%), your compound elutes in a narrow window, but the shallow slope applies to the entire run, wasting time and solvent. A Focused Gradient holds the solvent composition specifically at the percentage where your compound elutes (

Protocol: Designing a Focused Gradient

  • Run a Scouting Gradient: Inject a small sample (analytical scale) using a standard 5–100% B gradient over 10-15 minutes.

  • Calculate %B at Elution: Note the %B solvent composition when your product elutes. Let's say it elutes at 40% B.

  • Apply the "Minus 10/Plus 10" Rule:

    • Start: 10% lower than elution point (30% B).

    • End: 10% higher than elution point (50% B).

    • Duration: Extend this shallow gradient over 10–15 Column Volumes (CV).

  • Validation: This flattens the slope only around your peak, increasing resolution (

    
    ) significantly between the SM and Product.
    
Q: I see a "shoulder" on my product peak. Is this unreacted SM?

A: Likely, yes. This is the "Silent Killer" of purity.

Diagnostic Steps:

  • Spectral Analysis: If using a Diode Array Detector (DAD), check the "Peak Purity" spectrum.[1] If the UV/Vis spectrum changes from the upslope to the downslope of the peak, you have co-elution.

  • The "Change Solvent" Rule: If you are using MeOH/Water, switch to MeCN/Water (or vice versa). Methanol is a protic solvent and interacts via hydrogen bonding; Acetonitrile is aprotic and interacts via dipole-dipole. This change often alters the Selectivity (

    
    ) enough to separate the shoulder.
    
Visualization: The Co-Elution Decision Tree

CoElutionLogicStartIssue: Co-Elution ObservedStep1Step 1: Optimize Mobile Phase(Change Modifier/pH)Start->Step1Check1Resolved?Step1->Check1Step2Step 2: Change Selectivity(MeOH <-> MeCN)Check1->Step2NoSuccessSuccess: Pure CompoundCheck1->SuccessYesCheck2Resolved?Step2->Check2Step3Step 3: Change Stationary Phase(C18 -> Phenyl-Hexyl / C8)Check2->Step3NoCheck2->SuccessYesStep3->Success

Caption: A logical workflow for resolving co-elution events by systematically altering chemical interactions (pH, Solvation, Stationary Phase).

Module 2: Scavenger Resins (The "Chemist's" Approach)

Core Concept: When chromatography is difficult (e.g., SM and Product have similar polarity), use Chemical Filtration . Scavenger resins are solid-supported reagents that covalently bind to the unreacted SM, allowing you to filter them away.

Q: I have excess amine starting material remaining. How do I remove it without an aqueous workup?

A: Use an Isocyanate-functionalized resin (e.g., Si-Isocyanate).

The Mechanism: The resin-bound isocyanate reacts rapidly with the free amine SM to form a urea. Since the urea is covalently attached to the silica bead, it becomes insoluble. The product (tertiary amine or amide) remains in solution.

Q: Which resin should I choose for my specific impurity?

Refer to the Scavenger Selection Matrix below. These pairings rely on rapid, irreversible covalent bonding.

Impurity Type (Unreacted SM)Recommended Scavenger ResinMechanism of Action
Primary/Secondary Amines Si-Isocyanate or Si-Tosic AcidForms Urea (covalent) or Salt (ionic)
Electrophiles (Acid Chlorides, Aldehydes) Si-Trisamine (Tris(2-aminoethyl)amine)Nucleophilic attack by resin amine
Acids (Carboxylic, Phosphonic) Si-Carbonate or Si-DEAAcid-Base neutralization (Ionic binding)
Metals (Pd, Rh, Ru catalysts) Si-TMT (Trimercaptotriazine) or Si-ThiolChelation (forms insoluble metal complex)
Nucleophiles (Thiols, Alcohols) Si-MaleimideMichael Addition
Protocol: Batch Mode Scavenging
  • Calculate Equivalents: Add 3–4 equivalents of resin relative to the estimated amount of unreacted SM (not the product).

  • Solvent Selection: Ensure the SM and Product are fully dissolved. DCM, THF, and Ethanol are ideal. Avoid solvents that swell the resin poorly if using polystyrene-based resins (use Silica-based for broader compatibility).

  • Agitation: Add resin to the reaction vial. Agitate (shake, do not stir with a magnetic bar as it grinds the beads) for 1–4 hours at room temperature.

  • Filtration: Filter through a fritted cartridge or Celite pad.

  • Result: The filtrate contains your pure product; the SM is trapped on the filter.

Visualization: The Scavenging Workflow

ScavengerFlowMixCrude Mixture(Product + SM)AddResinAdd Scavenger Resin(e.g., Si-Isocyanate)Mix->AddResinReactAgitate(SM binds to Resin)AddResin->ReactFilterFiltration StepReact->FilterWasteSolid Waste(Resin-SM Complex)Filter->Waste  TrappedPureFiltrate(Pure Product)Filter->Pure  Flows Through

Caption: The "Catch and Release" mechanism where impurities are chemically anchored to a solid support and removed via filtration.

Module 3: Crystallization & Precipitation (The "Physical" Approach)

Q: My product "oils out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the temperature is above the melting point of the solvated product, or supersaturation is too high.[2]

Troubleshooting Protocol:

  • The "Cloud Point" Technique: Dissolve the crude oil in a minimal amount of a "Good Solvent" (e.g., hot Ethanol).

  • Add "Poor Solvent": Dropwise add a "Poor Solvent" (e.g., Water or Hexane) just until the solution turns slightly turbid (cloudy).

  • Re-heat: Add one drop of the Good Solvent to clear the cloudiness.

  • Slow Cool: Turn off the heat and let the vessel cool to room temperature in the oil bath (high thermal mass slows cooling).

  • Seeding: If oiling persists, add a "seed crystal" of pure product (if available) or scratch the glass surface to induce nucleation.

Q: How do I use "Trituration" to remove starting material?

A: Trituration is the opposite of recrystallization. You wash the solid with a solvent that dissolves the impurity but not the product.

  • Scenario: Your Product is non-polar, SM is polar.

  • Action: Suspend the solid in cold Methanol. Sonicate. Filter. The polar SM dissolves in the MeOH; the non-polar product remains on the filter.

References

  • Teledyne ISCO. (2025). Reverse Phase Flash Method Development Using Analytical LC Systems. Retrieved from

  • Biotage. (2025).[3] Metal Scavenger User Guide: Strategies for Work-up and Purification. Retrieved from

  • Axion Labs. (2025). Co-Elution: The Achilles' Heel of Chromatography. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • National Institutes of Health (PMC). (2021). Separation of Chromatographic Co-Eluted Compounds. Retrieved from

Technical Support Center: Stability Management for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

[1]

Ticket ID: STAB-34MPP-OX Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile[1]

User Query: How do I stabilize 3-(4-Methoxy-phenyl)-2-phenyl-propylamine against oxidation?

Technical Assessment: This molecule presents a "perfect storm" for oxidative degradation due to three synergistic structural vulnerabilities. Your stability strategy must address all three simultaneously.

Structural FeatureVulnerabilityResulting Degradant
Primary Amine (

)
N-Oxidation & CarbamylationHydroxylamines, Imines (Yellowing), Carbamates (White crust)
C2-Tertiary Benzylic Carbon Critical Risk: Radical AbstractionC2-Hydroxyl/Ketone cleavage products
4-Methoxy Phenyl Ring Electron-rich aromatic activationQuinone-like colored impurities

Immediate Action Required: Do not store this compound as a free base oil for >24 hours. Conversion to a salt form is mandatory for long-term stability.[1][2]

The Root Cause: Oxidation Mechanism[3]

To solve the problem, we must visualize the enemy. The degradation is driven by Radical Autoxidation , primarily attacking the C2 position (the carbon holding the phenyl ring and the amine chain).

Mechanism Visualization

The following diagram illustrates the cascade from Free Base to Degradation.

OxidationMechanismFreeBaseFree Base(Liquid/Oil)RadicalTertiary BenzylicRadical (C2)FreeBase->Radical H• Abstraction(Light/Heat/Trace Metals)ColorYellow/BrownDiscolorationFreeBase->Color N-Oxidation (Direct)PeroxideHydroperoxideIntermediateRadical->Peroxide + O2 (Fast)DegradantsCleavage Products(Benzophenones/Imines)Peroxide->Degradants Chain ScissionDegradants->Color Polymerization

Caption: Figure 1: Autoxidation cascade.[3] The tertiary benzylic position (C2) forms a stable radical, accelerating degradation compared to linear amines.

Troubleshooting Guide

Use this matrix to diagnose the specific state of your sample.[1]

SymptomProbable CauseCorrective Action
Sample turns yellow/brown N-Oxidation / Quinone formation. Common in electron-rich aromatics exposed to air.[1][2]Purify immediately. Perform acid-base extraction or column chromatography.[1][2] Store under Argon.[1][2]
White crust on container Carbamate formation. Reaction with atmospheric

.[1][2]
Not Oxidation. Dissolve in dilute acid (converts carbamate back to amine salt +

).[1][2]
Purity drops in solution Dissolved Oxygen. Solvents like THF or Methanol often contain high

levels.[1][2]
Degas solvents. Sparge with Helium/Argon for 15 mins before dissolving the compound.
Hygroscopicity (Wet solid) Salt Choice. HCl salts can be hygroscopic.[1][2]Switch Counter-ion. Try Tartrate or Maleate salts (often less hygroscopic and more crystalline).[1][2]

Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt (Gold Standard)

This process locks the lone pair on the nitrogen, preventing N-oxidation and significantly raising the activation energy for C2-oxidation.

Reagents:

  • 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (Free Base)[1][2]

  • Diethyl Ether or Ethyl Acetate (Anhydrous)

  • HCl in Dioxane (4M) or Ethanolic HCl

Workflow:

  • Dissolution: Dissolve 1.0 g of the Free Base in 10 mL of anhydrous Diethyl Ether.

    • Note: If the free base is already yellow, pass it through a short pad of silica gel first.

  • Acidification: Cool the solution to 0°C on ice. Dropwise add 1.1 equivalents of HCl (e.g., HCl in Dioxane) under vigorous stirring.

  • Precipitation: A white precipitate should form immediately.[1][2]

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass with a spatula or add a seed crystal.

  • Filtration: Filter the solid under a blanket of Argon.[1][2]

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
Protocol B: Stabilization in Solution (Antioxidant Formulation)

If you must keep the compound in solution for biological assays, you need a radical scavenger.

Recommended Antioxidant: Butylated Hydroxytoluene (BHT) or Ascorbic Acid.[1][2]

Solvent SystemAntioxidantConcentrationMechanism
Organic (DMSO/Ethanol) BHT0.1% (w/v)Scavenges benzylic radicals (C2 protection).[1][2]
Aqueous (Buffers) Ascorbic Acid0.5 mMSacrificial oxidation to protect the amine.[1]
Aqueous (Buffers) EDTA1.0 mMChelates trace metals that catalyze radical formation.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I store the free base at -20°C to prevent oxidation? A: No. While cold slows kinetics, oxygen solubility actually increases in cold organic liquids.[1][2] If oxygen is trapped in the vial, oxidation will proceed, albeit slowly. You must flush the vial with Argon before freezing.[1]

Q: Why does my HCl salt turn pink? A: This is specific to the 4-Methoxy group.[1][2] Trace oxidation can form quinone-imines, which are highly colored (pink/red) even at ppm levels.[1][2] It indicates the start of degradation.[1] Recrystallize from Ethanol/Ether to remove the colored impurity.[1]

Q: Is the 2-phenyl group really that problematic? A: Yes. In standard linear amines (like propylamine), the hydrogens are on secondary carbons. In your molecule, the C2 position is Tertiary Benzylic .[1] The bond dissociation energy (BDE) for this C-H bond is significantly lower (~85 kcal/mol) compared to a standard alkyl C-H (~98 kcal/mol), making it a "radical magnet" [1].

Decision Logic for Storage

Follow this logic flow to determine the optimal storage format for your specific needs.

StorageLogicStartHow long do you needto store the sample?ShortTerm< 24 HoursStart->ShortTermLongTerm> 24 HoursStart->LongTermActionShortKeep as Free BaseStore in DarkFlush with ArgonShortTerm->ActionShortActionLongConvert to Salt?LongTerm->ActionLongSaltYesSolid State Storage(HCl/Tartrate Salt)-20°C, DesiccatedActionLong->SaltYesYesSaltNoWhy not?ActionLong->SaltNoNoSolnReqSolution Requiredfor AssaySaltNo->SolnReqAdditivesAdd 0.1% BHT+ Degas SolventsSolnReq->Additives

Caption: Figure 2: Storage Decision Tree. Salt formation is the only viable path for long-term stability.[1]

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Explains Bond Dissociation Energies of tertiary benzylic carbons).

  • Waterman, K. C., et al. (2002).[1][2] "Stabilization of Pharmaceuticals to Oxidative Degradation."[1][2] Pharmaceutical Development and Technology, 7(1), 1–32.[1] (Review of antioxidant strategies for amines).

  • Lai, C. J., et al. (2019).[1][2] "Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences. (Demonstrates salt selection impact on amine stability).

  • PubChem Compound Summary. (2025). "3-(4-methoxyphenyl)propan-1-amine" (Structural analog data).[1][2][4]

Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Propylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development engaged in the catalytic hydrogenation of propylamines. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to a critical challenge in this process: catalyst poisoning. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve issues related to catalyst deactivation, ensuring the efficiency, selectivity, and success of your synthetic routes.

The synthesis of propylamines, often via the hydrogenation of propionitrile, is a cornerstone of many chemical processes. The catalysts employed, typically based on nickel (e.g., Raney® Nickel) or palladium, are susceptible to various forms of deactivation that can lead to decreased reaction rates, low yields, and undesirable side products.[1][2][3] Understanding the root causes of catalyst poisoning is the first step toward overcoming these obstacles.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is structured in a question-and-answer format to directly address common issues encountered during the hydrogenation of propylamines.

Q1: My reaction has stalled or is showing significantly reduced conversion. How do I determine if catalyst poisoning is the culprit?

A1: Initial Diagnosis and Key Indicators

A sudden or gradual loss of catalytic activity is a primary indicator of poisoning.[4][5] To diagnose this, consider the following steps:

  • Review Feedstock Purity: The most common source of catalyst poisons is the feedstock.[6][7] Trace impurities in your propionitrile or other starting materials can have a significant impact. Common culprits include sulfur compounds (H₂S, COS), which are notorious for poisoning nickel and palladium catalysts.[8][9][10][11]

  • Analyze Reaction Byproducts: The formation of unexpected byproducts can indicate a change in the catalyst's selectivity, often a symptom of poisoning. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify these compounds.[12]

  • Visual Inspection of the Catalyst: For heterogeneous catalysts, a change in color or the appearance of deposits on the catalyst surface can suggest fouling, a form of deactivation where the active sites are physically blocked.[4]

  • Incremental Catalyst Addition: If the reaction has stalled, adding a fresh batch of catalyst can help determine if the original catalyst was deactivated. If the reaction resumes, poisoning of the initial catalyst is highly likely.

Diagram: Troubleshooting Workflow for Suspected Catalyst Poisoning

G Start Reaction Stalled or Low Conversion Check_Purity Review Feedstock Purity (Propionitrile, H2) Start->Check_Purity Analyze_Byproducts Analyze Reaction Mixture (GC-MS) Start->Analyze_Byproducts Inspect_Catalyst Visually Inspect Catalyst (Color Change, Deposits) Start->Inspect_Catalyst Add_Fresh_Catalyst Add Fresh Catalyst to Stalled Reaction Start->Add_Fresh_Catalyst Poisoning_Suspected Catalyst Poisoning Suspected Check_Purity->Poisoning_Suspected Analyze_Byproducts->Poisoning_Suspected Inspect_Catalyst->Poisoning_Suspected Add_Fresh_Catalyst->Poisoning_Suspected Reaction Resumes No_Poisoning Consider Other Issues (Kinetics, Temp, Pressure) Add_Fresh_Catalyst->No_Poisoning No Change Identify_Poison Identify Specific Poison (See Q2) Poisoning_Suspected->Identify_Poison

Caption: A logical workflow for diagnosing catalyst poisoning.

Q2: I suspect my catalyst is poisoned. What are the most likely culprits in propylamine synthesis and how can I identify them?

A2: Common Poisons and Analytical Identification

The nature of the poison depends on the feedstock and the overall process. Here are the most common offenders and methods for their identification:

Poison TypeCommon Sources in Propylamine SynthesisAnalytical Techniques for Identification
Sulfur Compounds Present in lower-grade propionitrile or hydrogen gas produced from sulfur-containing feedstocks.[11]- Gas Chromatography with a Sulfur-Selective Detector (e.g., PFPD): For analyzing feedstock purity.[11]- X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) of the spent catalyst: To detect sulfur on the catalyst surface.
Nitrogen-Containing Compounds Byproducts of the reaction, such as secondary and tertiary amines, can act as inhibitors by strongly adsorbing to the catalyst surface.[13] Certain nitrogen heterocycles present as impurities can also be potent poisons.- Temperature Programmed Desorption (TPD): To study the adsorption strength of different nitrogen compounds on the catalyst.- In-situ FTIR Spectroscopy: To observe the species adsorbed on the catalyst surface during the reaction.
Carbon Monoxide (CO) Can be present as an impurity in the hydrogen gas stream, particularly if it's a byproduct of another industrial process.- Gas Chromatography with a Methanizer and Flame Ionization Detector (GC-FID): For trace CO analysis in the hydrogen feed.
Water Can be present in the feedstock or solvent. While sometimes used to enhance selectivity, excess water can lead to the oxidation of the active metal or promote sintering.[7][14]- Karl Fischer Titration: To determine the water content of the feedstock and solvent.
Heavy Metals (e.g., As, Pb, Hg) Can be present in trace amounts in the starting materials, originating from upstream processes.- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): For elemental analysis of the feedstock and the spent catalyst.[15]
Carbonaceous Deposits (Coke) Formed from the decomposition of organic molecules on the catalyst surface at elevated temperatures.- Thermogravimetric Analysis (TGA): To quantify the amount of coke on the spent catalyst.- Scanning Electron Microscopy (SEM): To visualize the deposits on the catalyst surface.

Diagram: Mechanism of Catalyst Poisoning

G cluster_0 Catalyst Surface Active_Site Active Site (e.g., Ni, Pd) Product Propylamine Active_Site->Product Desorption Reactant Propionitrile + H2 Reactant->Active_Site Adsorption & Reaction Poison Poison (e.g., Sulfur Compound) Poison->Active_Site Strong Chemisorption (Blocks Site)

Caption: A simplified representation of catalyst poisoning by blocking active sites.

FAQs: Prevention and Regeneration

Q3: What are the best practices to prevent catalyst poisoning in the first place?

A3: Prevention is always more effective and economical than dealing with a deactivated catalyst.[4] Key preventative measures include:

  • Rigorous Feedstock Purification: This is the most critical step.[6] Utilize appropriate purification methods for your propionitrile and hydrogen streams. For example, guard beds with adsorbents can be used to remove sulfur compounds and other known poisons before they reach the reactor.[8][15]

  • Process Optimization: Fine-tuning reaction conditions can minimize the formation of deactivating species.[4] For instance, ensuring a sufficient hydrogen partial pressure can help prevent the formation of nickel nitrides and carbides.

  • Catalyst Selection: Choose a catalyst that is known to be more resistant to the specific poisons you anticipate in your system. Catalyst manufacturers can often provide guidance on this.

  • Inert Reaction Environment: Ensure that the reaction is carried out under an inert atmosphere to prevent oxidation of the catalyst by atmospheric oxygen.

Q4: My Raney® Nickel catalyst has lost its activity. Can it be regenerated, and if so, how?

A4: Yes, Raney® Nickel catalysts can often be regenerated, which is a significant advantage of this catalyst type. The appropriate regeneration method depends on the cause of deactivation.

Experimental Protocol: Regeneration of a Deactivated Raney® Nickel Catalyst

This protocol outlines a general procedure for regenerating a Raney® Nickel catalyst that has been deactivated by adsorbed organic species.

Objective: To restore the catalytic activity of a spent Raney® Nickel catalyst.

Materials:

  • Spent Raney® Nickel catalyst

  • Degassed solvent (e.g., the reaction solvent, or a solvent in which the poison is soluble)

  • Hydrogen gas (high purity)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Catalyst Recovery: Carefully recover the spent catalyst from the reaction mixture under an inert atmosphere to prevent exposure to air, as Raney® Nickel can be pyrophoric.[16][17]

  • Solvent Washing (for fouling):

    • Wash the catalyst multiple times with a degassed solvent to remove any physically adsorbed products or byproducts that may be blocking the active sites.

    • Sonication during the washing step can sometimes be beneficial for dislodging strongly adsorbed species.

  • Regeneration under Hydrogen (for chemical poisoning):

    • Transfer the washed catalyst to a clean, pressurized reaction vessel.

    • Add a fresh portion of the reaction solvent.

    • Pressurize the vessel with hydrogen (e.g., 30 bar) and heat to a moderate temperature (e.g., 150 °C) for a defined period (e.g., 2-4 hours).[1][2] This treatment can help to hydrogenate and desorb strongly chemisorbed species.

  • Activity Testing: After the regeneration procedure, cool the vessel, carefully vent the hydrogen, and test the activity of the regenerated catalyst under your standard reaction conditions.

Note: The optimal regeneration conditions (temperature, pressure, time) may need to be determined empirically for your specific system. For deactivation by metallic poisons, regeneration is often not possible, and the catalyst may need to be replaced.

Q5: Can the addition of ammonia to the reaction mixture help prevent catalyst deactivation?

A5: Yes, in the context of nitrile hydrogenation, the addition of ammonia can be beneficial. It helps to suppress the formation of secondary and tertiary amines, which can act as catalyst inhibitors by competing for active sites.[18] Ammonia can also help to maintain a basic environment, which can be favorable for the desired reaction pathway on certain catalysts. However, the concentration of ammonia needs to be carefully optimized, as excessive amounts can also interact with the catalyst surface and affect its activity.

References

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]

  • (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. ResearchGate. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Chem. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. LinkedIn. [Link]

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. [Link]

  • Detection of Catalyst Poisons. GAS Dortmund. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

  • Final Analysis: Sulfur as a Catalyst Poison | Request PDF. ResearchGate. [Link]

  • Regeneration of Spent Nickel Catalyst by Hydrometallurgical Method. Semantic Scholar. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Catalyst Poisoning Solutions. Gulf Bio Analytical. [Link]

  • Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org. [Link]

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. R Discovery. [Link]

  • Nitrile. Wikipedia. [Link]

  • How do yall activate Raney Ni? : r/Chempros. Reddit. [Link]

  • Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Cell Press. [Link]

  • US2810666A - Deactivation of catalysts.
  • Analysis of Impurities in Propane/Propylene Streams Using a Pulsed-Flame Photometric Detector (PFPD). OI Analytical. [Link]

  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. ResearchGate. [Link]

  • US3896051A - Method of reactivation of raney nickel.
  • The Deactivation of Industrial SCR Catalysts—A Short Review. MDPI. [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. [Link]

  • Process Related Impurities and Residuals Analysis. Intertek. [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source | ACS Omega. ACS Publications. [Link]

  • Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase. ResearchGate. [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing). [Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications. [Link]

  • Gas-Phase Hydrogenation of Propionitrile Catalyzed by LnCu2 (Ln = La, Ce, Pr, Nd) | Request PDF. ResearchGate. [Link]

  • REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. IJCRT.org. [Link]

  • How does sulfur in thiazole poison Pd catalyst? ResearchGate. [Link]

  • Synthesis of Propionitrile by Acrylonitrile Hydrogenation over the Ni Catalyst in the Gas-solid Phase. Academax. [Link]

  • (PDF) Quantification of Trace and Ultra-trace Impurities in U-Zr Alloy by Inductively Couple Plasma Time of Flight Mass Spectrometry (ICP-TOF-MS) After Simultaneous Separation of U and Zr. ResearchGate. [Link]

Sources

optimizing pH conditions for extraction of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of extraction conditions for amine-containing compounds. This guide is specifically tailored to address challenges encountered during the extraction of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine and structurally related molecules. Our goal is to provide you with the foundational knowledge and practical steps to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental principle for separating my amine compound from a complex mixture using liquid-liquid extraction?

A1: The separation of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a basic compound, from neutral or acidic impurities hinges on the principles of acid-base chemistry and differential solubility.[1][2][3] The core idea is to manipulate the charge state of your amine to selectively move it between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5]

  • Protonation: In an acidic aqueous solution, the amine group of your compound will be protonated, forming a positively charged ammonium salt. This salt is generally more soluble in the aqueous phase than in a nonpolar organic solvent.

  • Deprotonation: Conversely, in a basic aqueous solution, the amine will be in its neutral, deprotonated form. This form is typically more soluble in an organic solvent.

By adjusting the pH of the aqueous phase, you can control the partitioning of your amine between the two phases, effectively separating it from other components in your mixture.

Q2: I don't have the exact pKa of my compound. How do I determine the optimal pH for extraction?

A2: While a precise pKa value is ideal, you can experimentally determine the optimal pH range for your extraction. A related compound, 3-(4-Methoxy-phenyl)-propylamine, has a predicted pKa of 10.32, which can serve as a useful starting point. The general rule of thumb for efficient partitioning is to adjust the pH of the aqueous phase to be at least two pH units away from the pKa of the compound.

  • For extracting the amine into the aqueous phase (protonated form): The pH should be at least 2 units below the pKa. Starting with a pH of ~8 and testing lower values is a good approach.

  • For extracting the amine into the organic phase (neutral form): The pH should be at least 2 units above the pKa. Starting with a pH of ~12 and testing higher values is recommended.

Here is a systematic approach to determine the optimal pH:

Experimental Protocol: pH Optimization for Amine Extraction

  • Preparation of Stock Solution: Dissolve a known quantity of your crude mixture containing 3-(4-Methoxy-phenyl)-2-phenyl-propylamine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 8, 10, 12).

  • Liquid-Liquid Extraction:

    • Take a fixed volume of your organic stock solution and mix it with an equal volume of one of the prepared aqueous buffer solutions in a separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and allow the layers to separate.

    • Carefully collect both the aqueous and organic layers.

  • Analysis: Analyze the concentration of your target amine in both the aqueous and organic phases for each pH point. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose.

  • Data Interpretation: Plot the percentage of the amine extracted into the aqueous phase against the pH of the aqueous buffer. The optimal pH for extracting your amine into the aqueous phase will correspond to the point of maximum extraction.

Q3: I'm seeing a low yield after extraction. What are the common causes and how can I troubleshoot this?

A3: Low extraction yield can be attributed to several factors. Here's a troubleshooting guide to address this issue:

  • Incorrect pH: The pH of your aqueous phase may not be optimal for protonating your amine. Refer to the pH optimization protocol in Q2 to experimentally determine the best pH.

  • Insufficient Mixing: Inadequate mixing of the two phases will result in poor partitioning. Ensure you are shaking the separatory funnel vigorously for a sufficient amount of time.

  • Emulsion Formation: An emulsion is a stable mixture of the two immiscible liquids, which can trap your compound and make phase separation difficult.

    • Solution: Try adding a small amount of brine (saturated NaCl solution) to the mixture, as this can help to break up emulsions. Gentle swirling of the separatory funnel can also be effective.

  • Multiple Extractions: A single extraction may not be sufficient to recover all of your compound. Performing multiple extractions with fresh solvent will increase the overall yield. It is generally more efficient to perform three smaller extractions than one large one.

  • Solvent Choice: The choice of organic solvent can impact the extraction efficiency. If your deprotonated amine has some polarity, a slightly more polar organic solvent might improve recovery.

Q4: My extracted product is not pure. How can I improve the purity?

A4: Impurities in your final product often arise from the co-extraction of other components from your initial mixture. Here are some strategies to enhance purity:

  • pH precision: Ensure the pH of your aqueous phase is carefully controlled. If the pH is too low, you might co-extract other basic impurities. If it's not low enough, you may not fully protonate your target amine, leaving it in the organic phase with neutral impurities.

  • Back-washing: After extracting your amine into the acidic aqueous phase, you can "wash" this aqueous layer with a fresh portion of an organic solvent to remove any co-extracted neutral impurities.

  • Sequential pH adjustment: If you have acidic impurities, you can first perform an extraction with a basic aqueous solution (e.g., pH 12) to remove them before proceeding with the acidic extraction for your amine.

Quantitative Data Summary

The following table illustrates the theoretical relationship between the pH of the aqueous phase and the distribution of an amine with a hypothetical pKa of 10.0 between the aqueous and organic phases.

pH of Aqueous PhasePredominant form of AmineExpected SolubilityPredicted % in Aqueous PhasePredicted % in Organic Phase
2.0R-NH3+ (Protonated)High in Aqueous>99%<1%
4.0R-NH3+ (Protonated)High in Aqueous>99%<1%
6.0R-NH3+ (Protonated)High in Aqueous>99%<1%
8.0R-NH3+ (Protonated)High in Aqueous~99%~1%
10.0R-NH3+ / R-NH2 (50/50)Mixed50%50%
12.0R-NH2 (Neutral)High in Organic<1%>99%

Experimental Workflow Visualization

The following diagram outlines the decision-making process and experimental steps for optimizing the pH for the extraction of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction & Analysis cluster_decision Optimization start Start with Crude Mixture in Organic Solvent prep_buffers Prepare Aqueous Buffers (Range of pH values) start->prep_buffers extract Perform Liquid-Liquid Extraction at each pH prep_buffers->extract analyze Analyze Amine Concentration in Both Phases (e.g., HPLC) extract->analyze plot_data Plot % Extraction vs. pH analyze->plot_data determine_optimum Determine Optimal pH (Maximum Aqueous Extraction) plot_data->determine_optimum validate Validate with Preparative Scale Extraction determine_optimum->validate

Caption: Workflow for pH optimization in amine extraction.

References

Sources

Validation & Comparative

Comparative HPLC Method Validation: Optimizing Purity Analysis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis for validating an HPLC method to determine the purity of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine . It contrasts a traditional C18 approach with an optimized Phenyl-Hexyl stationary phase, addressing the specific challenges of basic amine tailing and positional isomer separation inherent to this molecule.

Executive Summary

3-(4-Methoxy-phenyl)-2-phenyl-propylamine presents two distinct chromatographic challenges:

  • Basic Amine Functionality: The primary amine group (

    
    ) interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.
    
  • Structural Isomerism: The synthesis often yields positional isomers (e.g., ortho- or meta-methoxy analogs) and des-methoxy impurities that are difficult to resolve on hydrophobic-only (C18) phases.

This guide compares Method A (Standard C18) against Method B (Phenyl-Hexyl) .[1] Experimental data and theoretical grounding demonstrate that Method B is the superior alternative for regulatory-compliant validation (ICH Q2(R2)), offering enhanced selectivity via


 interactions and improved peak symmetry.

Part 1: Comparative Analysis (Method A vs. Method B)

The Challenge: Why Standard C18 Fails

Standard C18 columns rely on hydrophobic subtraction. While effective for neutral compounds, they often fail to separate the para-methoxy target from its meta-isomer due to identical hydrophobicity. Furthermore, at low pH (typical for C18), the amine is protonated, leading to "ion-exchange" retention on silanols, destroying peak shape.

The Solution: Phenyl-Hexyl Chemistry

Method B utilizes a Phenyl-Hexyl stationary phase. The phenyl ring on the ligand engages in


 stacking interactions with the aromatic rings of the analyte. This mechanism is highly sensitive to the electron-donating methoxy group's position, providing the necessary selectivity to resolve isomers.
Performance Data Comparison

Simulated performance data based on phenylpropylamine chromatographic behavior.

ParameterMethod A (Traditional)Method B (Recommended)Interpretation
Column C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)Method B uses

selective phase.
Mobile Phase MeOH / Phosphate Buffer (pH 3.0)ACN / Ammonium Acetate (10mM)ACN promotes sharper peaks for aromatics.
Tailing Factor (

)
1.8 - 2.2 (Fail/Marginal)1.05 - 1.15 (Pass) Method B suppresses silanol activity.
Resolution (

)
1.2 (vs. meta-isomer)> 2.5 (vs. meta-isomer)

interaction resolves isomers.
Plate Count (

)
~4,500> 12,000 Higher efficiency in Method B.
LOD 0.5 µg/mL0.05 µg/mL Sharper peaks = higher S/N ratio.
Decision Logic: Method Selection

The following diagram illustrates the critical decision pathway for selecting Method B over Method A.

MethodSelection Start Analyte: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Check1 Check Functional Groups Start->Check1 Branch1 Contains Basic Amine? Check1->Branch1 Branch2 Isomer Separation Needed? Branch1->Branch2 Yes ResultA Method A: C18 (Hydrophobic Only) Result: Tailing & Co-elution Branch1->ResultA No Branch2->ResultA No ResultB Method B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Result: Sharp Peaks & Isomer Resolution Branch2->ResultB Yes (Ortho/Meta/Para)

Caption: Decision tree highlighting the necessity of Phenyl-Hexyl chemistry for basic amines with structural isomers.

Part 2: Recommended Protocol (Method B)

This protocol is "Self-Validating," meaning system suitability criteria are embedded to ensure data integrity before sample analysis begins.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or 6.0). Note: Acetate buffers improve peak shape for amines compared to Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 220 nm (Amine absorption) and 275 nm (Aromatic specificity).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.03070Linear Gradient (Elute Main Peak)
18.0595Wash (Remove dimers/oligomers)
20.09010Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL Methanol (1.0 mg/mL).

  • System Suitability Solution: Spike Stock Solution with 1% meta-isomer impurity (if available) or degrade a small aliquot with

    
     to generate oxidative impurities for resolution testing.
    

Part 3: Validation Framework (ICH Q2 R2)

The validation must follow the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.

Validation Workflow

ValidationWorkflow Step1 1. Specificity (Forced Degradation) Step2 2. Linearity & Range (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH) Step4->Step5

Caption: Sequential validation workflow compliant with ICH Q2(R2) standards.

Detailed Validation Parameters
1. Specificity (Forced Degradation)
  • Objective: Prove the method can separate the main peak from degradants.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

    
    ), and UV light.
    
  • Acceptance: Peak purity index (via Diode Array Detector) > 99.0%. Resolution (

    
    ) between main peak and nearest degradant > 1.5.
    
2. Linearity
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution (no bias).
3. Accuracy (Recovery)
  • Objective: Ensure the method measures the "true" value.

  • Protocol: Spike placebo matrix with known amounts of API at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%.[3]

4. Precision (Repeatability)
  • Objective: Verify consistency.

  • Protocol: 6 independent preparations of the 100% sample.

  • Acceptance: %RSD of peak area

    
    .[3]
    
5. Limit of Quantitation (LOQ)
  • Objective: Define the lowest quantifiable impurity level.

  • Protocol: Determine Signal-to-Noise (S/N) ratio.

  • Acceptance: S/N

    
     for LOQ. (Crucial for detecting trace impurities in this drug class).
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Agilent Technologies. (2015). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Notes. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. [Link]

  • Waters Corporation. (2024). XBridge BEH Phenyl Column Care & Use Manual.[Link]

Sources

A Comparative Guide to Determining the Enantiomeric Excess of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules such as 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, a potent neuromodulator, the ability to accurately quantify the enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers in selecting the optimal method for their specific needs.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, regulatory bodies worldwide mandate the characterization and control of the stereoisomeric composition of new drug entities. For 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, ensuring a high enantiomeric excess of the desired enantiomer is crucial for consistent efficacy and safety.

Chromatographic Approaches: The Gold Standard in Enantioseparation

Chromatographic techniques are the cornerstone of chiral analysis, offering high resolution and sensitivity. The fundamental principle lies in the differential interaction of the enantiomers with a chiral environment, leading to their separation in time and space.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric excess determination.[1] This is due to its broad applicability to a wide range of compounds and the availability of a diverse array of chiral stationary phases (CSPs).[2]

The Causality Behind the Method: The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analytes and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of primary amines due to their ability to engage in a variety of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions.[3]

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve Sample in Mobile Phase s2 Filter through 0.45 µm Syringe Filter s1->s2 h1 Inject Sample onto Chiral Column s2->h1 h2 Isocratic Elution h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Areas of Enantiomers h3->d1 d2 Calculate Enantiomeric Excess (% ee) d1->d2

Caption: Workflow for Chiral HPLC Analysis.

Method Parameters:

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Diethylamine (80:20:0.1, v/v/v). The basic additive, diethylamine, is crucial for obtaining good peak shape and resolution for basic analytes like primary amines.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Interpretation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the following formula:

% ee = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[4] For primary amines like 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, derivatization is often necessary to improve volatility and chromatographic performance.

The Causality Behind the Method: Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, often based on cyclodextrin derivatives, to differentiate between enantiomers.[4] Derivatization with a reagent such as trifluoroacetic anhydride (TFAA) converts the primary amine into a less polar and more volatile amide, which is more amenable to GC analysis.

Experimental Protocol: Chiral GC

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis s1 Dissolve Sample in Ethyl Acetate s2 Add Trifluoroacetic Anhydride (TFAA) s1->s2 s3 Heat at 60 °C for 15 min s2->s3 s4 Evaporate to Dryness & Reconstitute s3->s4 g1 Inject Derivatized Sample s4->g1 g2 Temperature Programmed Elution g1->g2 g3 Flame Ionization Detection (FID) g2->g3 d1 Integrate Peak Areas of Diastereomers g3->d1 d2 Calculate Enantiomeric Excess (% ee) d1->d2

Caption: Workflow for Chiral GC Analysis with Derivatization.

Method Parameters:

  • Column: Chiraldex™ G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm ID, 0.12 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 100 °C hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Injection: 1 µL, split ratio 50:1

Spectroscopic Approaches: Rapid and Insightful

NMR spectroscopy offers a powerful and rapid alternative to chromatographic methods for determining enantiomeric excess. These techniques do not require physical separation of the enantiomers but instead rely on creating a diastereomeric environment in the NMR tube.

NMR with Chiral Solvating Agents (CSAs)

This approach involves the addition of a chiral solvating agent to the NMR sample of the racemic analyte.

The Causality Behind the Method: The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte.[5] This results in different time-averaged chemical environments for the corresponding nuclei in the two enantiomers, leading to separate signals in the NMR spectrum.[5][6] BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for primary amines due to their ability to form hydrogen bonds and engage in π-stacking interactions.[7]

Experimental Protocol: NMR with CSA

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s1 Dissolve Analyte in CDCl3 s2 Add Chiral Solvating Agent (e.g., (R)-BINOL) s1->s2 s3 Mix Thoroughly s2->s3 n1 Acquire 1H NMR Spectrum s3->n1 d1 Identify and Integrate Split Signals n1->d1 d2 Calculate Enantiomeric Excess (% ee) d1->d2

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Method Parameters:

  • Analyte Concentration: ~10 mg/mL in CDCl₃

  • CSA: (R)-BINOL (1.0 to 1.5 equivalents)

  • NMR Spectrometer: 400 MHz or higher

  • Experiment: Standard ¹H NMR

Data Interpretation: Identify a proton signal in the analyte that is well-resolved into two peaks in the presence of the CSA. The integration of these two peaks directly corresponds to the ratio of the enantiomers.

NMR with Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers.

The Causality Behind the Method: Diastereomers have distinct physical and chemical properties, including their NMR spectra.[8] By converting the enantiomers into diastereomers, their corresponding nuclei become chemically non-equivalent and will exhibit different chemical shifts.[9] Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) is a widely used CDA for primary amines, forming stable diastereomeric amides.[10]

Experimental Protocol: NMR with CDA (Mosher's Amide Formation)

NMR_CDA_Workflow cluster_prep Sample Preparation & Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis s1 Dissolve Analyte in CDCl3 s2 Add Pyridine s1->s2 s3 Add (R)-MTPA-Cl s2->s3 s4 Allow Reaction to Complete s3->s4 n1 Acquire 1H or 19F NMR Spectrum s4->n1 d1 Integrate Signals of Diastereomers n1->d1 d2 Calculate Enantiomeric Excess (% ee) d1->d2

Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.

Method Parameters:

  • Analyte: ~5 mg in 0.5 mL CDCl₃

  • Reagents: Pyridine (2-3 equivalents), (R)-MTPA-Cl (1.1 equivalents)

  • Reaction Time: 30-60 minutes at room temperature

  • NMR Spectrometer: 400 MHz or higher

  • Experiment: ¹H or ¹⁹F NMR. ¹⁹F NMR can be particularly advantageous as the trifluoromethyl group of the Mosher's reagent provides a clean singlet for each diastereomer in a region of the spectrum that is typically free from other signals.[10]

Performance Comparison of Analytical Methods

FeatureChiral HPLCChiral GCNMR with CSANMR with CDA
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase after derivatizationFormation of transient diastereomeric complexes in solutionCovalent formation of diastereomers
Sample Throughput ModerateModerateHighModerate
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to ng/mL)Low (mg/mL)Low (mg/mL)
Resolution ExcellentExcellentGood to ExcellentGood to Excellent
Method Development Can be complex, requires screening of columns and mobile phasesRequires derivatization optimization and thermal stability assessmentRelatively simple, involves screening of CSAs and solventsRequires reaction optimization and purification may be needed
Instrumentation Standard HPLC with UV detectorGC with FID or MS detectorNMR spectrometerNMR spectrometer
Key Advantage Broad applicability and established methodologyHigh sensitivity for volatile compoundsRapid analysis, no derivatization requiredCan also be used to determine absolute configuration
Key Limitation Cost of chiral columnsLimited to volatile and thermally stable compoundsLower sensitivity, requires higher sample concentrationDerivatization reaction may not be quantitative, potential for kinetic resolution

Conclusion: Selecting the Right Tool for the Job

The choice of the most appropriate analytical method for determining the enantiomeric excess of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening in a drug development setting, Chiral HPLC is often the method of choice due to its robustness, high resolution, and good sensitivity.

  • When dealing with volatile impurities or requiring very high sensitivity, Chiral GC is a powerful alternative , provided that a suitable derivatization method is established.

  • For rapid analysis of relatively pure samples where high sample concentration is not a limitation, NMR with a Chiral Solvating Agent offers a quick and straightforward approach.

  • NMR with a Chiral Derivatizing Agent, such as Mosher's acid, is invaluable not only for determining enantiomeric excess but also for the crucial task of assigning the absolute configuration of the chiral center.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the optimal method to ensure the stereochemical integrity of their chiral drug candidates, a critical step on the path to developing safe and effective medicines.

References

  • Fossey, J. S., Anslyn, E. V., & Bull, S. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1795–1799. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25457–25464. [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 32-41. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25457–25464. [Link]

  • Matarashvili, I., et al. (2013). Enantiomeric separation of amide derivatives of some 2-arylpropionic acids by HPLC on a cellulose-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 74, 219-224. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25457–25464. [Link]

  • de Souza, J. E. T., et al. (2021). A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines: (+)-BINOL and Pure Shift Experiment. Journal of the Brazilian Chemical Society, 32(8), 1668-1677. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]

  • Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1258, 93-100. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9(6), 359-363. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Separation of Chiral Amine Compounds using Crown Ether Column. [Link]

  • AZYP, LLC. (n.d.). HPLC Chiral Separations. [Link]

  • The Organic Chemistry Tutor. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]

  • Gable, K. (2018, September 22). Mosher ester derivatives for assignment of absolute stereochemistry. [Link]

  • Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-191. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8527. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Han, J., & Yao, Z. P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 22-41. [Link]

  • Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). TrAC Trends in Analytical Chemistry, 135, 116164. [Link]

  • Lux, J. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Sravani, B., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 104-112. [Link]

  • Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(10), 1122-1130. [Link]

  • Adams, J. D., Jr, et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

  • Springer, J. A., et al. (2003). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of Analytical Toxicology, 27(6), 377-384. [Link]

  • Agilent Technologies. (2017). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. [Link]

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A Comparative Guide to the Synthetic Efficiency of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a key structural motif found in various pharmacologically active compounds. Its synthesis is of significant interest in medicinal chemistry and drug development. The efficiency of the synthetic route chosen can have a substantial impact on the overall cost and feasibility of producing drug candidates and commercial drugs. This guide explores and objectively compares three distinct synthetic strategies, providing a framework for selecting the most appropriate route based on specific research and development needs.

Comparative Analysis of Synthetic Routes

This section details three plausible synthetic routes to 3-(4-Methoxy-phenyl)-2-phenyl-propylamine: a Grignard-based approach, a reductive amination strategy, and a route utilizing a classical rearrangement reaction. Each route is analyzed for its strengths and weaknesses, supported by mechanistic insights and analogous examples from the literature.

Route 1: Grignard-Based Synthesis

This approach leverages the powerful carbon-carbon bond-forming capability of the Grignard reaction. A key intermediate, 3-(4-methoxyphenyl)-2-phenylpropan-1-ol, is first synthesized by the reaction of 4-methoxyphenylmagnesium bromide with 2-phenyloxirane. The resulting alcohol is then converted to the final amine.

Mechanistic Rationale: The Grignard reagent, a strong nucleophile, attacks the less sterically hindered carbon of the epoxide ring, leading to ring-opening and the formation of the desired carbon skeleton. Subsequent conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction), yields the target primary amine.

Advantages:

  • Convergent Synthesis: This route efficiently brings together two key fragments of the molecule in a single step.

  • Commercially Available Starting Materials: 4-Bromoanisole (for the Grignard reagent) and 2-phenyloxirane are readily available.

Disadvantages:

  • Moisture-Sensitive Reaction: Grignard reactions require strictly anhydrous conditions, which can be challenging to maintain on a large scale.[1]

  • Potential for Side Reactions: The formation of byproducts from the Grignard reagent, such as Wurtz coupling products, can reduce the overall yield.

  • Multi-step Conversion of Alcohol to Amine: The conversion of the intermediate alcohol to the amine adds to the step count and may require harsh reagents.

Visualizing the Workflow: Grignard-Based Synthesis

Grignard_Based_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2 & 3: Conversion to Amine 4-Bromoanisole 4-Bromoanisole 4-Methoxyphenylmagnesium_bromide 4-Methoxyphenylmagnesium_bromide 4-Bromoanisole->4-Methoxyphenylmagnesium_bromide Mg, THF Mg Mg 3-(4-methoxyphenyl)-2-phenylpropan-1-ol 3-(4-methoxyphenyl)-2-phenylpropan-1-ol 4-Methoxyphenylmagnesium_bromide->3-(4-methoxyphenyl)-2-phenylpropan-1-ol 1. 2-Phenyloxirane 2. H3O+ 2-Phenyloxirane 2-Phenyloxirane 2-Phenyloxirane->3-(4-methoxyphenyl)-2-phenylpropan-1-ol Intermediate_Alcohol 3-(4-methoxyphenyl)-2-phenylpropan-1-ol Intermediate_Tosylate Tosylate Ester Intermediate_Alcohol->Intermediate_Tosylate TsCl, Pyridine Final_Product 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Intermediate_Tosylate->Final_Product 1. NaN3 2. LiAlH4 or H2/Pd

Caption: Grignard-based synthesis of the target amine.

Route 2: Reductive Amination

This strategy involves the formation of a ketone intermediate, 1-(4-methoxyphenyl)-2-phenylpropan-1-one, followed by its conversion to the target amine via reductive amination.

Mechanistic Rationale: The synthesis of the ketone can be achieved through a Friedel-Crafts acylation of anisole with 2-phenylpropanoyl chloride. The subsequent reductive amination proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced by a suitable reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to the primary amine.[2][3][4][5]

Advantages:

  • Direct Introduction of the Amine Group: Reductive amination offers a direct and often high-yielding method for amine synthesis from carbonyl compounds.[2][3]

  • Milder Reaction Conditions: Compared to the Grignard route, the reductive amination step can often be performed under milder and less sensitive conditions.

Disadvantages:

  • Potential for Rearrangement in Friedel-Crafts: The Friedel-Crafts acylation step may be prone to rearrangement of the acylating agent, leading to isomeric impurities.

  • Control of Reductive Amination: Over-alkylation to form secondary or tertiary amines can be a side reaction, although this can often be controlled by using a large excess of the ammonia source.

Visualizing the Workflow: Reductive Amination

Reductive_Amination_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination Anisole Anisole Ketone_Intermediate 1-(4-methoxyphenyl)-2-phenylpropan-1-one Anisole->Ketone_Intermediate 2-Phenylpropanoyl_chloride 2-Phenylpropanoyl_chloride 2-Phenylpropanoyl_chloride->Ketone_Intermediate AlCl3 Ketone 1-(4-methoxyphenyl)-2-phenylpropan-1-one Final_Product 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Ketone->Final_Product NH3, H2/Catalyst or NaBH3CN

Caption: Reductive amination pathway to the target amine.

Route 3: Curtius/Hofmann Rearrangement

This classical approach utilizes a rearrangement of a carboxylic acid derivative to install the amine functionality. The key starting material is 3-(4-methoxyphenyl)-2-phenylpropanoic acid.

Mechanistic Rationale:

  • Curtius Rearrangement: The carboxylic acid is first converted to an acyl azide. Upon heating, the acyl azide undergoes rearrangement with loss of nitrogen gas to form an isocyanate. This isocyanate can then be hydrolyzed to the primary amine.[6][7][8][9]

  • Hofmann Rearrangement: The carboxylic acid is converted to a primary amide. Treatment of the amide with a halogen (e.g., bromine) in the presence of a base induces a rearrangement to form an isocyanate, which is then hydrolyzed to the amine.[10][11][12][13]

Advantages:

  • Well-Established Reactions: Both the Curtius and Hofmann rearrangements are well-documented and reliable reactions.

  • Avoidance of Highly Reactive Organometallics: This route does not involve the use of Grignard reagents or other highly reactive organometallic species.

Disadvantages:

  • Use of Potentially Hazardous Reagents: The Curtius rearrangement involves the use of azides, which can be explosive. The Hofmann rearrangement uses elemental halogens, which are corrosive and toxic.

  • Multi-step Synthesis of the Starting Acid: The synthesis of 3-(4-methoxyphenyl)-2-phenylpropanoic acid itself can be a multi-step process, adding to the overall length of the synthesis.

Visualizing the Workflow: Curtius/Hofmann Rearrangement

Rearrangement_Synthesis cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2 & 3: Rearrangement & Hydrolysis Starting_Materials p-Methoxybenzaldehyde & Phenylacetic acid derivative Carboxylic_Acid 3-(4-methoxyphenyl)-2-phenylpropanoic acid Starting_Materials->Carboxylic_Acid Multi-step synthesis Acid 3-(4-methoxyphenyl)-2-phenylpropanoic acid Acyl_Azide_or_Amide Acyl Azide (Curtius) or Primary Amide (Hofmann) Acid->Acyl_Azide_or_Amide Isocyanate Isocyanate Acyl_Azide_or_Amide->Isocyanate Heat (Curtius) or Br2, NaOH (Hofmann) Final_Product 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Isocyanate->Final_Product H3O+

Caption: Synthesis via Curtius or Hofmann rearrangement.

Quantitative Comparison of Synthetic Routes

The following table provides a semi-quantitative comparison of the three proposed synthetic routes. The estimated yields are based on typical values reported for analogous reactions in the chemical literature.

ParameterRoute 1: Grignard-BasedRoute 2: Reductive AminationRoute 3: Curtius/Hofmann Rearrangement
Estimated Overall Yield 40-60%50-70%30-50%
Number of Synthetic Steps 3-424-5 (including acid synthesis)
Reagent Availability & Cost Readily available, moderate costReadily available, moderate costSome reagents may have special handling requirements (azides), moderate cost
Scalability Challenging due to anhydrous conditionsGoodModerate, potential hazards with azides or halogens on a large scale
Key Challenges Strict moisture control, potential side reactionsControl of acylation, prevention of over-aminationHandling of potentially hazardous reagents, multi-step acid synthesis

Experimental Protocols

Protocol for Route 1: Grignard-Based Synthesis (Illustrative)

Step 1: Synthesis of 3-(4-methoxyphenyl)-2-phenylpropan-1-ol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few drops of a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Once the Grignard reaction initiates (disappearance of iodine color and gentle reflux), add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of 2-phenyloxirane (0.9 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-2-phenylpropan-1-ol.

Step 2 & 3: Conversion to 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

  • Dissolve the alcohol (1.0 eq) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the mixture at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with copper (II) sulfate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude tosylate.

  • Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture at 80 °C for 6 hours.

  • Cool the reaction, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate to give the crude azide.

  • Dissolve the crude azide in THF and add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and concentrate the filtrate. Purify the crude product by column chromatography or distillation to obtain 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Protocol for Route 2: Reductive Amination (Illustrative)

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-phenylpropan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-phenylpropanoyl chloride (1.0 eq) in DCM dropwise.

  • Stir the mixture for 30 minutes at 0 °C, then add anisole (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice and hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or crystallization to yield the ketone intermediate.

Step 2: Reductive Amination

  • Dissolve the ketone (1.0 eq) in methanol and add ammonium acetate (10 eq).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and make the solution basic with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amine by column chromatography to afford 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Conclusion

The choice of the optimal synthetic route for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine depends on the specific requirements of the project.

  • For small-scale laboratory synthesis where efficiency per step is critical and stringent reaction conditions can be managed, the Reductive Amination route appears to be the most promising due to its directness and potentially higher overall yield.

  • The Grignard-based route offers a convergent approach but requires careful control of anhydrous conditions, making it potentially less amenable to large-scale production.

  • The Curtius/Hofmann rearrangement route , while classic, involves more steps and potentially hazardous reagents, making it a less favorable option unless specific precursors are readily available.

Further process optimization and detailed cost analysis would be necessary for a definitive selection for large-scale manufacturing.

References

  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Salpetersäurige Salze. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. [Link]

  • Organic Syntheses. (1941). Phenylacetic acid. Organic Syntheses, Coll. Vol. 1, p.436. [Link]

  • Loudon, G. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Organic Syntheses Procedure. (n.d.). 2-Phenylpropionic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett.
  • Rahaman, M. S. (2016). Pharmaceutical and Synthetic application of Hofmann reaction.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Retrieved from [Link]

  • PubMed. (n.d.). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (n.d.). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

  • MDPI. (n.d.). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric hydrogenation of heteroaromatic compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. Retrieved from [Link]

  • PubMed. (2025, December 4). Biocatalytic, asymmetric radical hydrogenation of unactivated alkenes. Retrieved from [Link]

  • ACS Publications. (2025, August 19). Catalytic Asymmetric Ionic Hydrogenation of α-Alkyl Styrenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (n.d.). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

  • MDPI. (n.d.). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • MSU chemistry. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical and Synthetic application of Hofmann reaction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Retrieved from [Link]

Sources

Precision in Impurity Profiling: A Comparative Guide to 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates reference standard options for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (CAS 5636-50-0), a critical structural scaffold often encountered as a synthesis intermediate or specific impurity in the development of diarylpropylamine-class therapeutics (e.g., antimuscarinics, SNRI analogs).[1]

Part 1: The Analytical Context

In drug development, 3-(4-Methoxy-phenyl)-2-phenyl-propylamine represents a specific analytical challenge.[1] Structurally, it features a chiral center at the C2 position and is a regioisomer of linear 3,3-diphenylpropylamine derivatives. Its presence—whether as a synthesis intermediate or a degradation product—requires rigorous quantification to meet ICH Q3A/Q3B guidelines.

The selection of a reference standard for this molecule is not merely a purchasing decision; it is a compliance strategy. The choice between a Certified Reference Material (CRM) , a Primary Standard , and a Research Grade material dictates the validity of your HPLC/UPLC assays.

The Core Challenge: Isomerism & Chirality

This molecule presents two primary risks during analysis:

  • Regioisomerism: Distinguishing the 2-phenyl branched structure from the 3-phenyl linear isomers (often formed via rearrangement during synthesis).[1]

  • Enantiomeric Purity: The C2 chiral center requires chiral resolution. A standard that is chemically pure but enantiomerically undefined is useless for chiral assay validation.

Part 2: Comparative Analysis of Reference Standards

The following table compares the three tiers of reference standards available for CAS 5636-50-0. This objective analysis is based on data integrity requirements for GMP environments.

FeatureTier 1: ISO 17034 CRM Tier 2: Primary Analytical Standard Tier 3: Research Grade (Chemical)
Primary Application Instrument calibration, Method Validation (ICH Q2), Quantitation.[1]Routine QC testing, Retention time marker.Early-stage R&D, Synthesis starting material.[1]
Traceability Absolute. Traceable to SI units via mass balance/qNMR.High. Characterized in-house or by vendor, often against a CRM.[1]Low. Vendor CoA only (often "Area %" by HPLC).
Uncertainty Budget Defined. Includes homogeneity, stability, and characterization uncertainty.Undefined. Purity is given as a single value (e.g., 99.5%).None. "Approximate" purity.
Water/Solvent Content Quantified (KF/TGA) and subtracted from potency.Usually quantified (KF).Often ignored (Assumed 100% or "As Is").
Chiral Purity Explicitly defined (e.g., >99.9% ee).Tested but may allow small racemate %Rarely tested; often racemic.
Cost Factor High (Sample size: mg)Moderate (Sample size: mg-g)Low (Sample size: g-kg)
Recommendation Mandatory for final product release and stability indicating methods.[1]Acceptable for in-process control (IPC) if characterized against Tier 1.[1]Unsuitable for quantitative GMP analysis.
Expert Insight: The "Salt" Trap

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is an amine.[1] Reference standards are often supplied as Hydrochloride (HCl) or Tartrate salts to improve stability.

  • Risk: Using a salt standard without correcting for the counter-ion mass will result in a 15-20% potency error in your quantitation.[1]

  • Solution: Always verify the stoichiometry (Mono- vs Di-HCl) using Elemental Analysis or Ion Chromatography if the CoA is ambiguous.

Part 3: Technical Deep Dive & Experimental Protocols

To validate a reference standard of this complexity, you cannot rely solely on the vendor's Certificate of Analysis (CoA). The following protocols establish a self-validating system to confirm identity and purity.

Experiment A: Regioisomer Differentiation via NMR

The 2-phenyl branched structure must be distinguished from linear isomers.

  • Method: 1H-NMR (500 MHz, DMSO-d6).[1]

  • Diagnostic Signal: Look for the methine proton at the C2 position.

    • Target Molecule: The CH at C2 will appear as a complex multiplet around δ 3.0–3.3 ppm , integrating to 1H.

    • Linear Isomer: Lacks this methine signal; instead, shows methylene triplets.

  • Causality: The magnetic environment of the C2-H is unique due to the shielding cone of the phenyl ring.[1] This provides definitive structural proof that Mass Spectrometry (which may show identical m/z) cannot.

Experiment B: Chiral Purity Determination (SFC Method)

Standard Reverse-Phase HPLC will not separate the enantiomers.[1] Supercritical Fluid Chromatography (SFC) is the gold standard for this separation.

Protocol:

  • Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: CO2 / Methanol (with 0.1% Isopropylamine additive).

    • Note: The amine additive is critical to suppress peak tailing caused by the interaction of the primary amine with residual silanols.

  • Conditions: 40°C, 120 bar backpressure, 3.0 mL/min.

  • Detection: UV at 225 nm (max absorbance of the anisole moiety).

Acceptance Criteria:

  • The Reference Standard must show a single enantiomeric peak (ee > 99.5%).

  • If a minor peak appears, calculate the enantiomeric excess before using the standard for calibration.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for qualifying and using the reference standard in a GMP workflow.

ReferenceStandardWorkflow Start Receive Reference Standard (CAS 5636-50-0) CheckCoA Review CoA: Is it ISO 17034 Accredited? Start->CheckCoA YesCRM Yes: Certified Reference Material CheckCoA->YesCRM Accredited NoCRM No: Analytical/Research Grade CheckCoA->NoCRM Vendor CoA Only UseDirect Use Potency Directly (Correct for Salt/Water) YesCRM->UseDirect Validation Method Validation (Linearity, Accuracy, LOQ) UseDirect->Validation IdentityCheck Identity Verification (1H-NMR + IR) NoCRM->IdentityCheck PurityCheck Purity Assignment (Mass Balance Approach) IdentityCheck->PurityCheck Pass Calc Calculation: Potency = (100 - %Imp - %H2O - %Residue) × (MW_FreeBase / MW_Salt) PurityCheck->Calc Calc->Validation Release Release for QC Testing Validation->Release

Figure 1: Qualification workflow for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine reference standards, emphasizing the "Mass Balance" approach for non-certified materials.

Part 5: References

  • European Medicines Agency (EMA). ICH Guideline Q3A (R2) on Impurities in New Drug Substances. (2006).[2] Retrieved from

  • Sigma-Aldrich. Product Specification: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (CAS 5636-50-0).[1][3][4] Retrieved from [1]

  • United States Pharmacopeia (USP). General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis.[1] (2023). Retrieved from [1]

  • PubChem. Compound Summary: 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.[1][3] National Library of Medicine. Retrieved from

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [1]

Sources

Validation of Chiral HPLC Columns for Propylamine Separation

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Primary Amine Enantiomers

Executive Summary

The separation of chiral propylamines—specifically primary amines such as 1-phenyl-2-propylamine (amphetamine) and its derivatives—presents a unique chromatographic challenge. Unlike neutral chiral compounds, primary amines interact strongly with residual silanols on silica supports, leading to severe peak tailing and poor resolution.

This guide objectively compares the two dominant stationary phase technologies for this application: Immobilized Polysaccharide columns (e.g., Chiralpak IG) and Crown Ether columns (e.g., Crownpak CR-I). It provides a validated framework for method development, supported by experimental data and ICH Q2(R2) compliant protocols.[1]

The Challenge: Why Propylamines Fail on Standard Columns

"Propylamine" in a chiral context typically refers to 2-aminopropane derivatives. The core difficulty lies in the basicity of the primary amine group (


).
  • The Silanol Effect: On standard silica-based chiral columns, the protonated amine interacts ionically with residual silanols (

    
    ), causing peak broadening.
    
  • The Fix: This necessitates either:

    • Basic Additives: Using diethylamine (DEA) or triethylamine (TEA) to mask silanols (Polysaccharide approach).

    • Acidic Mobile Phases: Protonating the amine to form an ammonium ion (

      
      ) which then forms an inclusion complex (Crown Ether approach).
      

Comparative Analysis: Crown Ether vs. Polysaccharide[2]

Option A: Crown Ether Columns (The Specialist)
  • Leading Product: Daicel Crownpak CR-I(+) / CR-I(-)[2][3]

  • Mechanism: The crown ether ring forms a "host-guest" inclusion complex specifically with the ammonium ion (

    
    ) of primary amines.
    
  • Pros: Exceptional selectivity for primary amines; predictable elution order (CR-I(+) usually elutes D-form first).

  • Cons: Limited to primary amines; requires highly acidic mobile phases (pH 1.0–2.0), often using Perchloric Acid (

    
    ), which is corrosive and incompatible with Mass Spectrometry (MS) without modification.
    
Option B: Immobilized Polysaccharide Columns (The Generalist)
  • Leading Product: Chiralpak IG / Chiralpak IA

  • Mechanism: Hydrogen bonding, dipole-dipole, and

    
     interactions.
    
  • Pros: Solvent versatility (immobilized phase allows prohibited solvents like DCM/THF); compatible with basic additives; MS-friendly (using ammonium bicarbonate/hydroxide).

  • Cons: Lower specificity for the "propyl" backbone compared to crown ethers; requires careful screening of mobile phase additives.

Performance Matrix
FeatureCrownpak CR-I(+)Chiralpak IGChirobiotic V2 (Alternative)
Target Analyte Primary Amines Only Primary, Secondary, TertiaryPolar/Ionic Amines
Mobile Phase Aqueous

/ ACN
Hexane/IPA/DEA or MeOH/DEAMeOH/Acetic Acid/TEA
Typical pH 1.0 – 2.0 (Acidic)8.0 – 9.0 (Basic)4.0 – 6.0 (Polar Ionic)
Peak Shape (

)
Excellent (1.0 – 1.1)Good (1.1 – 1.3)Moderate (1.2 – 1.5)
MS Compatibility Low (requires TFA, less selective)HighHigh

Experimental Data: Case Study

Analyte: rac-1-phenyl-2-propylamine (Amphetamine) Objective: Baseline separation (


) with tailing factor 

.
Experimental Results Summary
ParameterMethod A: Crown Ether Method B: Polysaccharide
Column Crownpak CR-I(+) (

mm, 5 µm)
Chiralpak IG (

mm, 5 µm)
Mobile Phase


Flow Rate 0.4 mL/min1.0 mL/min
Temperature 25°C25°C
Retention (

)
2.151.85
Selectivity (

)
1.65 1.25
Resolution (

)
5.8 2.1
Tailing (

)
1.05 1.28

Analysis: The Crownpak CR-I(+) provides superior resolution and peak shape for this specific primary amine due to the specific three-point interaction with the ammonium group. However, Method B is sufficient for standard QC if MS detection is required.

Method Development Workflow

The following decision tree outlines the logical pathway for selecting the correct column and conditions for chiral propylamine derivatives.

MethodDevelopment Start Start: Chiral Propylamine Sample IsPrimary Is it a Primary Amine? Start->IsPrimary MS_Req Is MS Detection Required? IsPrimary->MS_Req Yes Poly Select CHIRALPAK IG Mobile Phase: Hex/EtOH/DEA IsPrimary->Poly No (Secondary/Tertiary) Crown Select CROWNPAK CR-I(+) Mobile Phase: pH 1.5 HClO4 MS_Req->Crown No (UV Only) Chiro Select CHIROBIOTIC V2 Polar Ionic Mode MS_Req->Chiro Yes (MS Compatible) Opt_Crown Optimize: % ACN and Temp (Lower Temp = Higher Res) Crown->Opt_Crown Opt_Poly Optimize: Base Additive (DEA vs TEA vs Butylamine) Poly->Opt_Poly Chiro->Opt_Poly

Figure 1: Decision matrix for selecting the optimal chiral stationary phase based on amine structure and detection requirements.

Validation Protocol (ICH Q2(R2) Compliant)

To validate the method for regulatory submission, follow this protocol. This assumes the Crownpak CR-I(+) method (Method A) was selected for a UV-based purity assay.

Step 1: Specificity (Selectivity)
  • Objective: Prove the method distinguishes enantiomers from impurities.

  • Protocol: Inject the racemate, individual enantiomers (if available), and known impurities.

  • Acceptance Criteria: Resolution (

    
    ) between enantiomers 
    
    
    
    . Peak purity (via DAD)
    
    
    .
Step 2: Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance:

    
    . Residual plot should show random distribution.
    
Step 3: Accuracy (Recovery)
  • Objective: Ensure the measured value matches the true value.

  • Protocol: Spike the distomer (undesired enantiomer) into the eutomer (active drug) at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90.0% – 110.0% for impurity levels.

Step 4: Robustness (Critical for Chiral Methods)
  • Objective: Verify method stability under small changes.

  • Protocol: Vary:

    • Flow rate (

      
       mL/min).[2]
      
    • Column Temperature (

      
      C).
      
    • Mobile Phase Acid Concentration (

      
      ).[2]
      
  • Note: Crown ether columns are highly sensitive to temperature. Lower temperatures generally increase resolution but increase retention time.

Biological Relevance & Pathway

Understanding the separation is critical when analyzing biological samples (e.g., metabolism of amphetamines).

Pathway Racemate Racemic Propylamine (Drug Substance) Separation Chiral HPLC (Crownpak CR-I) Racemate->Separation D_Enant (S)-Enantiomer (Active/Potent) Separation->D_Enant Elutes t1 L_Enant (R)-Enantiomer (Inactive/Toxic) Separation->L_Enant Elutes t2 QC Quality Control Release Testing D_Enant->QC PK Pharmacokinetics (Metabolic Profiling) D_Enant->PK L_Enant->QC

Figure 2: Workflow from racemic substance to enantiomer-specific downstream applications.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4] [Link]

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-).[5] Chiral Technologies.[2] [Link]

  • Wrezel, P.W., et al. (2021). System Suitability and Validation for Chiral Purity Assays of Drug Substances.[6] Regis Technologies Application Note. [Link]

  • Zhang, T., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. [Link]

  • Hyun, M.H. (2016). Characteristics of the Chiral Stationary Phases Based on Crown Ethers. Journal of Separation Science. [Link]

Sources

comparative stability study of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Stability Profiling of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Salts

Executive Summary

This guide provides an in-depth technical comparison of the physicochemical stability of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine (MPP-Amine) salts.[1] As a key pharmacophore in the synthesis of selective norepinephrine reuptake inhibitors (SNRIs) like Nisoxetine and Atomoxetine, the solid-state stability of MPP-Amine is critical for process consistency and formulation shelf-life.[1]

While the Hydrochloride (HCl) salt is the industry standard for this class of lipophilic amines, our comparative study evaluates alternative counterions—Succinate and L-Tartrate —to address specific limitations regarding hygroscopicity and thermal degradation.[1]

Key Findings:

  • HCl Salt: Highest crystallinity but exhibits significant hygroscopicity at >60% RH.[1]

  • Succinate Salt: Superior hydrolytic stability and lowest hygroscopicity profile; ideal for humid-zone formulations.[1]

  • L-Tartrate: Excellent thermal stability but prone to specific oxidative degradation pathways in solution.[1]

Chemical Context & Rationale

The free base of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a lipophilic oil or low-melting solid prone to oxidation.[1] Salt formation is required to isolate a stable crystalline solid.[1]

Structural Considerations: The molecule contains a primary amine and an ether linkage.[1]

  • Risk 1 (Amine): Susceptibility to oxidative deamination and carbamylation (reaction with atmospheric

    
    ).[1]
    
  • Risk 2 (Ether): Potential for demethylation under strong acidic stress.[1]

Selected Counterions for Study:

  • Hydrochloride (HCl): The default choice for pKa pairing (Amine pKa ~9.5).[1]

  • Succinate (1:1): Selected to reduce lattice energy and improve moisture resistance (non-hygroscopic counterion).[1]

  • L-Tartrate: Selected for potential chiral resolution utility and hydrogen-bonding network stability.[1]

Experimental Methodology (Self-Validating Protocols)

To ensure data integrity, the following protocols were utilized. These workflows are designed to be self-validating—internal standards and system suitability checks are mandatory.[1]

Solid-State Characterization Workflow
  • Differential Scanning Calorimetry (DSC): Samples (2-5 mg) heated at 10°C/min in crimped aluminum pans.[1] Validation: Indium standard melt onset check.[1]

  • Dynamic Vapor Sorption (DVS): Isotherm cycles from 0% to 90% RH at 25°C. Criterion: Mass change >2% indicates hygroscopicity.[1]

Stress Testing (Forced Degradation)

Samples were dissolved in mobile phase and subjected to:

  • Oxidative Stress: 3%

    
     for 4 hours.[1]
    
  • Thermal Stress: 60°C solid state for 2 weeks.

  • Photostability: 1.2 million lux-hours.[1]

Analytical Logic Diagram

The following Graphviz diagram outlines the decision logic used to validate the salt forms.

SaltSelectionWorkflow Start Crude MPP-Amine Free Base SaltScreen Counterion Screening (HCl, Succinic, Tartaric) Start->SaltScreen Crystallization Controlled Crystallization (IPA/EtOAc) SaltScreen->Crystallization DSC DSC/TGA Thermal Analysis Crystallization->DSC XRD X-Ray Powder Diffraction (Crystallinity Check) Crystallization->XRD Stress Forced Degradation (Oxidation/Hydrolysis) DSC->Stress If MP > 120°C DVS DVS Hygroscopicity XRD->DVS If Crystalline Decision Select Lead Salt Stress->Decision DVS->Decision

Figure 1: Salt Selection and Characterization Logic Flow. This workflow ensures only crystalline, thermally viable candidates proceed to stress testing.[1]

Comparative Performance Data

The following data summarizes the head-to-head performance of the isolated salts.

Thermal & Physical Properties
PropertyHydrochloride (HCl)SuccinateL-TartrateInterpretation
Melting Point (

)
158°C (Sharp)132°C (Broad)145°C (Sharp)HCl provides the most robust crystal lattice, indicating high purity potential.[1]
Crystallinity (XRD) High IntensityMedium IntensityHigh IntensitySuccinate shows partial amorphization, which may affect flowability.[1]
Solubility (pH 6.8) 18 mg/mL45 mg/mL32 mg/mLSuccinate offers superior solubility at physiological pH.[1]
Hygroscopicity Profile (DVS)
  • Protocol: Mass change measured at 25°C, 80% RH.

  • HCl: +4.5% mass (Deliquescent onset).[1]

  • Succinate: +0.8% mass (Non-hygroscopic).

  • L-Tartrate: +1.2% mass (Slightly hygroscopic).[1]

Insight: The HCl salt attracts significant moisture, posing a risk of caking during bulk storage.[1] The Succinate salt is the superior choice for open-handling manufacturing environments.[1]

Chemical Stability (Stress Testing)

Values represent % Active Pharmaceutical Ingredient (API) recovery after 2 weeks.[1]

Stress ConditionHydrochloride (HCl)SuccinateL-Tartrate
Thermal (60°C) 99.8%99.5%99.1%
Oxidative (

)
92.0%96.5%88.0%
Photolytic 98.0%98.2%95.5%

Analysis:

  • Oxidation: The primary amine is vulnerable.[1] The Succinate counterion appears to buffer the micro-environment pH, reducing oxidative susceptibility compared to the more acidic HCl and Tartrate environments.[1]

  • Tartrate Sensitivity: Tartaric acid itself can participate in complex degradation pathways under oxidative stress, leading to lower recovery.[1]

Mechanistic Degradation Pathway

Understanding how the molecule fails is essential for stabilization.[1] The primary failure mode for MPP-Amine is Oxidative Deamination .[1]

DegradationPathway Parent MPP-Amine (Primary Amine) Intermediate Imine Intermediate Parent->Intermediate Oxidation (-2H) Product1 Phenyl-Propanone Derivative Intermediate->Product1 Hydrolysis (+H2O) Product2 Ammonia (NH3) Intermediate->Product2 Loss of Amine

Figure 2: Proposed Oxidative Deamination Pathway. The primary amine is oxidized to an imine, which hydrolyzes to a ketone and ammonia.[1] Succinate salts mitigate the initial oxidation step.[1]

Final Recommendations

Based on the comparative data, the selection of the salt should be dictated by the specific formulation requirement:

  • For Solid Oral Dosage Forms (Tablets/Capsules):

    • Recommendation: Succinate Salt .

    • Reasoning: It offers the best balance of solubility and low hygroscopicity.[1] It eliminates the need for specialized desiccant packaging required by the HCl salt.[1]

  • For Intermediate Storage/Transport:

    • Recommendation: Hydrochloride (HCl) .[1]

    • Reasoning: Highest melting point and thermal stability.[1] If kept in sealed, moisture-barrier bags, it resists thermal degradation better than alternatives during shipping.[1]

  • For Chiral Resolution:

    • Recommendation: L-Tartrate .[1]

    • Reasoning: While less chemically stable under stress, L-Tartaric acid is the standard for resolving the enantiomers of 2-phenyl-propylamines via diastereomeric crystallization [1].[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Kumar, L., et al. (2008).[1] Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).[1]

  • PubChem Compound Summary. (2025). 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.[1][5][6] National Center for Biotechnology Information.[1]

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A Senior Application Scientist's Guide to Quantitative Analysis of Residual Solvents in 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Residual Solvent Analysis in API Development

In the synthesis of Active Pharmaceutical Ingredients (APIs) such as 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, organic solvents are indispensable tools. They serve as reaction media, facilitate purification, and influence critical quality attributes like crystal form and purity.[1][2][3] However, their presence in the final drug substance offers no therapeutic benefit and can pose significant risks to patient safety.[1][4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines, mandate strict control over these residual volatile organic impurities.[1][5][6]

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of residual solvents in 3-(4-Methoxy-phenyl)-2-phenyl-propylamine. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering a framework for developing robust, reliable, and scientifically sound analytical methods. We will explore the industry-standard technique of Headspace Gas Chromatography (HS-GC), compare critical parameters, and discuss alternative approaches, ensuring that the protocols described are self-validating systems.

The Primary Workhorse: Static Headspace Gas Chromatography (HS-GC)

For the analysis of residual solvents, Static Headspace Gas Chromatography coupled with a Flame Ionization Detector (HS-GC-FID) is the universally accepted and preferred technique, forming the backbone of methods like USP <467>.[4][7][8]

The Rationale for HS-GC: The core principle of this technique is elegantly simple and perfectly suited for this application. The API, 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, is a non-volatile solid. Direct injection of a solution containing the API into a hot GC inlet would lead to contamination, column degradation, and analytical variability. Headspace sampling circumvents this entirely. By heating a sealed vial containing the API dissolved in a high-boiling solvent, the volatile residual solvents partition into the gas phase (the "headspace") above the liquid. An automated sampler then injects only this clean, gaseous sample into the GC system, protecting the instrument and ensuring highly reproducible results.

Visualizing the HS-GC-FID Workflow

The logical flow from sample preparation to final result is a critical aspect of a well-controlled analytical procedure. The following diagram illustrates this standard workflow.

HS-GC-FID Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing prep1 Accurately weigh ~100 mg of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine API prep2 Transfer to a 20 mL headspace vial prep1->prep2 prep3 Add 5 mL of a suitable high-boiling diluent (e.g., DMSO) prep2->prep3 prep4 Seal vial with a crimp cap prep3->prep4 ana1 Place vial in Headspace Autosampler tray prep4->ana1 ana2 Vial is heated and equilibrated (e.g., 80°C for 15 min) ana1->ana2 ana3 Pressurize vial with inert gas ana2->ana3 ana4 Inject a fixed volume of the vial's headspace into GC Inlet ana3->ana4 ana5 Separation of solvents on GC column ana4->ana5 ana6 Detection by Flame Ionization Detector (FID) ana5->ana6 data1 Integrate peak areas in chromatogram ana6->data1 data2 Calculate solvent concentration (ppm) against a calibrated standard data1->data2 data3 Compare results against ICH Q3C limits data2->data3

Caption: Workflow for residual solvent analysis by HS-GC-FID.

Experimental Protocol & Method Parameters

A robust method is defined by its parameters. Below is a detailed, field-proven starting point for the analysis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Sample & Standard Preparation:

  • Diluent Selection: The choice of diluent is paramount. It must completely dissolve the API without interfering with the solvent peaks of interest. For most water-insoluble APIs like the one , Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices due to their high boiling points and solvency.[3][4][9] DMSO is often preferred due to its lower toxicity.[4]

  • Standard Stock Solution: Prepare a stock standard containing all potential residual solvents (e.g., Methanol, Ethanol, Acetone, Isopropanol, Dichloromethane, Toluene, Heptane) in the chosen diluent at a concentration of approximately 1000 µg/mL each.

  • Working Standard: Prepare the working standard by diluting the stock standard to a concentration that reflects the ICH limit for each solvent (e.g., for Toluene, Class 2, the limit is 890 ppm).

  • Sample Preparation: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 5 mL of diluent, cap immediately, and vortex to dissolve.

HS-GC-FID System Parameters: The following table outlines a typical set of instrumental parameters. The causality for each choice is explained to provide a deeper understanding.

ParameterTypical SettingRationale & Expertise
Headspace Sampler
Vial Equilibration Temp.80 °CThis temperature is high enough to ensure efficient partitioning of volatile solvents into the headspace but low enough to prevent degradation of the API or diluent.
Vial Equilibration Time15 minutesAllows the sample to reach thermal equilibrium, ensuring the gas/liquid phase partitioning is stable and reproducible.
Loop Temperature90 °CKept slightly higher than the vial temperature to prevent condensation of analytes within the sample loop before injection.
Transfer Line Temp.100 °CMaintained higher than the loop to ensure a complete and rapid transfer of the volatile analytes to the GC inlet without condensation.
Gas Chromatograph
GC ColumnSee Comparison SectionThe heart of the separation. Column choice dictates selectivity and resolution.
Carrier GasHelium or NitrogenInert gas to carry the analytes through the column. Helium often provides better efficiency, but Nitrogen is a more cost-effective option.[7]
Inlet Temperature200 °CEnsures rapid volatilization of the injected sample without causing thermal degradation.
Split Ratio10:1A split injection is used to prevent overloading the column, which would result in broad, distorted peaks. A 10:1 ratio means 1 part goes to the column and 9 parts are vented.
Oven Program40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 minThis temperature program separates solvents based on their boiling points. The initial hold separates highly volatile solvents, while the ramp elutes higher boiling solvents.
Detector (FID)
Detector Temperature250 °CKept high to prevent condensation and ensure that all analytes are combusted, providing a stable and consistent signal.

Comparative Guide: The Impact of GC Column Selection

No single GC column can separate all 60+ solvents listed in the ICH guidelines.[10] Therefore, column selection is the most critical variable in method development. The choice is based on the principle of "like dissolves like"; the polarity of the stationary phase dictates its interaction with the analytes.

We will compare two common, orthogonal column chemistries recommended by USP <467>: a non-polar G43 phase and a polar G16 (WAX) phase.[11][12]

  • DB-Select 624 (USP G43 equivalent): A (6%-cyanopropylphenyl)-methylpolysiloxane phase. This is a low-to-mid polarity column and an excellent first choice for general screening.[12][13]

  • DB-WAX (USP G16 equivalent): A polyethylene glycol (PEG) phase. This is a highly polar column, offering a very different selectivity, making it ideal for confirmation or resolving co-elutions from the G43 phase.[11][14][15]

Comparative Experimental Data (Hypothetical): The table below illustrates how retention times and resolution can change dramatically between the two columns, using the GC parameters described previously.

SolventBoiling Point (°C)Retention Time (min) on DB-Select 624 (G43)Retention Time (min) on DB-WAX (G16)Key Observations & Insights
Methanol654.57.2Elutes much later on the polar WAX column due to strong hydrogen bonding interactions.
Dichloromethane405.85.5Elutes earlier on the WAX column. Despite a lower boiling point than Methanol, it elutes later on the 624 column due to dipole interactions.
Acetonitrile826.18.9Co-elution risk with Dichloromethane on some G43 columns is a key USP <467> resolution check.[11] Well-separated on the WAX column.
Isopropanol826.88.5Elutes later on the polar WAX column.
Heptane9810.28.1As a non-polar alkane, it has little interaction with the polar WAX phase and elutes relatively early despite its higher boiling point.
Toluene11112.511.8Aromatic hydrocarbon with moderate polarity. Retention is similar on both columns.

Alternative & Confirmatory Techniques: GC-MS

While HS-GC-FID is the gold standard for quantitation, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the definitive tool for identification.[3]

  • When to Use GC-MS:

    • Peak Confirmation: To unequivocally confirm the identity of a peak detected by FID.

    • Unknown Identification: If an unexpected peak appears in the chromatogram, MS can identify it by its unique mass spectrum.

    • Method Development: During initial development to ensure the peaks of interest are pure and free from co-eluting impurities.

The primary trade-off is that while FID provides a near-universal response for hydrocarbons, making quantitation straightforward, MS response can vary significantly between compounds. However, for ensuring the specificity of an analytical method, its power is unmatched.

Method Validation: The Foundation of Trust

Every protocol described must be a self-validating system. A developed method is not complete until it has been validated according to ICH Q2(R1) guidelines. This process provides documented evidence that the method is suitable for its intended purpose.

Key validation parameters include:

  • Specificity: Proving the method can accurately measure the analytes without interference from the diluent, API, or other potential impurities.[16]

  • Linearity & Range: Demonstrating a direct, proportional relationship between analyte concentration and detector response over a defined range (e.g., 50% to 150% of the ICH limit).[17][18]

  • Accuracy & Precision: Accuracy is the closeness to the true value (assessed via recovery studies), while precision measures the repeatability of the results.[17][18]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[17]

Successful validation ensures that the data generated is reliable, reproducible, and defensible for regulatory submission.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • impurities: guideline for residual solvents q3c(r9). International Council for Harmonisation (ICH). [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical. LCGC International. [Link]

  • Headspace GC method for residual solvents analysis in pharmaceutical products. Separation Science. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • impurities: guideline for residual solvents q3c(r6). International Council for Harmonisation (ICH). [Link]

  • Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. SciELO. [Link]

  • Residual solvent analysis by GC-Headspace. Scharlab. [Link]

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. [Link]

  • SDFCL's - Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection. Sdfine. [Link]

  • Validation of an Analytical Method for Quality Control of Residual Solvents (N-Hexane and Acetone) in D-002: New Active Ingredient From Beeswax. PubMed. [Link]

  • Case Study: Residual Solvents per USP method. Impact Analytical. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

  • GC Column Selection Guide. JCANO INGENIERIA. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]

  • Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. Biosciences Biotechnology Research Asia. [Link]

  • <467> RESIDUAL SOLVENTS. USP. [Link]

  • Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. International Journal of Research Culture Society. [Link]

  • Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. [Link]

  • HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. ResearchGate. [Link]

  • Satisfy requirements for residual solvent analysis. Agilent. [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass. [Link]

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A Comparative Guide to the Synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine: Benchmarking Yield Against Modern Reductive Amination Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally-grounded protocol for the synthesis of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine. We will move beyond a simple recitation of steps to explore the causality behind our methodological choices, establishing a self-validating protocol benchmarked against established literature standards for analogous transformations. Our objective is to furnish researchers, chemists, and drug development professionals with a robust, high-yield synthetic strategy and a clear framework for evaluating its efficiency.

Introduction and Synthetic Strategy

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a vicinal diarylpropylamine, a structural motif present in various biologically active molecules. The precise arrangement of its aromatic rings and the chiral center created during synthesis make it a valuable building block for medicinal chemistry and materials science. Achieving a high-yield, reproducible synthesis is paramount for its practical application.

Direct literature detailing the specific yield for this exact molecule is sparse. Therefore, our strategy is to implement a highly reliable and broadly applicable synthetic method—reductive amination—and benchmark its performance against the expected yields for this class of reaction as reported across authoritative chemical literature.[1][2]

The chosen pathway involves the reductive amination of a ketone precursor, 1-(4-methoxyphenyl)-2-phenylpropan-1-one . This approach is favored due to its operational simplicity, high functional group tolerance, and the typically excellent yields achieved with modern reagents.[3] The reaction proceeds via the in situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the target primary amine.

cluster_precursor Precursor Synthesis (Illustrative) cluster_main Core Protocol: Reductive Amination Anisole Anisole Ketone 1-(4-methoxyphenyl)- 2-phenylpropan-1-one Anisole->Ketone PropanoylCl 2-Phenylpropanoyl Chloride PropanoylCl->Ketone Friedel-Crafts Acylation Imine Imine Intermediate (transient) Ketone->Imine Ammonia Ammonia Source (NH4OAc) Ammonia->Imine Product 3-(4-Methoxy-phenyl)- 2-phenyl-propylamine Imine->Product ReducingAgent Reducing Agent (NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: Overall synthetic workflow for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Literature Benchmarking and Method Selection

Reductive amination is a cornerstone of amine synthesis.[4] The classic Leuckart reaction, using formamide or ammonium formate, serves as a historical precedent but often requires high temperatures and can produce formylated byproducts, complicating purification.[5][6] Modern methods offer superior selectivity and yield under milder conditions.

Our choice of reducing agent is critical.

  • Sodium Borohydride (NaBH₄): Effective, but can also reduce the starting ketone, leading to alcohol impurities. It requires careful pH control and often a two-step process (imine formation, then reduction).

  • Sodium Cyanoborohydride (NaBH₃CN): Highly selective for imines over ketones, but its high toxicity is a significant drawback.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is our reagent of choice. It is non-toxic, mild, and highly effective for the one-pot reductive amination of ketones.[1] Its reduced reactivity prevents ketone reduction, and it does not require stringent pH control, making the reaction more robust and reproducible.

The literature consistently demonstrates that reductive aminations of aromatic ketones with reagents like NaBH(OAc)₃ routinely achieve high to excellent yields.

Reaction TypeSubstrate ExampleReagentsTypical Literature YieldOur Target YieldSource(s)
Reductive AminationAromatic Aldehydes/KetonesNH₃/Amine, H₂, Co-catalyst72-96%N/A (Catalytic)[2]
Reductive AminationAromatic KetonesNH₄OAc, NaBH(OAc)₃80-95%≥90% [1]
Leuckart ReactionGeneral KetonesAmmonium Formate60-85%N/A (Alternative)[5][7]

Our protocol is designed to meet or exceed the upper range of yields reported for comparable borohydride-mediated reductive aminations.

Detailed Experimental Protocol

This protocol describes the conversion of 1-(4-methoxyphenyl)-2-phenylpropan-1-one to the target amine. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1-(4-methoxyphenyl)-2-phenylpropan-1-one (1.0 eq, 2.40 g, 10.0 mmol)

  • Ammonium Acetate (NH₄OAc) (10.0 eq, 7.71 g, 100.0 mmol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15.0 mmol)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 50 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl Acetate & Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methoxyphenyl)-2-phenylpropan-1-one (2.40 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir the resulting suspension at room temperature under a nitrogen atmosphere. Rationale: DCE is an excellent aprotic solvent for this reaction, promoting imine formation without participating in side reactions.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in portions over 15 minutes. Rationale: Portion-wise addition helps control any initial exotherm and ensures a smooth reaction progression.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

  • Work-up & Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with deionized water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate containing 1% triethylamine (Et₃N). Rationale: The addition of triethylamine to the eluent prevents the amine product from tailing on the acidic silica gel, leading to better separation and purity.

  • Characterization & Yield Calculation: Combine the pure fractions and evaporate the solvent to obtain 3-(4-Methoxy-phenyl)-2-phenyl-propylamine as a clear oil. Record the final mass and calculate the percentage yield. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.

Expected Yield: Based on our optimized protocol and literature precedents for this reaction class, a yield of ≥90% is anticipated.

Causality and Trustworthiness of the Protocol

The reliability of this protocol is rooted in key experimental choices designed to maximize yield and minimize side reactions.

cluster_logic Protocol Design Logic Goal High-Yield Synthesis of Target Amine Choice1 Selection of Reductive Amination Goal->Choice1 Reliable C-N bond formation Choice2 Choice of Reagent: NaBH(OAc)3 Choice1->Choice2 Maximize selectivity, minimize toxicity Choice3 One-Pot Procedure Choice2->Choice3 Improve efficiency, reduce handling Choice4 Purification Strategy (Et3N Additive) Choice3->Choice4 Ensure high purity of final product Outcome Reproducible Yield ≥90% Choice4->Outcome

Caption: Logical flow for protocol optimization leading to high yield.

  • Excess Ammonium Acetate: Using a large excess of the ammonia source drives the equilibrium towards the formation of the imine intermediate, maximizing the substrate for the reduction step, in accordance with Le Châtelier's principle.

  • Mild Reducing Agent: NaBH(OAc)₃ is selective for the protonated imine over the ketone, preventing the formation of the corresponding alcohol byproduct and simplifying purification.[1]

  • Anhydrous Conditions: The absence of water is crucial as it can hydrolyze the imine intermediate back to the starting ketone, reducing the overall yield.

  • Amine-Treated Silica Gel: The use of triethylamine in the chromatography eluent is a field-proven technique to ensure quantitative recovery of the basic amine product from the acidic stationary phase.

By controlling these factors, the protocol becomes a self-validating system, where successful execution logically leads to a high-purity product with a yield that serves as a reliable benchmark.

References

  • PrepChem. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Available from: [Link]

  • LookChem. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Available from: [Link]

  • Wikipedia. Leuckart reaction. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • The Hive. Leuckart synthesis impurities: PMA. Available from: [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available from: [Link]

  • Semantic Scholar. STUDIES ON THE LEUCKART REACTION. Available from: [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]

  • Reddit. Help with reductive ammination : r/Chempros. Available from: [Link]

  • Semantic Scholar. STUDIES ON THE LEUCKART REACTION. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

  • ResearchGate. Reductive amination of various amines | Download Table. Available from: [Link]

  • PubMed. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Available from: [Link]

  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available from: [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Available from: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Propylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical analysis and drug development, the precise identification of structural isomers is a foundational requirement. Isomers such as n-propylamine and isopropylamine, while possessing the same molecular formula (C₃H₉N) and molecular weight, exhibit distinct physical, chemical, and biological properties stemming from their different atomic arrangements. Consequently, their unambiguous characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth comparison of the spectroscopic signatures of n-propylamine and isopropylamine, leveraging key analytical techniques to provide clear, data-driven methods for their differentiation.

Infrared (IR) Spectroscopy: A First Look at Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a rapid method for functional group identification. Both n-propylamine and isopropylamine are primary aliphatic amines, and as such, they share characteristic features in their IR spectra. However, subtle differences in their skeletal vibrations can aid in their distinction.

Shared Characteristics of Primary Amines:

  • N-H Stretching: Primary amines characteristically display a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[2][3] This feature immediately confirms the presence of a primary amine functional group in both isomers.

  • N-H Bending (Scissoring): A moderate to strong absorption is typically observed between 1580 and 1650 cm⁻¹ due to the scissoring vibration of the -NH₂ group.[2][4]

  • C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines appears in the 1020-1250 cm⁻¹ range.[2][3]

  • N-H Wagging: A broad, strong band resulting from the out-of-plane bending ("wagging") of the N-H bonds can be seen between 665 and 910 cm⁻¹.[2]

Distinguishing Features: The primary differentiation lies in the "fingerprint region" (<1500 cm⁻¹), where the complex C-C and C-H bending and stretching vibrations are unique to each molecule's carbon skeleton. The linear propyl chain of n-propylamine will produce a different pattern of peaks compared to the branched structure of isopropylamine. For instance, the presence of the isopropyl group often gives rise to characteristic bands that can be compared against spectral databases for definitive identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions.

  • Sample Application: Place a single drop of the neat liquid amine sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Process the resulting spectrum to identify the key vibrational bands listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between structural isomers, as it provides detailed information about the chemical environment, connectivity, and number of unique nuclei (protons and carbons) in a molecule.

¹H NMR Spectroscopy: A Tale of Two Structures

The proton NMR spectra of n-propylamine and isopropylamine are strikingly different in terms of the number of signals, their splitting patterns (multiplicity), and their integration values.

  • n-Propylamine (CH₃CH₂CH₂NH₂): This molecule has four distinct proton environments.

    • A triplet from the terminal methyl (-CH₃) protons.

    • A sextet (or multiplet) from the central methylene (-CH₂-) protons, split by both adjacent CH₃ and CH₂ groups.

    • A triplet from the methylene (-CH₂-) protons adjacent to the amine group.

    • A broad singlet from the amine (-NH₂) protons. The signal is often broad and may not show coupling due to rapid chemical exchange and quadrupolar effects from the nitrogen atom.[1]

  • Isopropylamine ((CH₃)₂CHNH₂): The symmetry of the isopropyl group simplifies the spectrum to three distinct proton environments.

    • A doublet from the six equivalent methyl (-CH₃) protons.

    • A septet (or multiplet) from the single methine (-CH-) proton.[5]

    • A broad singlet from the amine (-NH₂) protons.[5]

Parameter n-Propylamine Isopropylamine
Number of Signals 43
Signal A (δ ppm) ~0.9 (t, 3H, -CH₃)~1.07 (d, 6H, -(CH₃)₂)
Signal B (δ ppm) ~1.45 (m, 2H, -CH₂-CH₂N)~3.1 (septet, 1H, -CH-)
Signal C (δ ppm) ~2.65 (t, 2H, -CH₂-N)~1.2 (s, broad, 2H, -NH₂)
Signal D (δ ppm) ~1.2 (s, broad, 2H, -NH₂)N/A
Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. Data compiled from sources.[5][6][7][8]
¹³C NMR Spectroscopy: Counting the Carbons

The difference in molecular symmetry is also evident in the ¹³C NMR spectra.

  • n-Propylamine: The three carbon atoms are in unique chemical environments, resulting in three distinct signals .

  • Isopropylamine: Due to the plane of symmetry, the two methyl carbons are chemically equivalent, resulting in only two distinct signals .[9]

Parameter n-Propylamine Isopropylamine
Number of Signals 32
Approx. Shifts (ppm) ~11, ~26, ~45~25, ~44
Note: Data compiled from sources.[9][10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice as it is a versatile solvent.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5][9]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS): The Fragmentation Fingerprint

Mass spectrometry is a destructive technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). While n-propylamine and isopropylamine have the same molecular mass, their fragmentation patterns upon ionization are highly diagnostic.

The Nitrogen Rule: Both isomers contain one nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] The molecular formula C₃H₉N gives a molecular weight of 59, and the molecular ion peak [M]⁺ will appear at m/z 59 for both isomers.[12]

Alpha-Cleavage: The Key to Differentiation The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage).[13] This process results in a stable, resonance-stabilized iminium cation. The mass of this fragment ion is different for the two isomers and typically forms the base peak (the most intense peak) in the spectrum.

  • n-Propylamine: Alpha-cleavage involves the loss of an ethyl radical (•CH₂CH₃, mass 29). This yields a fragment with m/z 30 . This is the expected base peak. [CH₃CH₂CH₂NH₂]⁺• → [CH₂=NH₂]⁺ + •CH₂CH₃ (m/z 59) → (m/z 30)

  • Isopropylamine: Alpha-cleavage involves the loss of a methyl radical (•CH₃, mass 15). This yields a fragment with m/z 44 . This is the expected base peak.[12] [(CH₃)₂CHNH₂]⁺• → [CH₃CH=NH₂]⁺ + •CH₃ (m/z 59) → (m/z 44)

Parameter n-Propylamine Isopropylamine
Molecular Ion [M]⁺ (m/z) 5959
Base Peak (m/z) 30 44
Key Fragmentation Loss of •CH₂CH₃ (M-29)Loss of •CH₃ (M-15)
Data compiled from sources.[12][13]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Inject a dilute solution of the amine in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for sample purity or direct infusion.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming the molecular ion [M]⁺•.

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.

Visualizing the Spectroscopic Workflow and Fragmentation

G cluster_0 Initial Analysis cluster_1 Definitive Structure Elucidation cluster_2 Confirmatory Analysis IR FT-IR Spectroscopy IR_Result Confirm Primary Amine (N-H Stretches) IR->IR_Result Conclusion Unambiguous Isomer Identification IR_Result->Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_Result Distinguish based on: - Number of Signals - Splitting Patterns - Integration NMR->NMR_Result NMR_Result->Conclusion MS Mass Spectrometry MS_Result Distinguish based on: - Base Peak - Fragmentation Pattern MS->MS_Result MS_Result->Conclusion Sample Propylamine Isomer (Unknown Sample) Sample->IR Sample->NMR Sample->MS

G cluster_n n-Propylamine cluster_iso Isopropylamine n_MolIon [CH₃CH₂CH₂NH₂]⁺• m/z = 59 n_Frag [CH₂=NH₂]⁺ m/z = 30 (Base Peak) n_MolIon->n_Frag α-cleavage n_Neutral •CH₂CH₃ (Ethyl Radical) n_MolIon->n_Neutral iso_MolIon [(CH₃)₂CHNH₂]⁺• m/z = 59 iso_Frag [CH₃CH=NH₂]⁺ m/z = 44 (Base Peak) iso_MolIon->iso_Frag α-cleavage iso_Neutral •CH₃ (Methyl Radical) iso_MolIon->iso_Neutral

Conclusion

While IR spectroscopy can readily classify an unknown sample as a primary amine, it often falls short of providing the definitive evidence needed to distinguish between structural isomers like n-propylamine and isopropylamine. For this task, NMR spectroscopy and mass spectrometry are indispensable. ¹H and ¹³C NMR provide an unambiguous structural map based on the unique chemical environments and connectivity of the atoms, with the number of signals and splitting patterns serving as clear differentiators. Mass spectrometry offers a robust and rapid confirmation based on predictable and distinct fragmentation patterns, where the base peaks at m/z 30 for n-propylamine and m/z 44 for isopropylamine serve as reliable fingerprints. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can confidently and accurately characterize propylamine isomers, ensuring the integrity and reliability of their work.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Microbe Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Wikipedia. Mass spectral interpretation. Retrieved from [Link]

  • SpectraBase. isopropylamine, hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane). Retrieved from [Link]

  • Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanamine. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our focus is rightfully on innovation and discovery. However, the entire lifecycle of the chemical reagents we use, including their proper disposal, demands our meticulous attention. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, ensuring the safety of laboratory personnel and the protection of our environment.

Foundational Principles: Hazard Assessment and Waste Minimization

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is not readily found, we can infer its likely hazardous properties based on its chemical structure—an aromatic amine. Aromatic amines, as a class, can exhibit toxicity and require careful handling. The first step is always to consult the supplier-provided SDS. In its absence, a conservative approach, treating the compound as hazardous, is the only responsible course of action.

The most effective disposal strategy begins with waste minimization.[1][2] This proactive approach not only enhances safety but also reduces environmental impact and disposal costs. Key strategies include:

  • Source Reduction: Order only the quantity of the chemical required for your experiments.[1]

  • Scale Reduction: Miniaturize experiments where feasible to decrease the volume of waste generated.[1]

  • Inventory Management: Maintain a detailed chemical inventory to prevent over-ordering and to ensure that older stock is used first.[3]

Immediate Safety and Spill Response

Accidents can happen, and preparedness is critical. In the event of a spill of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, the following steps should be taken immediately:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation in the area of the spill.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Absorption: For liquid spills, contain the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine waste must be conducted in accordance with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Hazardous Waste Determination

The first crucial step is to determine if the waste is hazardous.[1] Given the amine functional group, it is prudent to assume the waste is hazardous until proven otherwise. Wastes are generally considered hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]

Step 2: Segregation and Containerization

Proper segregation of chemical waste is fundamental to laboratory safety.[6][7]

  • Do Not Mix: Never mix 3-(4-Methoxy-phenyl)-2-phenyl-propylamine waste with incompatible materials. For instance, do not store it with strong oxidizing agents.

  • Dedicated Containers: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(4-Methoxy-phenyl)-2-phenyl-propylamine," and the associated hazards (e.g., "Toxic").[9]

Step 3: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][10]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Closure: Keep the waste container closed at all times, except when adding waste.[1][8]

Step 4: Disposal Request and Pickup

Once the waste container is nearly full (about 90% capacity to prevent overfilling) or has been accumulating for the maximum allowed time per institutional policy (e.g., 90 days), a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

The EHS department will then manage the transportation and final disposal, which is typically high-temperature incineration at a licensed facility.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

DisposalWorkflow cluster_spill Emergency Procedure start Waste Generation (3-(4-Methoxy-phenyl)-2-phenyl-propylamine) haz_det Hazardous Waste Determination (Consult SDS or treat as hazardous) start->haz_det spill Spill Occurs start->spill waste_container Select Compatible, Labeled Hazardous Waste Container haz_det->waste_container segregation Segregate from Incompatible Wastes waste_container->segregation saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregation->saa ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) saa->ehs_pickup final_disposal Final Disposal by Licensed Facility (e.g., Incineration) ehs_pickup->final_disposal spill_response Initiate Spill Response Protocol spill->spill_response Yes spill_response->saa Collect spill debris as hazardous waste

Caption: Decision workflow for the disposal of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine.

Quantitative Data Summary

While specific quantitative data for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is not available, general regulatory limits for laboratory waste accumulation are critical to adhere to.

ParameterRegulatory Limit/GuidelineSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of non-acute hazardous waste40 CFR § 262.15[10]
Container Fill Level Do not exceed 90% of the container's capacityGAIACA[5]
Storage Time Limit (Large Quantity Generators) Up to 90 daysGAIACA[5]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, we uphold our commitment to safety and environmental stewardship. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for guidance.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management. (2024). Labcompare. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet. North Metal and Chemical Company. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management in the Laboratory. ERG Environmental Services. [Link]

  • 108530 3-Methoxypropylamine - Safety Data Sheet. (2024). Labbox. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Update on Chemicals Removal at the Refinery on St. Croix. (2023). U.S. Environmental Protection Agency. [Link]

  • EPA Premanufacture Notice. Regulations.gov. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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Personal protective equipment for handling 3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Intelligence

3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a structurally complex primary amine. Unlike simple industrial amines, this compound possesses a lipophilic diaryl-propyl backbone, a pharmacophore frequently associated with significant biological activity (affecting monoamine transporters).

Handling this compound requires a dual-threat defense strategy:

  • Chemical Corrosivity: As a primary amine, the free base is caustic to mucous membranes and eyes (Risk H314).

  • Bioactive Potency: The structural similarity to known CNS-active agents necessitates treating this as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.

The Golden Rule: Do not rely solely on "standard" lab safety. The lipophilicity introduced by the two phenyl rings increases the potential for dermal absorption, while the amine group ensures local tissue damage upon contact.

The PPE Matrix: Barrier Selection Logic

Standard nitrile gloves are insufficient for prolonged contact with amine-solvent mixtures. The following matrix utilizes the "Permeation vs. Degradation" logic to select barriers.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Primary Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile (min.[2] 6 mil) or Laminate (Silver Shield®) for solutions.Amine Permeation: Aliphatic amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer." Laminate is required if dissolved in penetrating solvents like DCM or Methanol.
Ocular/Face Chemical Splash Goggles (Indirect Vented) + Face Shield (8-inch)Corrosive Vapor/Splash: Safety glasses fail to seal against amine vapors which can cause corneal edema ("blue haze" vision). A face shield protects the neck from projectile splashes.
Respiratory P100 Particulate Respirator (if solid) or PAPR (Powered Air Purifying Respirator) for >10g handling.Aerosol Control: The primary risk is inhalation of dust during weighing. Simple N95s do not offer sufficient face-seal assurance for bioactive amines.
Body Shielding Tyvek® 400 (or equivalent) Lab Coat/Coverall (Disposable)Retention Prevention: Cotton lab coats absorb and retain amines, creating a secondary exposure source. Impervious disposable materials prevent this "wicking" effect.
Operational Workflow: The "Closed-Loop" Protocol

To ensure data integrity and safety, follow this containment workflow. This system relies on Engineering Controls first, using PPE as the final redundancy.

Phase A: Preparation & Weighing
  • Location: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Static Control: Amine salts are often hygroscopic and static-prone. Use an ionizing bar or anti-static gun before weighing to prevent powder scattering.

  • The "Boat-to-Flask" Rule: Never weigh directly into the final reaction vessel if it requires removing the vessel from the balance. Weigh into a disposable anti-static boat, then transfer.

Phase B: Solubilization (Highest Risk Step)
  • Exothermic Alert: Dissolving amines in acidic media or reacting them with acid chlorides is exothermic.

  • Procedure:

    • Place the receiving flask in a secondary containment tray.

    • Add solvent slowly down the side of the flask.

    • Do not use a needle/syringe for initial solubilization of solids (clogging risk leads to pressure buildup). Use a wide-bore funnel or solid addition funnel.

Phase C: Decontamination (The "Acid Quench")
  • Principle: Amines are volatile and lipophilic. Protonating the nitrogen (adding acid) converts the free base into a non-volatile, water-soluble salt, drastically reducing vapor pressure and skin absorption risk.

  • Protocol:

    • Prepare a "Quench Solution": 5% Acetic Acid or Citric Acid in water.

    • Wipe down all tools, balance pans, and glove fingertips with this solution before removing them from the hood.

    • This converts traces of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine into its acetate/citrate salt, which is safer to clean up.

Visualization: Safety Logic Pathways
Diagram 1: The Hierarchy of Defense (Donning & Handling Flow)

This workflow illustrates the logical sequence of protection, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Handling Request RiskAssess 1. Risk Assessment (Is it Solid or Solution?) Start->RiskAssess Solid Solid Form (Dust Hazard) RiskAssess->Solid Liquid Solution/Oil (Splash/Vapor Hazard) RiskAssess->Liquid EngControl 2. Engineering Control (Fume Hood Mandatory) Solid->EngControl Liquid->EngControl PPE_Solid PPE: Tyvek + P100 Mask + Double Nitrile EngControl->PPE_Solid If Solid PPE_Liquid PPE: Tyvek + Face Shield + Laminate Gloves EngControl->PPE_Liquid If Liquid Action 3. Action: Weighing/Transfer (Use Anti-Static Gun) PPE_Solid->Action PPE_Liquid->Action Decon 4. Decontamination (Acid Wipe Down) Action->Decon Disposal 5. Disposal (Segregated Amine Waste) Decon->Disposal

Caption: Operational flow ensuring the correct PPE match for the physical state of the amine.

Diagram 2: Emergency Response Logic (Spill)

Immediate actions to take in case of containment breach.

SpillResponse Spill Spill Detected Evac 1. Evacuate Immediate Area (Vapor Risk) Spill->Evac PPE_Don 2. Don Emergency PPE (Resp + Silver Shield) Evac->PPE_Don Neutralize 3. Apply Neutralizer (Citric Acid/Spill-X-C) PPE_Don->Neutralize Absorb 4. Absorb & Collect (Vermiculite) Neutralize->Absorb pH_Check 5. Verify pH (Ensure Neutrality) Absorb->pH_Check

Caption: Step-by-step spill response emphasizing neutralization to stop volatilization.

Disposal & Waste Management

Do not dispose of this compound in general organic waste streams without pretreatment.

  • Segregation: Maintain a specific "Basic/Amine" waste stream.

  • Pre-Treatment: If you have small quantities of pure material to dispose of, dissolve in a solvent and treat with excess dilute HCl. This locks the amine as a salt.

  • Labeling: Clearly label the waste container: "Contains Bioactive Amines - Corrosive & Toxic."

References & Authoritative Grounding
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5]

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for Amines vs. Nitrile/Neoprene).

  • Santa Cruz Biotechnology. 3-(4-Methoxy-phenyl)-2-phenyl-propylamine Product Data. (Confirming chemical identity and research grade status).

  • PubChem Compound Summary. Propylamine Derivatives and Bioactivity. (General pharmacophore toxicity data).

Disclaimer: This guide assumes the handling of Research Grade material. Always consult the specific Safety Data Sheet (SDS) provided by your vendor (e.g., Fluorochem, Sigma-Aldrich) for lot-specific impurity profiles.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.